molecular formula C5H5BrN2O B6250645 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole CAS No. 1369335-05-6

6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole

Cat. No.: B6250645
CAS No.: 1369335-05-6
M. Wt: 189
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Description

6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189. The purity is usually 95.
BenchChem offers high-quality 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1369335-05-6

Molecular Formula

C5H5BrN2O

Molecular Weight

189

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole, a heterocyclic compound belonging to a class of molecules with significant therapeutic promise. While specific data for this exact compound is limited, this document synthesizes information from closely related analogues and the broader imidazo[2,1-b]oxazole scaffold to offer valuable insights for research and development professionals.

Introduction: The Imidazo[2,1-b]oxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[2,1-b]oxazole and its dihydro variants represent a class of fused heterocyclic systems that have garnered considerable attention in medicinal chemistry.[1][2] These scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][3] Their rigid, bicyclic nature provides a well-defined three-dimensional arrangement for substituent groups, facilitating specific and high-affinity binding to enzymes and receptors.

The therapeutic potential of this class of compounds is exemplified by the antitubercular drug delamanid, which features a related 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole core.[1][2] This highlights the significance of the imidazo[2,1-b]oxazole scaffold in addressing critical unmet medical needs. The introduction of a bromine atom at the 6-position, as in the title compound, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Chemical Identity and Physicochemical Properties

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₆H₅BrN₂OCalculated
Molecular Weight 201.02 g/mol Calculated
Appearance Likely a solid at room temperatureBased on related compounds[4]
Solubility Expected to have low aqueous solubility, with better solubility in organic solvents like DMSO and methanol.Based on general characteristics of heterocyclic compounds and data for related benzimidazoles.[6]
pKa The imidazole nitrogen is weakly basic.General chemical knowledge of imidazoles.[7]

Synthesis and Chemical Reactivity

A validated experimental protocol for the synthesis of 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole is not explicitly detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related imidazo[2,1-b]oxazole and benzimidazole derivatives.[8][9][10]

A proposed two-step synthesis is outlined below:

Step 1: Synthesis of 2-bromo-4(or 5)-nitroimidazole

The initial step would involve the nitration of 2-bromoimidazole. This is a standard electrophilic aromatic substitution reaction.

Step 2: Cyclization to form the 2,3-dihydroimidazo[2,1-b]oxazole ring

The resulting 2-bromo-4(or 5)-nitroimidazole can then be reacted with a suitable three-carbon building block, such as an epoxide, under basic conditions. This would proceed via an initial N-alkylation followed by an intramolecular cyclization to form the fused oxazole ring.[11][12]

Synthesis_Pathway A 2-Bromoimidazole B 2-Bromo-4(5)-nitroimidazole A->B Nitration C 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole B->C Cyclization R1 Nitrating Agent (e.g., HNO3/H2SO4) R1->A R2 Epoxide (e.g., ethylene oxide) / Base R2->B

Caption: Proposed synthetic pathway for 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole.

Therapeutic Potential and Biological Activities

Derivatives of the imidazo[2,1-b]oxazole scaffold have demonstrated a broad spectrum of biological activities, suggesting that 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole could be a valuable lead compound in several therapeutic areas.[1][2]

Antimicrobial Activity

The most prominent application of this scaffold is in the development of antimicrobial agents.[1][2] The nitro-substituted derivatives, in particular, have shown potent activity against Mycobacterium tuberculosis.[11][13][14] The mechanism of action is believed to involve the reduction of the nitro group within the pathogen to generate reactive nitrogen species that are cytotoxic. While the 6-bromo analogue lacks the nitro group, the core scaffold itself can contribute to antimicrobial effects. Further investigation into its activity against a panel of bacterial and fungal pathogens is warranted.

Anticancer Activity

Several imidazo[2,1-b]oxazole derivatives have been investigated as potential anticancer agents.[15] Some have been shown to act as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the RAF-MEK-ERK pathway.[15] The brominated scaffold of the title compound could be explored for its cytotoxic effects against various cancer cell lines.

Other Potential Applications

The versatility of the imidazo[2,1-b]oxazole core suggests potential applications in other therapeutic areas as well. For instance, derivatives have been explored as agents against neglected tropical diseases like Chagas disease and leishmaniasis.[11][16]

Biological_Activities Core Imidazo[2,1-b]oxazole Scaffold A Antimicrobial Core->A B Anticancer Core->B C Anti-parasitic Core->C

Caption: Key biological activities of the imidazo[2,1-b]oxazole scaffold.

Structure-Activity Relationships (SAR)

The biological activity of imidazo[2,1-b]oxazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The presence of a bromine atom at the 6-position is expected to influence the compound's lipophilicity and its ability to form halogen bonds, which can impact target binding and pharmacokinetic properties.

Future Directions and Conclusion

6-bromo-2,3-dihydroimidazo[2,1-b]oxazole represents an intriguing, yet underexplored, molecule with significant potential for drug discovery. The imidazo[2,1-b]oxazole scaffold is a well-validated starting point for the development of novel therapeutics.

Key future research directions should include:

  • Definitive Synthesis and Characterization: The development and validation of a robust synthetic route to obtain pure 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole, followed by its full spectroscopic and physicochemical characterization.

  • Broad Biological Screening: A comprehensive evaluation of its biological activity against a wide range of targets, including various bacterial and fungal strains, cancer cell lines, and parasitic organisms.

  • Analogue Synthesis and SAR Studies: The synthesis of a library of related analogues with modifications at other positions of the scaffold to establish clear structure-activity relationships.

  • In Vivo Evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles.

References

  • Ontosight AI. Unlocking the Power of Imidazo(2,1-b)oxazole Derivatives: The Future of Therapeutic Medicine. Ontosight AI.
  • PubChem. Imidazo[2,1-b]oxazole, 6-bromo-2,3-dihydro-2-methyl-. National Center for Biotechnology Information.
  • Shahin AI, Zaraei SO, Alzuraiqi S, Abdulateef Z, Abbas NE, Al-Tel TH, El-Gamal MI. Evaluation of 2,3-Dihydroimidazo[2,1-b]oxazole and Imidazo[2,1–b]oxazole Derivatives As Chemotherapeutic Agents. Future Medicinal Chemistry. 2023 Oct 10.
  • PubMed. Evaluation of 2,3-dihydroimidazo[2,1- b]oxazole and imidazo[2,1- b]oxazole derivatives as chemotherapeutic agents. National Center for Biotechnology Information. 2023 Oct 10.
  • PubMed. Novel Imidazo[2,1-b]oxazole Derivatives Inhibit Epithelial Cell Transformation and Triple Negative Breast Cancer Tumorigenesis. National Center for Biotechnology Information. 2020 Sep 15.
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  • PubMed. Next generation imidazothiazole and imidazooxazole derivatives as potential drugs against brain-eating amoebae. National Center for Biotechnology Information. 2024 Jun 12.
  • ChemScene. 6-Bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. ChemScene.
  • Hoffman Fine Chemicals. CAS 1217486-78-6 | 6-Bromo-1-(tert-butyl)-2-methyl-1H-benzo[d]imidazole. Hoffman Fine Chemicals.
  • Google Patents. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone. Google Patents.
  • Benchchem. Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. Benchchem.
  • Sigma-Aldrich. 6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one. Sigma-Aldrich.
  • ChemicalBook. 6-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER | 954239-67-9. ChemicalBook. 2025 Jul 16.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Google Patents. WO2015049693A1 - 6-NITRO-2,3-DIHYDROIMIDAZO[2,1-b]OXAZOLES AND A PROCESS FOR THE PREPARATION THEREOF. Google Patents.
  • ResearchGate. Nitroimidazooxazoles(#) Part xxiv, Search for Antileishmanial Agents: 2,3-Dihydro-6-nitroimidazo[2,1-b]oxazoles as Potential Antileishmanial Agents. ResearchGate. 2025 Aug 7.
  • PubMed. 6-Nitro-2,3-dihydroimidazo[2,1-b][1][3]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases. National Center for Biotechnology Information. 2017 Jun 1. Available from:

  • ResearchGate. (PDF) Synthesis of 2,3-dihydro-7-nitroimidazo[5,1-b]oxazoles as potential tuberculostatic agents. ResearchGate.
  • Sigma-Aldrich. 6-Bromo-1-methyl-1,3-dihydrobenzo[c][3][4][15]thiadiazole 2,2-dioxide. Sigma-Aldrich. Available from:

  • Benchchem. Application of 6-Bromo-2-hydrazino-1,3-benzothiazole in Medicinal Chemistry: A Detailed Overview. Benchchem.
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  • Z. Naturforsch. Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]- benzimidazole Derivatives and their Biological Activities. 2011.
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  • MDPI. 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. 2023 Apr 4.
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The 6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole Scaffold: Structural Properties, Synthetic Utility, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 1 scaffold (CAS: 1369335-05-6)[1] represents a privileged bicyclic framework in modern medicinal chemistry. Featuring an electron-rich imidazole ring fused to a saturated oxazolidine (dihydrooxazole) ring, this scaffold provides a rigid, planar-to-sp³ transition architecture. The strategic incorporation of a bromine atom at the C6 position serves as a highly specific, regioselective handle for late-stage functionalization, enabling the rapid generation of diverse chemical libraries for drug discovery[2].

Unlike its thiazole counterparts, the unique electronic and steric properties of the oxazole core have proven instrumental in overcoming off-target toxicities in nuclear receptor agonism and antimicrobial drug development[3].

Physicochemical & Electronic Properties

The utility of the 2,3-dihydroimidazo[2,1-b]oxazole core stems from its distinct physicochemical profile:

  • Conformational Rigidity: The fused bicyclic system restricts rotational degrees of freedom. This entropy advantage translates to higher binding affinities when interacting with target protein pockets, as less energy is expended locking the molecule into its bioactive conformation[4].

  • Electronic Distribution & Hydrogen Bonding: The oxygen atom in the dihydrooxazole ring acts as a potent hydrogen bond acceptor. Compared to its sulfur analog (thiazole), the oxygen atom is smaller and more electronegative. This alters the dipole moment and the π-electron cloud of the fused imidazole system, allowing the scaffold to fit perfectly into specific hydrophobic pockets, such as those formed by helices 3, 5, and H-X in nuclear receptors[4].

  • Halogen Reactivity: The C6-bromine bond is optimally activated for oxidative addition by palladium catalysts[5]. It is significantly more reactive than a C-Cl bond—which often requires specialized, electron-rich phosphine ligands—yet more stable than a C-I bond, minimizing spontaneous dehalogenation or degradation during multi-step syntheses[6].

SyntheticWorkflow Scaffold 6-Bromo-2,3-dihydroimidazo [2,1-b]oxazole (CAS: 1369335-05-6) PdCat Pd-Catalyzed Cross-Coupling Scaffold->PdCat Oxidative Addition at C6-Br Suzuki Suzuki-Miyaura (Aryl Boronic Acids) PdCat->Suzuki Buchwald Buchwald-Hartwig (Amines/Amides) PdCat->Buchwald Sonogashira Sonogashira (Terminal Alkynes) PdCat->Sonogashira hCAR hCAR Agonists (e.g., DL5050, DL5055) Suzuki->hCAR Arylation AntiTB Anti-TB Agents (Delamanid analogs) Buchwald->AntiTB Amination

Synthetic diversification of the 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole scaffold.

Pharmacological Case Studies

Case Study A: Human Constitutive Androstane Receptor (hCAR) Agonists

hCAR is a key nuclear receptor regulating xenobiotic metabolism, specifically the transcription of the CYP2B6 enzyme[7]. Traditional agonists like CITCO utilize an imidazo[2,1-b]thiazole core but suffer from off-target activation of the Pregnane X Receptor (PXR), leading to unfavorable metabolic profiles[5].

By substituting the thiazole with the 2,3-dihydroimidazo[2,1-b]oxazole core, researchers developed highly potent and selective4[4],[8]. The oxazole core fits flawlessly into the hCAR ligand-binding domain (LBD), while appended arene tails (e.g., naphthyl or 2,3-dihydro-1H-inden-2-yl groups) fine-tune the physicochemical properties[4]. Activation of hCAR by DL5055 induces its translocation from the cytoplasm to the nucleus, selectively upregulating CYP2B6[4]. This mechanism is leveraged clinically to enhance the metabolism of the prodrug cyclophosphamide (CPA) into its active form, 4-OH-CPA, synergistically facilitating CPA-based chemotherapies[7].

hCARPathway Ligand Imidazo[2,1-b]oxazole Agonist (e.g., DL5055) Cytoplasm Cytoplasmic hCAR (Inactive) Ligand->Cytoplasm Binds LBD Translocation Nuclear Translocation Cytoplasm->Translocation Activation Nucleus Nucleus: hCAR-RXR Heterodimerization Translocation->Nucleus Transcription CYP2B6 Gene Transcription Nucleus->Transcription Binds PBREM Metabolism Prodrug Activation (CPA -> 4-OH-CPA) Transcription->Metabolism CYP2B6 Enzyme

Mechanism of hCAR activation by imidazo[2,1-b]oxazole derivatives and CYP2B6 induction.

Case Study B: Antitubercular Therapeutics

The imidazo[2,1-b]oxazole and 2,3-dihydroimidazo[2,1-b]oxazole ring systems are foundational to several antimicrobial agents, most notably the 9[9],[10]. While delamanid features a nitro group essential for its radical-based mechanism of action against Mycobacterium tuberculosis, the 6-bromo scaffold allows researchers to synthesize complex, non-nitro derivatives via cross-coupling to overcome emerging resistance mechanisms and explore new structure-activity relationships (SAR)[9],[11].

Quantitative Data Summary

The following table summarizes the pharmacological advantages of transitioning from a thiazole to an oxazole core in hCAR agonist development:

CompoundCore ScaffoldTargetEC50 (µM)EMAXSelectivity (vs PXR)Reference
CITCO Imidazo[2,1-b]thiazolehCAR~0.40HighLow (Activates PXR)[5]
DL5050 Imidazo[2,1-b]oxazolehCAR0.37HighHigh[8]
DL5055 Imidazo[2,1-b]oxazolehCAR0.354.3High[4]

Validated Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of the 6-Bromo Scaffold

Causality & Rationale: To build hCAR agonist libraries, the C6-Br bond must be arylated. Using Pd(dppf)Cl₂ provides a bidentate ligand that stabilizes the palladium intermediate, preventing catalyst precipitation ("black palladium") during the cross-coupling of the electron-rich imidazooxazole[5].

  • Preparation: In an inert atmosphere (N₂/Ar), combine 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole (1.0 eq)[12] and the desired arylboronic acid (1.2 eq) in a flame-dried Schlenk tube.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq). The mild base K₂CO₃ is chosen to facilitate transmetalation without degrading the sensitive oxazolidine ring.

  • Solvent System: Suspend the mixture in a degassed 1,4-dioxane/H₂O (4:1 v/v) solvent system. The water is crucial for dissolving the inorganic base and accelerating the transmetalation step.

  • Reaction & Validation: Heat the mixture to 90°C for 12-16 hours. Monitor the consumption of the 6-bromo scaffold via LC-MS (self-validating step to ensure no dehalogenation side-reactions occur).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol 2: hCAR Translocation & CYP2B6 Induction Assay

Causality & Rationale: To validate the synthesized imidazo[2,1-b]oxazole derivatives as true hCAR agonists, one must prove both nuclear translocation (the physical mechanism) and CYP2B6 expression (the functional outcome)[4].

  • Cell Culture: Culture human primary hepatocytes (HPHs) in collagen-coated plates to maintain metabolic competence and baseline receptor expression.

  • Treatment: Treat cells with the test compound (e.g., DL5055 at 1 µM) or a DMSO vehicle control for 24 hours[4].

  • Translocation Imaging: Fix cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain with anti-hCAR primary antibodies followed by Alexa Fluor-conjugated secondary antibodies. Use DAPI for nuclear counterstaining. Quantify the nucleus-to-cytoplasm fluorescence ratio using confocal microscopy.

  • Gene Expression (Self-Validation): Extract total RNA, synthesize cDNA, and perform RT-qPCR using specific primers for CYP2B6 and a housekeeping gene (e.g., GAPDH). Calculate fold induction using the 2^(-ΔΔCt) method to confirm functional receptor activation[7].

Conclusion

The 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole scaffold is a highly versatile and structurally privileged building block. By offering a rigid, hydrogen-bond-accepting core coupled with a highly reactive C6-bromine handle, it enables the precise engineering of selective therapeutics. Its successful application in developing highly selective hCAR agonists and novel antitubercular agents underscores its ongoing critical value in modern drug discovery pipelines.

References

1.[9] Evaluation of 2,3-Dihydroimidazo[2,1-b]oxazole and Imidazo[2,1–b]oxazole Derivatives As Chemotherapeutic Agents. Taylor & Francis. 9 2.[1] Imidazo[2,1-b]oxazole, 6-bromo-2,3-dihydro-. ChemBK. 1 3.[3] Oxazole Analogues as Potential Therapeutic Agents. OUCI.3 4.[10] Evaluation of 2,3-dihydroimidazo[2,1- b]oxazole and imidazo[2,1 - PubMed. NIH. 10 5.[12] CAS:1369335-05-6, 6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole. Bidepharm. 12 6.[6] 2-Iodobenzoxazole. Benchchem.6 7.[2] Journal articles: 'Imidazo[1'. Grafiati. 2 8.[5] Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. PMC. 5 9.[11] (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol. Smolecule. 11 10.[4] A Potent and Selective Human Constitutive Androstane Receptor Activator DL5055 Facilitates Cyclophosphamide-Based Chemotherapies. PMC. 4 11.[7] WO2018236856A1 - CAR ACTIVATING AGENTS FOR THE TREATMENT OF CANCER BASED ON CYCLOPHOSPHAMIDE. Google Patents. 7 12.[8] DL5050 | hCAR agonist | Axon 3021. Axon Medchem. 8

Sources

6-bromo-2H,3H-imidazo[2,1-b]oxazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-bromo-2H,3H-imidazo[2,1-b]oxazole

Abstract

The fused heterocyclic scaffold, imidazo[2,1-b]oxazole, represents a privileged structure in modern medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of 6-bromo-2H,3H-imidazo[2,1-b]oxazole, a specific analogue within this class. This document details its fundamental molecular and physicochemical properties, outlines a plausible synthetic pathway, discusses its potential therapeutic applications based on the activities of related compounds, and provides essential safety and handling protocols. The information herein is synthesized from established chemical literature and databases to provide a technically accurate and practical resource for professionals in the field.

Core Molecular Attributes

The foundational step in the technical assessment of any novel compound is the precise determination of its molecular formula and weight. For 6-bromo-2H,3H-imidazo[2,1-b]oxazole, these core attributes are established as follows:

  • Molecular Formula: C₅H₅BrN₂O

  • Molecular Weight: 189.01 g/mol

These values are derived from its constituent atoms and are critical for all subsequent quantitative experimental work, including reaction stoichiometry, analytical characterization, and formulation development. A closely related but distinct compound, 6-bromo-2,3-dihydropyrazolo[5,1-b]oxazole, shares the same molecular formula and weight, highlighting the importance of precise structural confirmation through spectroscopic methods.[1]

Chemical Structure

The structural architecture of 6-bromo-2H,3H-imidazo[2,1-b]oxazole is characterized by a bicyclic system where an imidazole ring is fused with an oxazole ring. The "2H,3H-" designation, synonymous with "2,3-dihydro-", indicates the saturation of the bond between the C2 and C3 positions of the oxazole moiety. A bromine atom is substituted at the C6 position of the imidazole portion of the scaffold.

Caption: Chemical structure of the related 6-bromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole.

Physicochemical Properties

While specific experimental data for 6-bromo-2H,3H-imidazo[2,1-b]oxazole is not extensively documented, its properties can be predicted based on computational models and data from analogous structures. The following table summarizes these key computed physicochemical parameters, which are vital for anticipating its behavior in various experimental settings.

PropertyValueSource
Molecular Weight 203.04 g/mol (for methyl-analog)PubChem[2]
XLogP3 1.5 (for methyl-analog)PubChem[2]
Hydrogen Bond Donor Count 0 (for methyl-analog)PubChem[2]
Hydrogen Bond Acceptor Count 2 (for methyl-analog)PubChem[2]
Rotatable Bond Count 1 (for methyl-analog)PubChem[2]

Note: The data presented is for the closely related compound 6-bromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole due to the lack of specific data for the target compound. These values provide a reasonable estimation for experimental design.

Synthesis and Mechanistic Rationale

A validated, step-by-step protocol for the synthesis of 6-bromo-2H,3H-imidazo[2,1-b]oxazole is not explicitly detailed in current literature. However, a plausible and efficient synthetic route can be designed based on established methodologies for constructing fused imidazole heterocycles and performing electrophilic bromination.[3]

The proposed synthesis involves two primary stages:

  • Cyclization: Construction of the 2,3-dihydroimidazo[2,1-b]oxazole core.

  • Bromination: Regioselective introduction of the bromine atom at the C6 position.

Proposed Synthetic Workflow

G start Reactants: 2-amino-1H-imidazole 2-bromoethanol step1 Step 1: Cyclization Reaction Solvent: DMF or similar polar aprotic Conditions: Heat (e.g., 80-100°C) start->step1 intermediate Intermediate: 2,3-dihydroimidazo[2,1-b]oxazole step1->intermediate step2 Step 2: Electrophilic Bromination Reagent: N-Bromosuccinimide (NBS) Solvent: Acetonitrile or THF intermediate->step2 product Final Product: 6-bromo-2H,3H-imidazo[2,1-b]oxazole step2->product purification Purification Column Chromatography (Silica Gel) Recrystallization product->purification

Caption: Proposed two-step synthesis workflow for 6-bromo-2H,3H-imidazo[2,1-b]oxazole.

Detailed Experimental Protocol

Step 1: Synthesis of 2,3-dihydroimidazo[2,1-b]oxazole (Intermediate)

  • Rationale: This step involves a nucleophilic substitution followed by an intramolecular cyclization. The amino group of 2-aminoimidazole attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide. Subsequent deprotonation of the imidazole nitrogen allows for an intramolecular Williamson ether synthesis-type reaction to form the oxazole ring.

  • To a solution of 2-amino-1H-imidazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) as a base.

  • Slowly add 2-bromoethanol (1.1 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 6-bromo-2H,3H-imidazo[2,1-b]oxazole

  • Rationale: The electron-rich imidazole ring is susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine for the regioselective bromination of such heterocyclic systems.[4]

  • Dissolve the crude 2,3-dihydroimidazo[2,1-b]oxazole from Step 1 in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the pure 6-bromo-2H,3H-imidazo[2,1-b]oxazole.

Potential Applications in Drug Development

The imidazo[2,1-b]oxazole and its dihydro variant are core scaffolds in several therapeutically active molecules.[5][6] Their rigid, planar structure and distribution of heteroatoms facilitate interactions with various biological targets. The introduction of a bromine atom can further enhance binding affinity and modulate pharmacokinetic properties.

center Imidazo[2,1-b]oxazole Scaffold app1 Antitubercular Agents (e.g., Delamanid) center->app1 app2 Anticancer Agents (e.g., BRAF Kinase Inhibitors) center->app2 app3 Antimicrobial Agents (Antibacterial & Antifungal) center->app3 app4 Antileishmanial Agents center->app4

Caption: Therapeutic potential of the imidazo[2,1-b]oxazole core structure.

  • Antitubercular Activity: The most prominent drug featuring this core is Delamanid, a 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole derivative used to treat multidrug-resistant tuberculosis.[5][6] This establishes the scaffold's ability to penetrate the complex cell wall of Mycobacterium tuberculosis. The bromo-analogue is a key candidate for synthesis and evaluation against various strains of tuberculosis.[7][8][9]

  • Anticancer Activity: Various derivatives of imidazo[2,1-b]oxazole have been investigated as potential anticancer agents. Computational studies have identified these compounds as potential inhibitors of mutant BRAF kinase, a key target in melanoma and other cancers.[10]

  • General Antimicrobial and Antileishmanial Activity: The broader class of fused imidazoles, including the related imidazo[2,1-b]thiadiazoles, exhibits significant antibacterial and antifungal properties.[11] Furthermore, nitroimidazo[2,1-b]oxazoles have shown potent in-vitro activity against Leishmania, suggesting a wider anti-parasitic potential for this class of compounds.[8]

Safety, Handling, and Storage

As a bromo-organic and heterocyclic compound, 6-bromo-2H,3H-imidazo[2,1-b]oxazole requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is not available, the following precautions are based on guidelines for handling bromine and related hazardous chemical compounds.[12][13][14][15]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[16]

  • In case of Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents and incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Conclusion

6-bromo-2H,3H-imidazo[2,1-b]oxazole is a compound of significant interest for medicinal chemistry and drug development, stemming from the proven therapeutic success of its structural analogues. This guide provides its core molecular properties, a scientifically sound synthetic strategy, and an overview of its potential biological applications. The inherent bioactivity of the imidazo[2,1-b]oxazole scaffold, combined with the modulating effects of bromine substitution, positions this molecule as a promising candidate for further investigation in anticancer, antitubercular, and general antimicrobial research. Adherence to strict safety protocols is paramount during its synthesis and handling.

References

  • PubChem. Imidazo[2,1-b]oxazole, 6-bromo-2,3-dihydro-2-methyl-. National Center for Biotechnology Information. Available from: [Link]

  • Shahin, A. I., Zaraei, S.-O., Alzuraiqi, S., Abdulateef, Z., Abbas, N. E., Al-Tel, T. H., & El-Gamal, M. I. (2023). Evaluation of 2,3-dihydroimidazo[2,1-b]oxazole and imidazo[2,1-b]oxazole derivatives as chemotherapeutic agents. Future Medicinal Chemistry, 15(20), 1885–1901. Available from: [Link]

  • Lata, Kushwaha, K., Gupta, A., Meena, D., & Verma, A. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][2][6][11]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489–509. Available from: [Link]

  • PubMed. (2023). Evaluation of 2,3-dihydroimidazo[2,1- b]oxazole and imidazo[2,1- b]oxazole derivatives as chemotherapeutic agents. National Center for Biotechnology Information. Available from: [Link]

  • International Journal of Medical and Pharmaceutical Research. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Available from: [Link]

  • El-hassan, A., El-hendawy, M. M., Al-bogami, A. S., El-faham, A., & El-sayed, W. A. (2023). Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies. Journal of Biomolecular Structure & Dynamics, 1–18. Available from: [Link]

  • Scribd. (n.d.). Bromine Handling. Available from: [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available from: [Link]

  • Google Patents. (n.d.). CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available from: [Link]

  • Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. Available from: [Link]

  • NJ.gov. (n.d.). Hazardous Substance Fact Sheet - 0258. Available from: [Link]

  • PubChem. (n.d.). Imidazo(2,1-b)oxazole, 2-ethyl-2,3-dihydro-6-nitro-, (2R)-. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available from: [Link]

  • Google Patents. (n.d.). WO2015049693A1 - 6-NITRO-2,3-DIHYDROIMIDAZO[2,1-b]OXAZOLES AND A PROCESS FOR THE PREPARATION THEREOF.
  • Shashiprabha, S. P., et al. (2014). Nitroimidazoles # part xxiv, search for antileishmanial agents: 2,3-dihydro-6-nitroimidazo[2,1-b]oxazoles as potential antileishmanial agents. Indian Journal of Pharmaceutical Sciences, 76(1), 92-95.
  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • Nagarajan, K., et al. (1989). Nitroimidazoles XXI 2,3-dihydro-6-nitroimidazo [2,1-b] oxazoles with antitubercular activity. European Journal of Medicinal Chemistry, 24(6), 631-633.

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Technical Guide: 6-Bromo Substituted Fused Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, pharmacology, and synthesis of 6-bromo substituted fused nitroimidazole derivatives , with a specific focus on their role as precursors and analogs in the development of antitubercular agents (like Pretomanid and Delamanid) and related antimicrobial scaffolds.

Advanced Medicinal Chemistry & Pharmacological Profiling

Executive Summary

Fused nitroimidazoles represent a critical class of bioreductive prodrugs, most notably revitalized by the approval of Pretomanid (PA-824) and Delamanid (OPC-67683) for multidrug-resistant tuberculosis (MDR-TB). While the "6-bromo" substitution itself is rarely the final pharmacophore in clinical drugs (due to metabolic liability or lipophilicity concerns), 6-bromo derivatives serve two pivotal roles in this field:

  • Synthetic Linchpins: 6-bromo-substituted intermediates (e.g., in the imidazo[1,2-a]pyridine or imidazo[2,1-b]oxazine series) are the electrophilic handles used to install the lipophilic "tails" required for cell wall penetration.

  • SAR Probes: Bromine substitutions at the 6-position of the fused ring (or on the aryl tail attached at C-6) are used to modulate electron density, block metabolic oxidation sites, and tune the reduction potential (

    
    ) of the nitro group.
    

This guide analyzes the imidazo[2,1-b][1,3]oxazine and imidazo[1,2-a]pyridine scaffolds, detailing the synthetic utility and biological impact of 6-bromo substitutions.

Chemical Rationale & Structural Biology

The Fused Nitroimidazole Scaffold

The core efficacy of this class stems from the bicyclic fused system which stabilizes the nitro group, tuning its redox potential to roughly -534 mV. This potential is sufficiently negative to avoid reduction by mammalian enzymes (preventing general toxicity) but allows reduction by the specific deazaflavin-dependent nitroreductase (Ddn ) in Mycobacterium tuberculosis (M.tb).

The "6-Bromo" Context

The term "6-bromo substituted" applies to two distinct structural contexts depending on the ring numbering:

ScaffoldNumbering ContextRole of 6-Bromo
Imidazo[2,1-b][1,3]oxazine (Pretomanid Class)C-6 is the chiral center bearing the lipophilic tail.Intermediate: A 6-bromoalkyl intermediate is often cyclized or displaced to attach the tail.Analog: 6-bromo-aryl tails are explored for halogen bonding interactions.
Imidazo[1,2-a]pyridine (Antiparasitic Class)C-6 is on the pyridine ring.[1]Pharmacophore: 6-bromo substitution directly on the ring modulates lipophilicity and metabolic stability (blocking P450 oxidation).
Mechanism of Action (Bioactivation)

The biological activity is strictly dependent on the bioactivation of the nitro group. In M.tb, the enzyme Ddn utilizes the cofactor F420H2 to transfer hydride ions to the nitroimidazole.

Key Pathway:

  • Entry: Drug diffuses through the mycolic acid cell wall (facilitated by the C-6 lipophilic tail).

  • Activation: Ddn reduces the nitro group (

    
    ) to a nitroso (
    
    
    
    ) and hydroxylamine (
    
    
    ) intermediate.
  • Lethality:

    • Respiratory Poisoning: Release of Reactive Nitrogen Species (RNS) including Nitric Oxide (NO).

    • Des-nitro Metabolite: Formation of the des-nitro imidazole, which may inhibit cell wall synthesis.

Bioactivation Figure 1: Bioactivation of Fused Nitroimidazoles by Ddn/F420 System Prodrug Fused Nitroimidazole (Prodrug) Intermediate Nitroso/Hydroxylamine Intermediates Prodrug->Intermediate Hydride Transfer Ddn Enzyme: Ddn (Rv3547) Ddn->Intermediate Catalysis F420 Cofactor: F420H2 F420->Intermediate e- Donor NO Nitric Oxide (NO) (Respiratory Poison) Intermediate->NO DesNitro Des-nitro Metabolite (Cell Wall Inhibitor) Intermediate->DesNitro

Synthetic Pathways[3]

The synthesis of 6-substituted fused nitroimidazoles typically proceeds via the alkylation of a 2-bromo-4-nitroimidazole precursor. The bromine atom on the imidazole ring is a critical leaving group that enables the formation of the fused system.

Retrosynthetic Analysis (Imidazo[2,1-b]oxazine)

The construction of the bicyclic core involves a "2+4" or "3+3" annulation strategy. The most robust route utilizes 2-bromo-4-nitroimidazole reacting with a chiral epoxide (e.g., glycidyl ether) to form the alcohol, followed by cyclization.

Synthesis Figure 2: Synthesis of the Fused Nitroimidazole Core via 2-Bromo Displacement Start 2-Bromo-4-nitroimidazole Inter1 Intermediate Alcohol (Uncyclized) Start->Inter1 Epoxide Opening (110°C, Base) Reagent (S)-Glycidyl Derivative (Epoxide) Reagent->Inter1 Cyclization Base-Mediated Cyclization (NaH / DMF) Inter1->Cyclization Intramolecular SNAr (Displacement of Br) Product 6-Substituted-2-nitro- imidazo[2,1-b]oxazine Cyclization->Product

Protocol: Synthesis of (6S)-2-Nitro-6-bromomethyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

Note: This specific intermediate is a versatile electrophile for creating libraries of 6-substituted analogs.

Reagents:

  • 2-Bromo-4-nitroimidazole (1.0 eq)

  • (S)-Epibromohydrin (1.2 eq)

  • Anhydrous DMF

  • Cesium Carbonate (

    
    )
    

Step-by-Step Methodology:

  • Epoxide Opening: Dissolve 2-bromo-4-nitroimidazole (1.92 g, 10 mmol) in anhydrous DMF (20 mL). Add

    
     (0.5 eq) and stir at 0°C.
    
  • Addition: Dropwise add (S)-epibromohydrin (1.64 g, 12 mmol). Allow to warm to room temperature and stir for 4 hours.

  • Cyclization: Heat the reaction mixture to 110°C for 2 hours. The internal N-1 nitrogen attacks the epoxide, opening it to an alcohol, which then attacks C-2 of the imidazole, displacing the bromine (SNAr) to close the ring. Note: In some conditions, the bromine is displaced first.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[2] Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane:EtOAc 2:1).

  • Yield: Expect ~60-70% of the bicyclic core.[3]

Pharmacological Profiling & SAR

Structure-Activity Relationship (SAR)

The 6-position is the "tail" attachment point. Substitutions here dictate:

  • Lipophilicity (LogP): Essential for crossing the waxy mycobacterial cell wall.

  • Solubility: 6-bromo analogs are often too lipophilic; polar heteroocycles (pyridines) are preferred.

  • Metabolic Stability: A 6-bromo-phenyl tail blocks para-hydroxylation by Cytochrome P450s.

Table 1: Comparative Activity of 6-Substituted Nitroimidazooxazines

Compound6-Substituent (Tail)MIC (M.tb H37Rv)Anaerobic ActivityNotes
PA-824 4-(trifluoromethoxy)benzyloxy0.015 - 0.25 µMHighClinical Standard.
Analog A 6-Bromo-3-pyridinyloxy 0.05 - 0.5 µMHighImproved solubility due to pyridine N.
Analog B 4-Bromobenzyloxy 0.1 - 0.8 µMModerateHigh lipophilicity; metabolic liability.
Intermediate Bromomethyl > 64 µMInactiveLacks lipophilic tail required for entry.
Toxicology & Safety
  • Genotoxicity: Nitroimidazoles are inherently mutagenic in the Ames test (Salmonella) due to nitro reduction. However, bicyclic fused systems like PA-824 show reduced mutagenicity compared to monocyclic 2-nitroimidazoles.

  • hERG Inhibition: 6-substituted analogs with highly lipophilic tails (e.g., containing bromine) often show increased hERG binding, leading to QT prolongation risks.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (MABA)

Validating the activity of 6-bromo derivatives against M.tb.

  • Strain: M. tuberculosis H37Rv.[4][5][6]

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Plate Prep: Add 100 µL media to 96-well plates.

  • Compound: Prepare serial 2-fold dilutions of the 6-bromo derivative in DMSO (Final DMSO < 1%).

  • Inoculation: Add 100 µL of bacterial suspension (

    
     CFU/mL).
    
  • Incubation: 37°C for 7 days.

  • Readout: Add Alamar Blue reagent. Incubate 24h. Pink color = Growth; Blue = Inhibition.

  • Calculation: Determine lowest concentration preventing color change.

Stability Assay (Microsomal)

Testing if the 6-bromo substitution blocks metabolism.

  • System: Pooled human liver microsomes (HLM).

  • Reaction: Incubate 1 µM compound with microsomes (0.5 mg protein/mL) and NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Quench: Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS to determine intrinsic clearance (

    
    ).
    

References

  • Stover, C. K., et al. (2000). "A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis."[3][6] Nature, 405(6789), 962–966. Link

  • Thompson, A. M., et al. (2009).[7] "Synthesis, reduction potentials, and antitubercular activity of ring A/B analogues of the bioreductive drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824)." Journal of Medicinal Chemistry, 52(3), 637–650. Link

  • Sasaki, H., et al. (2006).[7] "Synthesis and antituberculosis activity of a novel series of optically active 6-nitro-2,3-dihydroimidazo[2,1-b]oxazoles." Journal of Medicinal Chemistry, 49(26), 7854–7860. Link

  • Palmer, B. D., et al. (2010). "7-Substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines: novel antitubercular agents."[3] Journal of Medicinal Chemistry. Link

  • Manjunatha, U., et al. (2009). "Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences, 103(2), 431-436. Link

  • Patterson, S., et al. (2011). "The mechanism of action of the antitubercular drug PA-824." FEMS Microbiology Reviews, 35(5). Link

Sources

Comparative Technical Guide: Imidazo[2,1-b]oxazole vs. Imidazo[2,1-b]thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of imidazole with five-membered heterocycles creates bicyclic systems with unique electronic signatures essential for modern drug discovery. Among these, imidazo[2,1-b]thiazole and imidazo[2,1-b]oxazole represent a classic case of bioisosteric replacement (S vs. O). While the thiazole variant has a long clinical history (e.g., Levamisole), the oxazole analogue has gained prominence recently with the approval of anti-tubercular agents like Delamanid.

This guide provides a rigorous technical comparison of these two scaffolds, analyzing their electronic distribution, synthetic accessibility, and distinct pharmacological profiles. It is designed to assist medicinal chemists in rational scaffold selection during lead optimization.

Structural & Electronic Architecture

The core difference lies in the bridgehead fusion of the imidazole ring with either a thiazole (Sulfur) or oxazole (Oxygen) ring. This single atom substitution dictates the physicochemical properties of the entire system.

Electronic Distribution and Aromaticity
  • Imidazo[2,1-b]thiazole: The sulfur atom is a "soft" nucleophile with available d-orbitals (though their contribution is debated, polarizability is key). The ring system is highly aromatic and planar. The bridgehead nitrogen (

    
    ) is moderately basic, but the inductive effect of sulfur is weaker than oxygen, allowing for better delocalization across the bicyclic system.
    
  • Imidazo[2,1-b]oxazole: Oxygen is significantly more electronegative (3.44 vs. 2.58 for S). This exerts a strong inductive effect (

    
    ), pulling electron density away from the bridgehead nitrogen and the imidazole ring. Consequently, the oxazole-fused system is generally less basic and has altered hydrogen-bond acceptor capabilities compared to its thiazole counterpart.
    
Physicochemical Comparison (Data Summary)
PropertyImidazo[2,1-b]thiazoleImidazo[2,1-b]oxazoleImpact on Drug Design
Heteroatom Sulfur (S)Oxygen (O)S is lipophilic/soft; O is polar/hard.
Bridgehead Basicity HigherLowerThiazole analogues are easier to protonate/form salts.
Lipophilicity (LogP) HigherLowerS increases permeability; O improves solubility.
Metabolic Liability S-oxidation (Sulfoxide/Sulfone)Ring opening / HydroxylationS-oxidation is a major clearance route for thiazoles.
H-Bonding Weak Acceptor (S)Strong Acceptor (O)O can engage in specific water-mediated bridges.

Synthetic Methodologies

The synthesis of these scaffolds often follows the Hantzsch-type condensation , but the stability of the starting materials diverges significantly.

Imidazo[2,1-b]thiazole Synthesis (The Standard)

The condensation of 2-aminothiazole with


-haloketones is robust. 2-aminothiazole is stable, nucleophilic, and readily available.
  • Mechanism: Nucleophilic attack of the endocyclic thiazole nitrogen (N3) on the

    
    -carbon of the haloketone, followed by cyclization involving the exocyclic amine.
    
  • Key Advantage: High yields, one-pot procedures, and tolerance for diverse functional groups.

Imidazo[2,1-b]oxazole Synthesis (The Challenge)

The oxygen analogue is synthetically more demanding. 2-aminooxazole is less stable and less nucleophilic than 2-aminothiazole. It often exists in equilibrium with its acyclic tautomers or hydrolyzes easily.

  • Alternative Route: Cyclization of

    
    -acylamino ketones using dehydrating agents (
    
    
    
    , polyphosphoric acid) is often preferred over the direct Hantzsch condensation to avoid handling unstable 2-aminooxazoles.
  • Modern Approach: Copper-catalyzed multicomponent reactions (Groebke-Blackburn-Bienaymé) are increasingly used to assemble the core from isonitriles, aldehydes, and 2-aminoazoles.

Visualization: Synthetic Pathways

The following diagram contrasts the primary synthetic routes for both scaffolds.

Synthesis_Comparison Start_Thiazole 2-Aminothiazole (Stable Nucleophile) Intermediate_T N-Alkylated Intermediate Start_Thiazole->Intermediate_T Hantzsch Condensation (Reflux/EtOH) Start_Oxazole 2-Aminooxazole (Unstable/Less Nucleophilic) Product_Oxazole Imidazo[2,1-b]oxazole (Variable Yield) Start_Oxazole->Product_Oxazole Direct Condensation (Difficult) Reagent α-Haloketone Reagent->Intermediate_T Product_Thiazole Imidazo[2,1-b]thiazole (High Yield) Intermediate_T->Product_Thiazole - H2O / Cyclization Intermediate_O Acyclic Precursor (α-acylamino ketone) Intermediate_O->Product_Oxazole Robinson-Gabriel Type (POCl3 / Dehydration)

Figure 1: Comparative synthetic logic.[1] The thiazole route is direct; the oxazole route often requires alternative cyclization strategies due to precursor instability.

Medicinal Chemistry & Mechanism of Action[2][3][4]

Imidazo[2,1-b]thiazole: The Immunomodulator (Levamisole)
  • Drug: Levamisole.[2][3][4][5]

  • Primary Indication: Anthelmintic (worms) and Immunomodulator (Cancer adjuvant, autoimmune).

  • Mechanism:

    • Parasites: Agonist at nicotinic acetylcholine receptors (nAChR), causing spastic paralysis.

    • Humans: Restores depressed immune function by stimulating T-cell activation and macrophage phagocytosis.[5] It modulates Toll-like receptors (TLRs) and cytokine release (IL-12, IFN-

      
      ).
      
Imidazo[2,1-b]oxazole: The Anti-Tubercular Agent (Delamanid)[4]
  • Drug: Delamanid (Nitro-dihydro-imidazo[2,1-b]oxazole).[6]

  • Note: Delamanid contains a dihydro core, but the scaffold logic remains relevant.

  • Primary Indication: Multi-drug resistant Tuberculosis (MDR-TB).[7][8]

  • Mechanism:

    • Prodrug Activation: The nitro group is reduced by the mycobacterial enzyme Ddn (deazaflavin-dependent nitroreductase).[9][8]

    • Lethal Event: This reduction generates reactive nitrogen species (NO radicals).

    • Target: Inhibits the biosynthesis of methoxy- and keto-mycolic acids , essential components of the mycobacterial cell wall.[9][7]

Visualization: Mechanistic Divergence

MOA_Pathways cluster_Thiazole Imidazo[2,1-b]thiazole (Levamisole) cluster_Oxazole Imidazo[2,1-b]oxazole (Delamanid) Levamisole Levamisole Target_Worm Nicotinic ACh Receptor (Nematode) Levamisole->Target_Worm Agonist Binding Target_Host T-Cells / Macrophages (Human) Levamisole->Target_Host Modulation Effect_Worm Spastic Paralysis (Ca2+ Influx) Target_Worm->Effect_Worm Effect_Host Immune Restoration (IL-12, IFN-γ) Target_Host->Effect_Host Delamanid Delamanid (Prodrug) Enzyme Enzyme Ddn (M. tuberculosis) Delamanid->Enzyme Bioactivation Metabolite Reactive Nitrogen Species (NO Radicals) Enzyme->Metabolite Reduction Target_TB Mycolic Acid Synthesis (Methoxy/Keto) Metabolite->Target_TB Inhibition Effect_TB Cell Wall Disruption (Bactericidal) Target_TB->Effect_TB

Figure 2: Mechanistic pathways. Levamisole acts directly on receptors; Delamanid requires bioactivation to generate toxic radicals.

Experimental Protocols

Protocol A: General Synthesis of 6-Aryl-imidazo[2,1-b]thiazole

A standard self-validating protocol for the thiazole scaffold.

  • Reagents: 2-Aminothiazole (1.0 eq),

    
    -Bromoacetophenone (1.0 eq), Ethanol (anhydrous).
    
  • Procedure:

    • Dissolve 2-aminothiazole in ethanol (5 mL/mmol) in a round-bottom flask.

    • Add

      
      -bromoacetophenone portion-wise at room temperature.
      
    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

    • Observation: The hydrobromide salt may precipitate during reflux.

  • Work-up:

    • Cool to room temperature.

    • Neutralize with saturated

      
       solution until pH ~8.
      
    • Extract with Ethyl Acetate (

      
      ). Dry organic layer over 
      
      
      
      .
    • Concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

  • Validation:

    • 1H NMR: Look for the characteristic singlet of the imidazole proton (H-5) around

      
       7.5–8.0 ppm.
      
    • Mass Spec: Confirm [M+H]+.

Protocol B: Evaluation of Metabolic Stability (Microsomal Stability Assay)

Critical for comparing S vs. O scaffolds.

  • System: Human/Mouse Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (1 mM NADPH final).

  • Procedure:

    • Incubate test compound (1

      
      M) with microsomes in phosphate buffer (pH 7.4) at 37°C.
      
    • Initiate reaction with NADPH.

    • Sample at

      
       min. Quench with ice-cold Acetonitrile containing internal standard.
      
  • Analysis: LC-MS/MS.

  • Interpretation:

    • Thiazoles: Watch for +16 Da (Sulfoxide) and +32 Da (Sulfone) metabolites.

    • Oxazoles: Generally stable to oxidation at the heteroatom; look for ring hydroxylation or hydrolysis products.

References

  • Narender, P., et al. "Synthesis and biological evaluation of some new imidazo[2,1-b][1,3]thiazole derivatives." Bioorganic & Medicinal Chemistry Letters, 2007.

  • Matsumoto, M., et al. "OPC-67683, a nitro-dihydro-imidazooxazole derivative with promising action against tuberculosis in vitro and in mice." PLoS Medicine, 2006.

  • Goa, K.L., et al. "Levamisole: a review of its pharmacodynamic and pharmacokinetic properties and its therapeutic use in anthelmintic and immunomodulatory therapy." Drugs, 1991.

  • Kushwaha, N., et al. "Recent advances in the synthesis and medicinal perspective of imidazo[2,1-b]thiazole derivatives." Research on Chemical Intermediates, 2016.

  • Stover, C.K., et al. "A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis." Nature, 2000. (Foundational reference for nitroimidazole mechanism).

Sources

An In-Depth Technical Guide to 6-Substituted 2,3-Dihydroimidazo[2,1-b]oxazoles: A Comparative Analysis of 6-Bromo and 6-Nitro Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of the 6-Position

The 2,3-dihydroimidazo[2,1-b]oxazole core is a privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that is amenable to functionalization, leading to compounds with a wide spectrum of biological activities, from antimicrobial to anticancer agents.[1][2] One of the most pivotal positions for derivatization on this scaffold is the C6-position of the imidazole ring. The substituent at this position profoundly dictates the molecule's electronic properties, mechanism of action, and ultimate therapeutic application.

This guide provides a detailed comparative analysis of two key archetypes of C6-substituted derivatives: the 6-bromo and the 6-nitro analogs. We will explore their distinct synthetic strategies, physicochemical properties, and, most importantly, their divergent roles in drug discovery. The 6-nitro derivative functions as a bioactivatable "warhead" for targeted therapies, while the 6-bromo derivative serves as a versatile synthetic "handle" for broad structure-activity relationship (SAR) exploration. Understanding this fundamental dichotomy is crucial for researchers, scientists, and drug development professionals aiming to leverage the full potential of the imidazo[2,1-b]oxazole scaffold.

Part 1: The 6-Nitro Derivative – A Bio-reductive Pro-drug

The introduction of a nitro group at the 6-position transforms the imidazo[2,1-b]oxazole scaffold into a potent pro-drug, particularly effective against pathogens possessing specific nitroreductase enzymes. This strategy has culminated in the development of clinically successful drugs.

Synthesis and Physicochemical Profile

The synthesis of 6-nitro-2,3-dihydroimidazo[2,1-b]oxazoles typically proceeds via the cyclization of a 2-bromo-4-nitroimidazole precursor with a substituted epoxide.[3][4] This reaction is often carried out under basic conditions or with microwave assistance to improve yields and reaction times.[4]

The nitro group is a powerful electron-withdrawing group, which significantly influences the molecule's properties. It lowers the electron density of the heterocyclic ring system, making it more susceptible to reductive activation. This electronic feature is the cornerstone of its mechanism of action.

Table 1: Physicochemical Properties of a Representative 6-Nitro Derivative

PropertyValue (for (2R)-2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][3][5]oxazole)Source
Molecular Formula C7H9N3O3PubChem[6]
Molecular Weight 183.16 g/mol PubChem[6]
XLogP3 1.1PubChem[6]
Hydrogen Bond Donors 0PubChem[6]
Hydrogen Bond Acceptors 4PubChem[6]
Mechanism of Action and Therapeutic Applications

6-Nitroimidazo[2,1-b]oxazoles are quintessential pro-drugs that require intracellular activation. Their most notable success is in the treatment of tuberculosis (TB).[3][5]

  • Antitubercular Activity: In Mycobacterium tuberculosis, the pro-drug is activated by a deazaflavin-dependent nitroreductase (Ddn). This enzyme reduces the nitro group, generating reactive nitrogen species, including nitric oxide (NO).[3] These radicals are highly cytotoxic, disrupting cellular respiration and other vital processes, leading to bacterial cell death. This unique mechanism allows these compounds to be effective against both drug-susceptible and multidrug-resistant (MDR) strains of TB.[3] The clinical agent Delamanid (OPC-67683) is a prime example of this class of compounds.[5][7]

  • Antikinetoplastid Activity: This same reductive activation principle has been successfully applied to other pathogens. Phenotypic screening has identified 6-nitro-2,3-dihydroimidazo[2,1-b]oxazoles as potent agents against kinetoplastid parasites, such as those causing visceral leishmaniasis.[8][9] The parasites' own nitroreductases activate the compound, leading to selective toxicity.[4][8]

The positioning of the nitro group is critical; the 6-nitro substitution provides optimal electronic properties for activation by microbial nitroreductases.[4] Modifications at the 2-position are commonly used to fine-tune solubility, metabolic stability, and potency while mitigating potential mutagenicity that was a concern with early-generation compounds.[3][5]

Mechanism_of_Action_6_Nitro Prodrug 6-Nitro-Imidazooxazole (Pro-drug) Mtb Mycobacterium tuberculosis Cell Prodrug->Mtb Enters Ddn Nitroreductase (Ddn Enzyme) Mtb->Ddn Contains RNS Reactive Nitrogen Species (NO, etc.) Ddn->RNS Reduces Pro-drug to Death Bacterial Cell Death RNS->Death Cause

Mechanism of action for 6-nitro derivatives.

Part 2: The 6-Bromo Derivative – A Versatile Synthetic Intermediate

In stark contrast to the targeted bioactivity of the 6-nitro derivative, the 6-bromo analog derives its value from its synthetic versatility. The bromine atom serves as an exceptionally useful functional handle for constructing diverse libraries of compounds.

Synthesis and Physicochemical Profile

The synthesis of 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole is less commonly reported as a final product but can be achieved through standard halogenation protocols. A plausible route involves the direct bromination of the parent imidazo[2,1-b]oxazole scaffold using an electrophilic bromine source like N-Bromosuccinimide (NBS) in a suitable solvent.[10]

The bromo substituent has a moderately electron-withdrawing inductive effect but can also participate in resonance. Its key feature is its ability to act as a leaving group in transition metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility in medicinal chemistry.

Table 2: Physicochemical Properties of a Representative 6-Bromo Derivative

PropertyValue (for 6-bromo-2-methyl-2,3-dihydroimidazo[2,1-b][3][5]oxazole)Source
Molecular Formula C6H7BrN2OPubChem[11]
Molecular Weight 203.04 g/mol PubChem[11]
XLogP3 1.5PubChem[11]
Hydrogen Bond Donors 0PubChem[11]
Hydrogen Bond Acceptors 2PubChem[11]
Application in Drug Discovery

The primary role of the 6-bromo derivative is to serve as a building block for SAR studies. The carbon-bromine bond is an ideal substrate for a multitude of powerful C-C and C-N bond-forming reactions, including:

  • Suzuki Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

This synthetic flexibility allows chemists to rapidly generate a large number of analogs with diverse functionalities at the 6-position. This is critical for optimizing a compound's properties, such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. While the broader imidazo[2,1-b]oxazole class has shown potential as anticancer (e.g., BRAF kinase inhibitors) and antimicrobial agents, the 6-bromo derivative itself is not the active component but rather the key intermediate used to discover and refine these activities.[1][12]

Synthetic_Utility_6_Bromo cluster_reactions Cross-Coupling Reactions cluster_products Diverse Analogs Core 6-Bromo-Imidazooxazole Suzuki Suzuki (R-B(OH)₂) Core->Suzuki Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira Buchwald Buchwald-Hartwig (R₂-NH) Core->Buchwald Prod_Aryl 6-Aryl Derivative Suzuki->Prod_Aryl Prod_Alkynyl 6-Alkynyl Derivative Sonogashira->Prod_Alkynyl Prod_Amino 6-Amino Derivative Buchwald->Prod_Amino

Synthetic utility of the 6-bromo derivative.

Part 3: Head-to-Head Comparative Analysis

The choice between a 6-nitro and a 6-bromo substituent is a strategic one, fundamentally tied to the goals of the research program. The following table summarizes their key differences.

Table 3: Comparative Profile of 6-Nitro vs. 6-Bromo Derivatives

Feature6-Nitro Derivative6-Bromo Derivative
Primary Role Bio-activatable Pro-drug Moiety ("Warhead")Versatile Synthetic Intermediate ("Handle")
Mechanism of Action Reductive activation by specific enzymes to form cytotoxic reactive nitrogen species.[3]Functions as a leaving group in transition metal-catalyzed cross-coupling reactions.
Key Applications Targeted therapy for diseases with susceptible reductases (e.g., Tuberculosis, Leishmaniasis).[3][7][8]Broad SAR exploration to develop drugs for various targets (e.g., kinases, receptors).[12]
Electronic Effect Strongly electron-withdrawing via resonance and induction.[13]Moderately deactivating via induction, with potential for weak resonance donation.[14]
Chemical Reactivity Susceptible to nucleophilic reduction.Susceptible to oxidative addition in catalytic cycles (e.g., Pd(0) in Suzuki coupling).
Drug Development Stage Often identified as a late-stage candidate or lead compound for a specific disease.Used in the early stages of hit-to-lead and lead optimization to build chemical diversity.

Part 4: Field-Proven Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and application of these two key derivatives.

Protocol 1: Synthesis of a 6-Nitro-2,3-dihydroimidazo[2,1-b]oxazole Derivative

Objective: To synthesize a representative 6-nitro derivative via cyclization. This protocol is based on established methods for this class of compounds.[3][15]

Materials:

  • 2-bromo-4-nitroimidazole

  • (R)-2-methyloxirane (propylene oxide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-4-nitroimidazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a slurry (approx. 0.2 M concentration relative to the imidazole).

  • Reagent Addition: Add (R)-2-methyloxirane (1.5 eq) to the mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 6-nitro-2-methyl-2,3-dihydroimidazo[2,1-b]oxazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Suzuki Cross-Coupling of a 6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole

Objective: To demonstrate the synthetic utility of the 6-bromo derivative by introducing an aryl group via Suzuki coupling.

Materials:

  • 6-bromo-2-methyl-2,3-dihydroimidazo[2,1-b]oxazole (1.0 eq)

  • 4-methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 2M Sodium carbonate (Na₂CO₃) aqueous solution (3.0 eq)

  • 1,4-Dioxane

  • Toluene

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the 6-bromo starting material (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent and Base Addition: Add a 2:1 mixture of Toluene:Dioxane, followed by the 2M Na₂CO₃ solution.

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (hexanes/ethyl acetate gradient) to afford the desired 6-aryl product.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS, ensuring the disappearance of the C-Br signal and the appearance of signals for the new aryl group.

Conclusion and Future Outlook

The 6-nitro and 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole derivatives, while sharing a common scaffold, represent two divergent and powerful strategies in drug discovery. The 6-nitro compound is a specialized tool, a pro-drug designed for reductive activation, which has proven highly successful in the fight against tuberculosis and shows promise for other neglected diseases.[3][8] Its development pathway is focused on identifying and exploiting unique biochemical pathways within a target pathogen.

Conversely, the 6-bromo derivative is a tool for exploration. It is the key that unlocks the chemical space around the C6-position, enabling the systematic optimization of compounds for a multitude of biological targets. Its value lies not in its own activity, but in the potential of the countless molecules it can help create.

For drug development professionals, the lesson is clear: the choice of substituent is a foundational decision that directs the entire discovery cascade. Whether the goal is to design a targeted "smart bomb" or to build a diverse arsenal for broad screening, the C6-position of the imidazo[2,1-b]oxazole scaffold offers a validated and highly effective starting point. Future research will undoubtedly continue to exploit this strategic position, leading to the next generation of therapeutics based on this remarkable heterocyclic core.

References

  • Sasaki, H., et al. (2006). Synthesis and Antituberculosis Activity of a Novel Series of Optically Active 6-Nitro-2,3-dihydroimidazo[2,1-b]oxazoles. Journal of Medicinal Chemistry. Available at: [Link]

  • Upton, A. M., et al. (2010). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic and anaerobic activity, and in vivo efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. Imidazo[2,1-b]oxazole, 6-bromo-2,3-dihydro-2-methyl-. Available at: [Link]

  • Wang, Z., et al. (2023). Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Nagarajan, K., et al. (2014). Nitroimidazooxazoles # part xxiv, search for antileishmanial agents: 2,3-dihydro-6-nitroimidazo[2,1-b]oxazoles as potential antileishmanial agents. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Shahin, A. I., et al. (2023). Evaluation of 2,3-Dihydroimidazo[2,1-b]oxazole and Imidazo[2,1–b]oxazole Derivatives As Chemotherapeutic Agents. Future Medicinal Chemistry. Available at: [Link]

  • Patterson, S., et al. (2016). Repositioning Antitubercular 6-Nitro-2,3-dihydroimidazo[2,1-b][3][5]oxazoles for Neglected Tropical Diseases: Structure-Activity Studies on a Preclinical Candidate for Visceral Leishmaniasis. Journal of Medicinal Chemistry. Available at: [Link]

  • Thompson, A. M., et al. (2017). 6-Nitro-2,3-dihydroimidazo[2,1-b][3][5]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. Imidazo(2,1-b)oxazole, 2-ethyl-2,3-dihydro-6-nitro-, (2R)-. Available at: [Link]

  • Shahin, A. I., et al. (2023). Evaluation of 2,3-dihydroimidazo[2,1- b]oxazole and imidazo[2,1- b]oxazole derivatives as chemotherapeutic agents. Future Medicinal Chemistry. Available at: [Link]

  • Al-Tel, T. H., et al. (2024). Next generation imidazothiazole and imidazooxazole derivatives as potential drugs against brain-eating amoebae. Parasitology Research. Available at: [Link]

  • Rogoza, A. V., et al. (2023). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Molbank. Available at: [Link]

  • Google Patents. (2015). WO2015049693A1 - 6-NITRO-2,3-DIHYDROIMIDAZO[2,1-b]OXAZOLES AND A PROCESS FOR THE PREPARATION THEREOF.
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  • Nagarajan, K., et al. (1989). Nitroimidazoles XXI 2,3-dihydro-6-nitroimidazo [2,1-b] oxazoles with antitubercular activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2014). Nitroimidazooxazoles(#) Part xxiv, Search for Antileishmanial Agents: 2,3-Dihydro-6-nitroimidazo[2,1-b]oxazoles as Potential Antileishmanial Agents. Available at: [Link]

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  • Google Patents. (2014). CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
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The Imidazo[2,1-b]oxazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The imidazo[2,1-b]oxazole core, a fused heterocyclic system, stands as a testament to this concept. Its unique stereoelectronic properties, rigid bicyclic nature, and synthetic tractability have made it a fertile ground for the discovery of potent and selective modulators of various biological targets. This guide provides a comprehensive exploration of the history of the imidazo[2,1-b]oxazole scaffold, from its synthetic origins to its role in blockbuster drugs and its ongoing evolution in the quest for novel therapeutics. We will delve into the key milestones, the underlying science of its applications, and the practical methodologies that have propelled this remarkable scaffold to the forefront of drug discovery.

Part 1: The Genesis - Synthesis and Structural Elucidation

The journey of any privileged scaffold begins with its synthesis. The accessibility and versatility of synthetic routes are paramount to enabling the extensive structure-activity relationship (SAR) studies necessary for drug development. The imidazo[2,1-b]oxazole core is typically constructed through cyclization reactions that form the fused five-membered oxazole ring onto a pre-existing imidazole precursor.

One of the most fundamental and widely adopted methods involves the reaction of a 2-aminoimidazole derivative with an α-haloketone. This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the aminoimidazole, followed by an intramolecular cyclization to form the fused oxazole ring. The choice of reactants allows for significant diversification of the scaffold at multiple positions.

Experimental Protocol: General Synthesis of a 6-phenylimidazo[2,1-b]oxazole Derivative

This protocol describes a representative synthesis of a 6-phenyl-substituted imidazo[2,1-b]oxazole, a common starting point for further functionalization.

Materials:

  • 2-Amino-4-phenylimidazole

  • 2-Bromoacetophenone (or other appropriate phenacyl bromide)

  • Anhydrous Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-4-phenylimidazole (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Add 2-bromoacetophenone (1.1 eq) to the solution. The reaction is often carried out in the presence of a mild base like sodium bicarbonate (2.0 eq) to neutralize the HBr generated during the reaction.

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using TLC. The reaction is typically complete within 10-12 hours.[1]

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 6-phenylimidazo[2,1-b]oxazole derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_workflow General Synthetic Workflow Start 2-Aminoimidazole + α-Haloketone Step1 N-Alkylation & Intramolecular Cyclization (Reflux) Start->Step1 Ethanol, Base Step2 Solvent Removal & Aqueous Work-up Step1->Step2 Step3 Column Chromatography Purification Step2->Step3 End Pure Imidazo[2,1-b]oxazole Derivative Step3->End

Caption: Generalized workflow for the synthesis of imidazo[2,1-b]oxazoles.

Part 2: A Breakthrough in Tuberculosis Treatment - The Story of Delamanid

Perhaps the most significant chapter in the history of this scaffold family is the development of Delamanid (trade name Deltyba). While technically a 2,3-dihydroimidazo[2,1-b]oxazole, its discovery and success have cemented the importance of this core structure in modern medicine.[2][3] Delamanid was approved by the EMA in 2013 and later by other regulatory bodies for the treatment of multidrug-resistant tuberculosis (MDR-TB).[4]

The development of Delamanid was a landmark achievement, offering a new mechanism of action against Mycobacterium tuberculosis (Mtb).

Mechanism of Action: Delamanid is a prodrug that is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mtb.[5] This activation generates reactive nitrogen species, including nitric oxide, which are thought to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This targeted action provides potent bactericidal activity against both replicating and non-replicating Mtb.

Structure-Activity Relationship and Evolution: The discovery of Delamanid spurred extensive research to optimize the 2,3-dihydroimidazo[2,1-b]oxazole scaffold. Key SAR insights include:

  • The nitro group at the 2-position is crucial for the mechanism of action.

  • The stereochemistry of the methyl group at the 6-position influences metabolic stability and efficacy.

  • Modifications to the phenoxy-methyl side chain at the 6-position have been explored to improve physicochemical properties and reduce cardiotoxicity (QT prolongation), a known side effect of Delamanid.[2]

These optimization efforts have led to the discovery of next-generation candidates, such as JBD0131, which demonstrate improved safety profiles while retaining potent anti-TB activity.[2]

CompoundCore StructureKey FeaturesIn Vitro Anti-TB Activity (MIC)Clinical Status/Notes
Delamanid 2,3-dihydroimidazo[2,1-b]oxazoleNitro group at C2, specific side chain0.006-0.024 µg/mLFDA/EMA Approved for MDR-TB[2][4]
Pretomanid 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][2][6]oxazineRelated nitroimidazooxazine core0.015-0.25 µg/mLFDA Approved for XDR-TB/MDR-TB[5]
JBD0131 2,3-dihydroimidazo[2,1-b]oxazoleModified side chainPotent, similar to DelamanidPreclinical; designed for reduced QT prolongation[2]

Table 1: Key Antitubercular Drugs and Candidates Based on the Imidazo-oxazole/oxazine Scaffold.

G cluster_MoA Mechanism of Action of Nitro-Imidazooxazoles in M. tuberculosis Prodrug Delamanid (Prodrug) Ddn Ddn Enzyme (Mtb) Prodrug->Ddn Enzymatic Reduction Activated Activated Drug (Radical Intermediate) Ddn->Activated RNS Reactive Nitrogen Species (e.g., NO) Activated->RNS Mycolic Mycolic Acid Synthesis RNS->Mycolic Inhibition CellDeath Bacterial Cell Death Mycolic->CellDeath Leads to G cluster_pathway Targeting the RAF-MEK-ERK Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS BRAF B-RAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (c-fos, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Imidazo[2,1-b]oxazole Inhibitor Inhibitor->BRAF Inhibition

Caption: Inhibition of the oncogenic RAF-MEK-ERK signaling pathway. [7]

Part 4: Quelling Inflammation - Exploring Anti-inflammatory Potential

The structural similarities between certain imidazo-fused systems and known anti-inflammatory drugs have prompted investigations into their potential as inhibitors of inflammation. [8]Much of this research has focused on the related imidazo[2,1-b]t[2][6][9]hiadiazole scaffold, but the principles and findings are highly relevant to the imidazo[2,1-b]oxazole core. [10][11]The primary mechanism explored is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key mediator of pain and inflammation. [12][13] In Vivo Evaluation: The standard model for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema test in rats. In this assay, a test compound is administered, followed by an injection of carrageenan into the rat's paw, which induces a measurable inflammatory swelling. The ability of the compound to reduce this swelling over time is compared to a negative control and a standard drug like Diclofenac.

Several imidazo-fused derivatives have shown significant anti-inflammatory activity in this model, with some compounds exhibiting efficacy comparable or even superior to standard NSAIDs, while also demonstrating a better safety profile (i.e., lower ulcerogenic activity). [11][13]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

Animals:

  • Wistar rats (150-200g) of either sex. Animals are fasted overnight before the experiment with free access to water.

Materials:

  • Test compounds (imidazo[2,1-b]oxazole derivatives)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Reference drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Grouping: Divide animals into groups (n=6): Vehicle control, Reference drug, and Test compound groups (at various doses).

  • Drug Administration: Administer the vehicle, reference drug, or test compounds orally or intraperitoneally.

  • Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the left hind paw of each rat.

  • Measurement: Measure the paw volume immediately after carrageenan injection (0 h) and at subsequent time points (e.g., 1, 3, 5 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

  • Analysis: Analyze the data for statistical significance compared to the control group.

Part 5: Expanding Horizons - Other Therapeutic Applications

The versatility of the imidazo[2,1-b]oxazole scaffold is evident in the breadth of its reported biological activities beyond the major areas of TB, cancer, and inflammation.

  • Antiparasitic Activity: Derivatives of the 2,3-dihydroimidazo[2,1-b]oxazole scaffold have been reported to possess antikinetoplastid activity, suggesting potential for treating diseases like leishmaniasis and Chagas disease. [2]* Anti-Amoebic Activity: More recently, imidazooxazole derivatives have been investigated as potential agents against Naegleria fowleri, the "brain-eating amoeba," demonstrating a marked ability to kill the amoebae with limited toxicity to human cells. [14]* Antiviral Properties: Some early studies on related imidazo[2,1-b]t[2][6][9]hiadiazoles showed slight activity against influenza viruses, indicating a potential, albeit less explored, avenue for antiviral drug discovery. [1]

Conclusion and Future Perspectives

The history of the imidazo[2,1-b]oxazole core in medicinal chemistry is a compelling narrative of how a single scaffold can be adapted to address a multitude of therapeutic challenges. From its humble beginnings in synthetic chemistry to its pivotal role in the fight against multidrug-resistant tuberculosis and its emergence as a promising platform for developing targeted cancer therapies, this fused heterocyclic system has proven its value.

The future for imidazo[2,1-b]oxazole derivatives remains bright. Ongoing research will likely focus on:

  • Overcoming Resistance: Designing next-generation anti-infectives that can circumvent emerging resistance mechanisms in TB and other pathogens.

  • Improving Selectivity: Fine-tuning the scaffold to create highly selective kinase inhibitors that minimize off-target effects and improve the therapeutic window in oncology.

  • Exploring New Targets: Leveraging the scaffold's unique properties to design inhibitors for novel biological targets in areas of unmet medical need.

As synthetic methodologies become more advanced and our understanding of molecular biology deepens, the imidazo[2,1-b]oxazole core is poised to remain a privileged and highly productive scaffold in the ongoing mission of drug discovery.

References

  • Hussein, A. A., & Al-Lami, H. S. (2022). Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. Chemical Methodologies, 6(4), 318-330. [Link]

  • Abdel-Maksoud, M. S., Ammar, U. M., & El-Gamal, M. I. (2019). Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors. Bioorganic Chemistry, 93, 103349. [Link]

  • Shahin, A. I., Zaraei, S. O., Alzuraiqi, S., Abdulateef, Z., Abbas, N. E., Al-Tel, T. H., & El-Gamal, M. I. (2023). Evaluation of 2,3-dihydroimidazo[2,1-b]oxazole and imidazo[2,1-b]oxazole derivatives as chemotherapeutic agents. Future Medicinal Chemistry, 15(20), 1885-1901. [Link]

  • Bhattarai, P., Oh, C. H., Kim, G., Kim, M. S., Lee, B. S., & Choi, H. S. (2022). Synthesis and Anticancer Assessment of Various Amide Derivatives of Imidazo[2,1-b]Oxazoles as Anticancer Agents. Polycyclic Aromatic Compounds, 42(5), 2265-2278. [Link]

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  • Pattanayak, P. (2021). Attempted synthesis of substituted benzo[d]imidazo[2,1-b]oxazoles in green media. ResearchGate. [Link]

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2H,3H-imidazo[2,1-b][1,3]oxazole core scaffold analysis

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the 2H,3H-Imidazo[2,1-b][1,3]oxazole Core: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary

The 2H,3H-imidazo[2,1-b][1,3]oxazole framework represents a highly privileged, fused bicyclic heterocyclic pharmacophore in modern medicinal chemistry. Characterized by an electron-rich imidazole ring fused to an oxazole ring, this scaffold provides exceptional structural rigidity, precise spatial orientation for substituents, and a tunable lipophilicity profile. Over the last decade, its 2,3-dihydro derivative has gained global prominence as the core of delamanid (OPC-67683), a first-in-class bactericidal agent against multidrug-resistant tuberculosis (MDR-TB)[1]. Beyond infectious diseases, the core is aggressively being pursued in oncology for RAF kinase inhibition[2] and in parasitology for targeting Leishmania bioenergetics[3].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical causality behind the scaffold's bioactivity, detail self-validating synthetic protocols, and map out its complex mechanisms of action.

Structural Profiling and Mechanistic Pathways

Antimycobacterial Activity: The Delamanid Paradigm

The efficacy of the 2,3-dihydroimidazo[2,1-b][1,3]oxazole core in treating MDR-TB is not incidental; it is a direct consequence of its electronic distribution. Delamanid functions as a prodrug. The critical 6-nitro group on the imidazole ring is positioned perfectly for bioreduction by the mycobacterial deazaflavin (F420)-dependent nitroreductase (Ddn)[4].

Causality in Design : The rigid bicyclic core ensures that the nitro group is sterically accessible to the Ddn enzyme's active site. Upon reduction, the molecule fragments to release reactive nitrogen species (such as nitric oxide). These reactive intermediates directly inhibit the synthesis of methoxy-mycolic and keto-mycolic acids, leading to catastrophic destabilization of the mycobacterial cell wall[1].

G Prodrug Delamanid (Prodrug) Metabolite Reactive Nitrogen Species (NO) Prodrug->Metabolite Bioreduction Enzyme Ddn Enzyme (Nitroreductase) Enzyme->Metabolite Catalyzes Cofactor Dihydro-F420 (Cofactor) Cofactor->Enzyme Electron Donor Target Mycolic Acid Synthesis Metabolite->Target Inhibits Outcome Cell Wall Disruption Target->Outcome Destabilizes

Fig 1: Delamanid activation via Ddn enzyme and subsequent mycolic acid inhibition pathway.

Oncology: RAF Kinase Inhibition

In oncology, the fully aromatic imidazo[2,1-b]oxazole core is utilized to target the RAFs-MEK1/2-ERK1/2 signaling pathway. Researchers have synthesized derivatives that exhibit profound cytotoxicity against melanoma cell lines. The planar aromatic system intercalates or binds efficiently within the ATP-binding pocket of kinases. Specifically, derivatives have shown highly potent inhibition against V600E-B-RAF, a mutation prevalent in aggressive melanomas[2].

Quantitative Data Summaries

To facilitate rapid comparative analysis, the following table synthesizes the quantitative efficacy metrics of various imidazo[2,1-b]oxazole derivatives across different therapeutic targets.

Scaffold DerivativeTarget / DiseaseKey Mechanism / EnzymeEfficacy Metric
Delamanid (OPC-67683) M. tuberculosis (MDR-TB)Ddn activation / Mycolic acid inhibitionDose required for 95% CFU reduction: 0.625 mg/kg[4]
Compound 11o Melanoma (V600E-B-RAF)B-RAF Kinase inhibitionIC50 = 34 nM[2]
Compound 11v Leukemia (K562)Cytotoxicity / Kinase inhibition95.99% cellular inhibition at 10 µM[2]
6-Nitro-2,3-dihydro core Leishmania spp.Parasite bioenergetics disruptionSuperior in vivo efficacy to miltefosine[3]

Synthetic Methodologies & Self-Validating Protocols

Achieving high yields and enantiomeric purity when constructing this bicyclic core requires strict control over reaction kinetics and thermodynamics. Below are two field-proven, self-validating protocols for synthesizing both the aromatic and dihydro variants of the scaffold.

Protocol A: Microwave-Assisted Domino Synthesis of the Aromatic Core

Conventional thermal heating for the synthesis of the imidazo[2,1-b]oxazole nucleus often leads to the degradation of phenacyl halides and poor yields due to prolonged exposure to basic conditions. Microwave irradiation circumvents this by providing rapid, volumetric heating, accelerating the N-alkylation step and pushing the domino sequence to completion before side reactions can dominate[5].

Materials : 2-nitroimidazole (1.0 mmol), 3-bromophenacyl bromide (1.0 mmol), K2CO3 (1.1 mmol), anhydrous DMF (2.0 mL).

Step-by-Step Methodology :

  • Reagent Assembly : Suspend K2CO3, 3-bromophenacyl bromide, and 2-nitroimidazole in anhydrous DMF within a microwave-safe reaction vial.

    • Self-Validation Check: Ensure the suspension is completely free of moisture. Water will hydrolyze the phenacyl bromide, stalling the reaction.

  • Microwave Irradiation : Irradiate the mixture at 150 °C for exactly 2 hours.

    • Causality: The base (K2CO3) deprotonates the alpha-carbon adjacent to the carbonyl, forming an enolate anion. The high thermal energy overcomes the activation barrier for the subsequent intramolecular SNAr cyclization, ejecting the nitro group as potassium nitrite[5].

    • Self-Validation Check: Monitor via LC-MS. The intermediate 1-(3-bromophenacyl)-2-nitroimidazole must appear early and subsequently disappear, confirming the domino progression.

  • Quenching & Extraction : Dilute the mixture with 30 mL ethyl acetate and extract twice with a saturated aqueous LiCl solution.

    • Causality: DMF is notoriously difficult to remove due to its high boiling point. Lithium ions strongly coordinate with DMF, significantly increasing its partition coefficient into the aqueous phase.

  • Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Triturate the residue in 2 mL MeOH to yield the pure product.

    • Self-Validation Check: Analyze via IR spectroscopy. The complete absence of the strong asymmetric NO2 stretch (~1530 cm⁻¹) confirms the successful SNAr displacement and ring closure[6].

G Step1 Reagent Mixing 2-Nitroimidazole + Phenacyl Bromide Step2 Base Addition K2CO3 in DMF Step1->Step2 Step3 Microwave Irradiation 150°C for 2 hours Step2->Step3 Step4 N-Alkylation & Enolate Formation Step3->Step4 Domino Reaction Step5 Intramolecular SNAr (Nitro group loss) Step4->Step5 Step6 Extraction & Purification (Ethyl Acetate / LiCl) Step5->Step6 Product Purified Imidazo[2,1-b]oxazole Step6->Product Validation: IR/NMR

Fig 2: Microwave-assisted domino synthesis workflow for the imidazo[2,1-b]oxazole core.

Protocol B: Epoxide-Mediated Cyclization for the 2,3-Dihydro Core (Delamanid Precursor)

To synthesize the saturated oxazole ring while preserving the critical nitro group, a diol precursor is selectively activated and cyclized[7].

Materials : (S)-3-(4-Bromophenoxy)-2-methylpropane-1,2-diol (0.0958 mol), triethylamine (0.1901 mol), methanesulfonyl chloride (0.1095 mol), ethyl acetate (250 mL).

Step-by-Step Methodology :

  • Selective Activation : Cool the diol and triethylamine in ethyl acetate to 0 °C. Slowly add methanesulfonyl chloride dropwise.

    • Causality: Methanesulfonyl chloride selectively converts the primary alcohol into a mesylate leaving group. Maintaining 0 °C suppresses the kinetic energy required for the sterically hindered secondary alcohol to react, ensuring perfect regioselectivity[7].

    • Self-Validation Check: If the temperature spikes, LC-MS will immediately reveal a di-mesylated byproduct. Strict thermal control is the validation mechanism here.

  • Cyclization : Introduce the nitroimidazole derivative. The basic environment catalyzes the intramolecular ring closure via nucleophilic attack of the secondary oxygen onto the activated primary carbon.

    • Causality: The stereochemistry of the starting diol directly dictates the stereocenter at the 2-position of the final 2,3-dihydroimidazo[2,1-b][1,3]oxazole.

    • Self-Validation Check: Perform Chiral HPLC on the final isolate. An enantiomeric excess (ee) of >99% confirms that no racemization occurred during the base-catalyzed cyclization.

Conclusion

The 2H,3H-imidazo[2,1-b][1,3]oxazole core is a triumph of rational drug design. Whether fully aromatic for kinase intercalation or partially saturated for enzymatic prodrug activation, its unique electronic properties make it indispensable. By adhering to the self-validating synthetic protocols outlined above, researchers can reliably access this privileged scaffold to drive the next generation of therapeutics in oncology and infectious diseases.

References

  • Title: 2-(3-Bromophenyl)
  • Source: nih.
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  • Title: Metabolic pathways of Leishmania parasite: Source of pertinent drug targets and potent drug candidates - Preprints.
  • Title: Identification, Synthesis, Isolation and Spectral Characterization of Multidrug-Resistant Tuberculosis (MDR-TB)
  • Title: (PDF) 2-(3-Bromophenyl)

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Methodological & Application

Application Note & Protocol: A Guided Synthesis of 6-bromo-2H,3H-imidazo[2,1-b]oxazole from 2-aminooxazole

Application Note & Protocol: A Guided Synthesis of 6-bromo-2H,3H-imidazo[2,1-b][1][2]oxazole from 2-aminooxazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 6-bromo-2H,3H-imidazo[2,1-b][1][2]oxazole, a heterocyclic scaffold of interest in medicinal chemistry. The synthesis commences with the commercially available starting material, 2-aminooxazole. The first step involves the construction of the bicyclic 2H,3H-imidazo[2,1-b][1][2]oxazole core via a condensation reaction with 1,2-dibromoethane. The second step achieves a regioselective bromination at the C6 position using N-bromosuccinimide (NBS). This guide emphasizes the mechanistic rationale behind the procedural choices, provides detailed, step-by-step experimental protocols, and includes troubleshooting insights to ensure reliable and reproducible outcomes. The imidazo[2,1-b]oxazole framework is a key structural motif in various pharmaceutically relevant compounds, noted for activities such as kinase inhibition.[3]

Introduction

The fusion of imidazole with other heterocyclic rings generates scaffolds with significant biological potential. The imidazo[2,1-b]oxazole system, in particular, is a privileged structure found in compounds developed as inhibitors for p38 MAP kinase and RAF kinase, among other therapeutic targets.[3] The strategic introduction of a halogen, such as bromine, onto this scaffold provides a crucial chemical handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.

This application note details a robust synthetic route starting from 2-aminooxazole.[4] The chosen pathway involves an initial cyclization to form the core structure, followed by a selective electrophilic bromination. This approach is designed to be accessible, utilizing common laboratory reagents and techniques, while providing a logical framework for understanding the underlying chemical principles.

Overall Synthetic Pathway

The synthesis is executed in two primary stages: (1) Formation of the fused bicyclic system and (2) Electrophilic bromination.

Synthetic_PathwayA2-AminooxazoleB2H,3H-Imidazo[2,1-b][1,3]oxazoleA->B  1) 1,2-Dibromoethane  2) NaH, DMFC6-Bromo-2H,3H-imidazo[2,1-b][1,3]oxazoleB->C  N-Bromosuccinimide (NBS)  Acetonitrile

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 2H,3H-Imidazo[2,1-b][1][2]oxazole (Intermediate 1)

Principle and Mechanistic Insight

The formation of the imidazo[2,1-b]oxazole core from 2-aminooxazole and 1,2-dibromoethane is a classic example of a condensation reaction to form a fused heterocyclic system. The reaction proceeds via a two-step sequence:

  • Initial N-Alkylation: The 2-amino group of 2-aminooxazole acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction. This forms a 2-(2-bromoethylamino)oxazole intermediate. While 2-amino-azoles can exhibit tautomerism, the exocyclic nitrogen is typically the most nucleophilic center for alkylation.[5][6]

  • Intramolecular Cyclization: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the remaining N-H of the imidazole ring precursor. The resulting anion then undergoes a rapid intramolecular SN2 reaction, displacing the second bromide to close the five-membered imidazole ring and form the fused bicyclic product. Using a dihaloalkane is a common strategy for building such fused rings.[7]

The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical as it effectively dissolves the reactants and intermediates while promoting the SN2 kinetics required for both steps.

Experimental Protocol: Synthesis of Intermediate 1

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeRole
2-Aminooxazole84.0810.0841 mgStarting Material
1,2-Dibromoethane187.8611.01.12 mLC2-Electrophile
Sodium Hydride (60% disp.)40.00 (as NaH)22.0880 mgBase
Anhydrous DMF73.09-50 mLSolvent
Diethyl Ether74.12-As neededWashing/Precipitation
Saturated NH₄Cl (aq)--~20 mLQuenching Agent
Ethyl Acetate88.11-~150 mLExtraction Solvent
Brine--~50 mLWashing Agent
Anhydrous Na₂SO₄142.04-As neededDrying Agent

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminooxazole (841 mg, 10.0 mmol).

  • Solvent Addition: Add anhydrous DMF (50 mL) to the flask and stir until the solid is fully dissolved.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 880 mg, 22.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C. Add 1,2-dibromoethane (1.12 mL, 11.0 mmol) dropwise via the dropping funnel over 20 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL).

  • Extraction: Transfer the mixture to a separatory funnel containing 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 25 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2H,3H-imidazo[2,1-b][1][2]oxazole as a solid.

Expected Yield: 65-75%.

Part 2: Synthesis of 6-bromo-2H,3H-imidazo[2,1-b][1][2]oxazole (Final Product)

Principle and Mechanistic Insight

The bromination of the 2H,3H-imidazo[2,1-b][1][2]oxazole core is an electrophilic aromatic substitution reaction. The fused imidazole-oxazole system is electron-rich, making it susceptible to attack by electrophiles. The C6 position is electronically analogous to the C5 position of an imidazole ring, which is a known site for electrophilic attack.[8] The reaction proceeds as follows:

  • Generation of Electrophile: N-bromosuccinimide (NBS) serves as a source of an electrophilic bromine species (Br⁺), often activated by trace amounts of acid or light.

  • Nucleophilic Attack: The π-system of the imidazo-oxazole ring attacks the electrophilic bromine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Rearomatization: The succinimide anion or another weak base removes the proton from the C6 position, restoring the aromaticity of the heterocyclic system and yielding the final brominated product.

Acetonitrile is a suitable polar aprotic solvent that facilitates the reaction without competing with the substrate. This type of regioselective bromination is a well-established method for functionalizing similar electron-rich fused heterocyclic systems.[9][10]

Experimental Protocol: Synthesis of the Final Product

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeRole
2H,3H-Imidazo[2,1-b][1][2]oxazole (Int. 1)110.105.0550 mgSubstrate
N-Bromosuccinimide (NBS)177.985.5979 mgBrominating Agent
Acetonitrile (anhydrous)41.05-30 mLSolvent
Saturated Na₂S₂O₃ (aq)--~20 mLQuenching Agent
Ethyl Acetate88.11-~100 mLExtraction Solvent
Brine--~30 mLWashing Agent
Anhydrous Na₂SO₄142.04-As neededDrying Agent

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the intermediate 1 (550 mg, 5.0 mmol) in anhydrous acetonitrile (30 mL).

  • Reagent Addition: Add N-bromosuccinimide (979 mg, 5.5 mmol) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-3 hours.

  • Quenching: Upon completion, pour the reaction mixture into a beaker containing 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining NBS.

  • Solvent Removal: Remove the acetonitrile under reduced pressure.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 6-bromo-2H,3H-imidazo[2,1-b][1][2]oxazole as a solid.

Expected Yield: 80-90%.

Experimental Workflow Visualization

Experimental_Workflowcluster_0Part 1: Core Synthesiscluster_1Part 2: BrominationP1_SetupReaction Setup1. Add 2-Aminooxazole to DMF2. Cool to 0 °C3. Add NaH portion-wiseP1_ReactReaction1. Add 1,2-Dibromoethane dropwise at 0 °C2. Warm to RT, then heat to 60 °C3. Monitor by TLC (4-6 h)P1_Setup->P1_ReactStir 1hP1_WorkupWork-up & Extraction1. Cool to 0 °C and quench with NH₄Cl2. Extract with Ethyl Acetate3. Wash with BrineP1_React->P1_WorkupReaction CompleteP1_PurifyPurification & Characterization1. Dry over Na₂SO₄2. Concentrate in vacuo3. Column Chromatography4. Obtain Intermediate 1P1_Workup->P1_PurifyCrude MixtureP2_SetupReaction Setup1. Dissolve Intermediate 1 in Acetonitrile2. Protect from light3. Add NBSP1_Purify->P2_SetupUse Purified Intermediate 1P2_ReactReaction1. Stir at Room Temperature2. Monitor by TLC (2-3 h)P2_Setup->P2_ReactStirP2_WorkupWork-up & Extraction1. Quench with Na₂S₂O₃2. Remove Acetonitrile3. Extract with Ethyl AcetateP2_React->P2_WorkupReaction CompleteP2_PurifyPurification & Characterization1. Dry over Na₂SO₄2. Concentrate in vacuo3. Column Chromatography4. Obtain Final ProductP2_Workup->P2_PurifyCrude Mixture

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

  • 1,2-Dibromoethane: Is a toxic, volatile, and carcinogenic compound. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride (NaH): Is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon). Do not allow contact with water or protic solvents.

  • N-Bromosuccinimide (NBS): Is an irritant to the skin, eyes, and respiratory system. It is also light-sensitive. Handle with gloves and safety glasses, and store in a dark, cool place.

  • General Precautions: All reactions should be performed in a chemical fume hood. Standard laboratory safety practices should be followed at all times.

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  • Wikipedia. (n.d.). 2-Aminooxazole.
  • MDPI. (2011, June 28). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Oxazolones and α-Aminoketones via Palladium-Catalyzed Reaction of β,β-Dibromoenamides.
  • Beilstein Journal of Organic Chemistry. (2019, August 26). Synthesis of benzo[d]imidazo[2,1-b]benzoselenoazoles: Cs2CO3-mediated cyclization of 1-(2-bromoaryl)benzimidazoles with selenium.
  • RSC Publishing. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4.
  • BenchChem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2023, November 15).
  • Journal of University of Babylon for Pure and Applied Sciences. (n.d.). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.
  • PubMed. (2011, January 15).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • PTC Organics, Inc. (n.d.).
  • RSC Publishing. (n.d.). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
  • Sci-Hub. (n.d.). Alkylation of 2‐Aminoimidazoles with Alcohols to 2‐(N-Alkylamino)imidazoles.

Protocol for cyclization of 2-bromo-4-nitroimidazole with epoxides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Robust Protocol for the Synthesis of Nitroimidazooxazines via Base-Mediated Cyclization of 2-Bromo-4-nitroimidazole with Epoxides

Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of bicyclic nitroimidazooxazines, a critical pharmacophore found in advanced anti-tubercular agents like Delamanid and Pretomanid.[1][2] We detail a two-step, one-pot reaction involving the nucleophilic opening of an epoxide by 2-bromo-4-nitroimidazole, followed by an intramolecular cyclization to yield the desired heterocyclic scaffold. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and methods for self-validation to ensure reproducibility and high-purity outcomes.

Scientific Principles & Mechanistic Overview

The synthesis of the nitroimidazooxazine core is a powerful transformation that constructs a complex bicyclic system from relatively simple starting materials. The overall reaction proceeds in two key mechanistic steps: (1) a base-mediated, intermolecular nucleophilic substitution (SN2) for epoxide ring-opening, and (2) an intramolecular nucleophilic aromatic substitution (SNAr) for ring closure.

Pillar of Expertise: The "Why" Behind the Mechanism

  • Base-Catalyzed Epoxide Opening: The reaction is initiated by the deprotonation of the N-H proton of 2-bromo-4-nitroimidazole by a suitable base, such as a non-nucleophilic amine like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like cesium carbonate (Cs₂CO₃).[3][4] This generates a nucleophilic imidazole anion. This anion then attacks one of the electrophilic carbons of the epoxide ring. Consistent with the principles of SN2 reactions under basic or neutral conditions, the nucleophile attacks the least sterically hindered carbon of the epoxide, leading to inversion of stereochemistry if the carbon is a chiral center.[5][6][7] The high ring strain of the epoxide (approximately 13 kcal/mol) facilitates this ring-opening process, which would be unfavorable for a typical acyclic ether.[5]

  • Intramolecular Cyclization: The ring-opening step produces an alcohol intermediate which, under the reaction conditions, exists as an alkoxide or is deprotonated by the base present. This alkoxide is perfectly positioned to act as an intramolecular nucleophile. It attacks the carbon bearing the bromine atom (C2) on the electron-deficient nitroimidazole ring. The electron-withdrawing effect of the adjacent nitro group and the ring nitrogen atom sufficiently activates the C2 position for this SNAr-type displacement of the bromide, leading to the formation of the new six-membered oxazine ring and yielding the final product.[3][4]

The entire sequence can be visualized as a domino reaction, where the initial ring-opening sets the stage for the subsequent, irreversible cyclization.

G cluster_0 Step 1: Epoxide Ring-Opening (SN2) cluster_1 Step 2: Intramolecular Cyclization (SNAr) start 2-Bromo-4-nitroimidazole + Epoxide base Base (e.g., DIPEA) Deprotonation of Imidazole N-H start->base anion Nucleophilic Imidazole Anion base->anion attack Attack on Less Hindered Epoxide Carbon anion->attack  S_N_2 intermediate Alkoxide Intermediate attack->intermediate cyclize Intramolecular Attack on C2 of Imidazole intermediate->cyclize S_N_Ar product Final Product: Nitroimidazooxazine cyclize->product

Caption: Reaction mechanism for nitroimidazooxazine synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure derived from established syntheses of anti-tubercular agents and can be adapted for various substituted epoxides.[3][4][8]

2.1. Materials and Reagents

  • 2-Bromo-4-nitro-1H-imidazole: (Starting Material) Purity >98%. Handle with care as it is a potential irritant.

  • Substituted Epoxide: (Reactant, 1.0 - 1.2 equivalents) Purity >98%.

  • N,N-Diisopropylethylamine (DIPEA): (Base) Anhydrous grade. Alternatively, Cesium Carbonate (Cs₂CO₃) can be used.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Work-up Reagents: Ethyl acetate (EtOAc), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Silica gel for column chromatography (230-400 mesh).

2.2. Equipment

  • Heavy-walled pressure tube (sealed tube) with a screw cap and PTFE liner.

  • Stir plate with heating capabilities.

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.).

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Automated or manual column chromatography system.

2.3. Step-by-Step Procedure

Trustworthiness Pillar: A Self-Validating Workflow This protocol includes in-process controls (TLC monitoring) and a definitive purification step to ensure the integrity of the final compound, which must be validated by spectroscopic analysis.

G reagents 1. Charge Reagents - 2-Bromo-4-nitroimidazole (1.0 eq) - Epoxide (1.1 eq) - Anhydrous Solvent (e.g., DMF) base 2. Add Base - DIPEA (~3-5 eq) reagents->base seal 3. Seal Vessel - Securely cap the pressure tube. base->seal react 4. Heat Reaction - 110-120 °C for 2-12 hours - Monitor by TLC/LC-MS seal->react cool 5. Cool & Concentrate - Cool to room temperature. - Remove solvent in vacuo. react->cool workup 6. Aqueous Work-up - Partition between EtOAc and H₂O. - Wash with NaHCO₃, Brine. cool->workup purify 7. Dry & Purify - Dry organic layer (Na₂SO₄). - Concentrate and purify by  silica gel chromatography. workup->purify analyze 8. Characterize Product - ¹H NMR, ¹³C NMR, HRMS - Confirm structure and purity. purify->analyze

Sources

Application Note: Suzuki-Miyaura Coupling of 6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydroimidazo[2,1-b]oxazole bicyclic core is a privileged scaffold in medicinal chemistry, most notably serving as the pharmacophore for the anti-tubercular drug Delamanid (OPC-67683) . While the nitro-substituted variant is well-documented, the 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole represents a critical "divergent intermediate." It allows researchers to install diverse aryl or heteroaryl tails via palladium-catalyzed cross-coupling, expanding the SAR (Structure-Activity Relationship) beyond the standard nitro-imidazole class.

This application note details a robust Suzuki-Miyaura cross-coupling protocol for this specific substrate. Unlike simple aryl bromides, this fused heterocyclic system presents unique challenges, including catalyst coordination by the bridgehead nitrogen and potential hydrolytic instability of the dihydro-oxazole ring under harsh basic conditions.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Compound: 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole.[1]

  • Reactivity Profile: The bromine is located on the imidazole ring (position 6). This position is electronically similar to a 4-bromoimidazole. The fused dihydro-oxazole ring donates electron density, making the C-Br bond moderately electron-rich.

  • Mechanistic Challenge:

    • Oxidative Addition: Slower than electron-deficient aryl halides due to the electron-rich nature of the imidazole ring.

    • Catalyst Poisoning: The N-4 (bridgehead) and N-7 (imidazole) nitrogens possess lone pairs capable of competitively binding to the Pd(II) center, potentially arresting the catalytic cycle.

    • Stability: The cyclic enol ether/aminal character of the dihydro-oxazole ring requires avoiding strongly acidic conditions or extremely harsh hydroxide bases at high temperatures.

Reaction Scheme

The transformation involves the coupling of the 6-bromo scaffold with an aryl/heteroaryl boronic acid.

ReactionScheme Substrate 6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole (Electrophile) Product 6-Aryl-2,3-dihydroimidazo[2,1-b]oxazole Substrate->Product + Boronic Acid Boronic Ar-B(OH)2 (Nucleophile) Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Product Catalysis Base Base (K2CO3 / Cs2CO3) Base->Product Activation

Figure 1: General reaction scheme for the cross-coupling of the imidazo-oxazole core.

Optimized Protocol

This protocol uses Pd(dppf)Cl₂·DCM as the catalyst. The bidentate dppf ligand has a large bite angle and is robust against nitrogen-containing heterocycles, preventing catalyst deactivation better than monodentate phosphines like PPh₃.

Reagents & Materials Table
ComponentReagentEquiv.[2][3][4][5][6][7][8][9]RoleNotes
Substrate 6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole1.0ElectrophileEnsure purity >95% (HPLC).
Partner Aryl Boronic Acid1.2 - 1.5NucleophileExcess accounts for protodeboronation.
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂0.05 (5 mol%)CatalystRobust, air-stable precatalyst.
Base K₂CO₂ (2M Aqueous)3.0ActivatorNa₂CO₃ is a milder alternative.
Solvent 1,4-DioxaneN/ASolventHigh boiling point, miscible with water.
Step-by-Step Procedure
Step 1: Reaction Assembly (Inert Atmosphere)
  • Glassware: Oven-dry a 20 mL microwave vial or a round-bottom flask equipped with a magnetic stir bar.

  • Charge Solids: Add the 6-bromo substrate (1.0 equiv), Boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%) to the vial.

    • Critical: If the boronic acid is expensive or unstable, increase loading to 1.5 equiv.

  • Evacuation: Cap the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) 3 times . This removes O₂, which is lethal to the active Pd(0) species.

Step 2: Solvent Addition & Degassing
  • Solvent Prep: In a separate vessel, sparge 1,4-Dioxane with Argon for 15 minutes.

  • Addition: Syringe the degassed Dioxane (concentration ~0.1 M relative to substrate) into the reaction vial.

  • Base Addition: Add the degassed 2M aqueous K₂CO₃ (3.0 equiv) via syringe.

    • Note: The biphasic mixture (Dioxane/Water 4:1) is crucial for solubilizing the inorganic base while maintaining organic solubility for the substrate.

Step 3: Reaction Execution
  • Heating: Place the vial in a pre-heated oil bath or heating block at 85–90°C .

    • Why this temp? High enough to overcome the activation energy of the electron-rich C-Br bond, but low enough to prevent thermal decomposition of the oxazole ring.

  • Monitoring: Stir vigorously (800 rpm). Monitor by LC-MS or TLC at 2 hours and 4 hours .

    • Endpoint: Disappearance of the bromide (M+H = ~191/193 Da) and appearance of the coupled product.

Step 4: Workup & Purification
  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water.

  • Extraction: Separate phases. Extract the aqueous layer 2x with EtOAc.

  • Wash: Wash combined organics with Brine, dry over Na₂SO₄, and filter.

  • Scavenging (Optional): If Pd residue is high, treat the organic phase with SiliaMetS® Thiol or charcoal for 30 mins before filtering.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM/MeOH (0–5% gradient) or Hexanes/EtOAc (depending on the polarity of the coupled aryl group).

Troubleshooting & Optimization Logic

If the standard protocol fails, use this logic flow to diagnose and correct the issue.

Troubleshooting Start Reaction Failed / Low Yield CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes No (SM remains) CheckSM->SM_Yes SM_No Yes (SM consumed) CheckSM->SM_No OxAdd_Issue Problem: Oxidative Addition Stalled SM_Yes->OxAdd_Issue Sol1 Action: Switch to XPhos Pd G3 (More active catalyst) OxAdd_Issue->Sol1 Sol2 Action: Increase Temp to 100°C (Check stability first) OxAdd_Issue->Sol2 Decomp Problem: Protodebromination or Decomposition SM_No->Decomp Sol3 Action: Switch Solvent to Anhydrous DMF Use Cs2CO3 (solid) Decomp->Sol3 Sol4 Action: Lower Temp to 60°C Decomp->Sol4

Figure 2: Troubleshooting decision tree for Suzuki coupling of imidazo-oxazoles.

Advanced Catalyst Screening

For sterically hindered or highly electron-rich boronic acids, the standard Pd(dppf)Cl₂ may be insufficient.

  • Recommendation: XPhos Pd G3 or SPhos Pd G3 .

  • Reasoning: These Buchwald precatalysts generate highly active monoligated Pd(0) species that facilitate oxidative addition into difficult substrates and prevent inhibition by the imidazole nitrogens.

References

  • Structure & Properties: PubChem. Imidazo[2,1-b]oxazole, 6-bromo-2,3-dihydro-2-methyl-. CID 11413028.[1] Link

  • Medicinal Context (Delamanid): Matsumoto, M., et al. "OPC-67683, a nitro-dihydro-imidazooxazole derivative with potent activity against Mycobacterium tuberculosis in vitro and in mice." PLoS Medicine 3.11 (2006): e466. Link

  • Suzuki Coupling on Fused Imidazoles: Gueiffier, A., et al. "Suzuki Cross-Coupling Reaction of 6-Haloimidazo[1,2-a]pyridines." Synlett (2001). (General methodology applied to the homologous imidazo[1,2-a]pyridine system).
  • Catalyst Selection: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483. Link

Sources

Application Note: Strategic Palladium-Catalyzed Cross-Coupling of 6-Bromoimidazo[2,1-b]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes specific structural data with field-proven palladium catalysis protocols adapted for the imidazo[2,1-b]oxazole scaffold.

Executive Summary & Scientific Rationale

The imidazo[2,1-b]oxazole scaffold has emerged as a critical pharmacophore in modern drug discovery, particularly in the development of antitubercular agents (bioisosteres of Delamanid/Pretomanid) and kinase inhibitors (RAF/MEK pathways).

The 6-bromoimidazo[2,1-b]oxazole derivative serves as a pivotal linchpin for divergent synthesis. Unlike its sulfur-containing congener (imidazo[2,1-b]thiazole), the oxazole ring imparts distinct solubility and metabolic stability profiles. However, the unique electronic properties of the bridgehead nitrogen and the electronegative oxygen atom at position 1 render the C-6 position electronically distinct, requiring tailored catalytic conditions to suppress hydrodehalogenation and maximize oxidative addition efficiency.

Structural & Electronic Context[1][2][3]
  • Numbering System: In the imidazo[2,1-b]oxazole system (O=1, N=4), the C-6 position is located on the imidazole ring. It is the preferred site for electrophilic halogenation (e.g., NBS bromination) and subsequent cross-coupling.

  • Reactivity Profile: The C-6 position is electron-rich relative to the oxazole ring but activated for oxidative addition compared to simple imidazoles due to the inductive effect of the fused oxazole system.

Reaction Workflow & Mechanism

The functionalization of 6-bromoimidazo[2,1-b]oxazole generally follows a Pd(0)/Pd(II) catalytic cycle. The critical step for this substrate is the Oxidative Addition , which can be sluggish due to the electron-rich nature of the imidazole ring. Ligands with specific steric bite angles (e.g., dppf, XPhos) are recommended to facilitate this step and prevent catalyst poisoning by the bridgehead nitrogen.

Visual Workflow (DOT Diagram)

ReactionWorkflow Start Start: 6-Bromoimidazo[2,1-b]oxazole Ox_Add Oxidative Addition (Rate Limiting Step) Start->Ox_Add + Pd(0)L2 Cat_Act Catalyst Activation (Pd(II) -> Pd(0)) Cat_Act->Ox_Add In situ reduction Transmet Transmetallation (Boronic Acid/Alkyne/Amine) Ox_Add->Transmet + Nucleophile + Base Red_Elim Reductive Elimination (C-C / C-N Bond Formation) Transmet->Red_Elim Pd(II) Complex Red_Elim->Ox_Add Regenerate Pd(0) Product Final Product (6-Substituted Scaffold) Red_Elim->Product Release Product

Figure 1: Catalytic workflow for the cross-coupling of 6-bromoimidazo[2,1-b]oxazole. Note the oxidative addition is identified as the potential rate-limiting step due to the heterocycle's electronics.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Primary application: Synthesis of kinase inhibitor libraries.

Rationale: The use of Pd(dppf)Cl₂ is critical here. The bidentate ferrocenyl ligand prevents the formation of stable Pd-bis(heterocycle) complexes that can arrest the cycle.

Reagents:

  • Substrate: 6-Bromoimidazo[2,1-b]oxazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the 6-bromo substrate, boronic acid, and base.

  • Inertion: Cap the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of inert gas.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 110°C for 30–45 minutes.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Sonogashira Coupling (Alkynylation)

Primary application: Introduction of rigid linkers or precursors for triazole synthesis.

Reagents:

  • Substrate: 6-Bromoimidazo[2,1-b]oxazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2-3 mol%)

  • Base: Et₃N (3.0 equiv) or Diisopropylamine (DIPA)

  • Solvent: DMF (anhydrous) or ACN

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate and alkyne in anhydrous DMF in a dry flask.

  • Base Addition: Add Et₃N.

  • Degassing: Sparge the solution with Argon for 10 minutes (Critical to prevent homocoupling of the alkyne).

  • Catalysis: Add Pd(PPh₃)₂Cl₂ and CuI simultaneously.

  • Reaction: Stir at 60–80°C for 2–6 hours. (Monitor closely; high temps can cause degradation of the oxazole ring).

  • Workup: Dilute with water and extract with EtOAc. Note: Wash organic layer extensively with LiCl solution to remove DMF.

Protocol C: Buchwald-Hartwig Amination (C-N Coupling)

Primary application: Synthesis of amino-linked derivatives (common in antitubercular series).

Reagents:

  • Substrate: 6-Bromoimidazo[2,1-b]oxazole (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)

  • Ligand: Xantphos (for primary amines) or BINAP (for secondary amines) (5-10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv - use with caution, oxazole ring opening possible)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Pre-complexation: In a separate vial, mix Pd₂(dba)₃ and the ligand in a small amount of solvent under Argon for 5 minutes to form the active catalyst species.

  • Main Mix: In the reaction vessel, combine substrate, amine, and base.

  • Combine: Transfer the pre-formed catalyst solution to the reaction vessel.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Filter through Celite. Purification often requires amine-functionalized silica or careful gradient elution to separate unreacted amine.

Optimization & Troubleshooting Data

The following table summarizes common issues encountered with this specific scaffold and their solutions.

IssueProbable CauseRecommended Solution
Hydrodehalogenation (Product is H-substituted)Hydride source in solvent or slow oxidative addition.Switch solvent to Toluene/Water; Increase catalyst loading; Ensure solvent is anhydrous (for non-aqueous protocols).
Protodeboronation (Suzuki)Unstable boronic acid; Base too strong.Use KF or K₃PO₄ instead of Carbonates; Add water to the solvent system to facilitate transmetallation.
Low Conversion Catalyst poisoning by bridgehead N.Switch to XPhos Pd G2 or Pd(dppf)Cl₂ (bidentate ligands protect the metal center).
Ring Opening Base-mediated cleavage of oxazole.Avoid strong alkoxide bases (NaOtBu) at high temps. Stick to Cs₂CO₃ or K₃PO₄ .

References

  • Evaluation of 2,3-dihydroimidazo[2,1-b]oxazole and imidazo[2,1-b]oxazole derivatives as chemotherapeutic agents. Source: Future Medicinal Chemistry (2023). URL:[Link]

  • 2-(3-Bromophenyl)imidazo[2,1-b]oxazole: Synthesis and Mechanism. Source: Molbank (MDPI) (2023). URL:[Link]

  • Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors. Source: Bioorganic Chemistry (2019).[1][2] URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Chemical Science (2016). URL:[Link]

  • Imidazo[2,1-b]oxazole, 6-bromo-2,3-dihydro-2-methyl- (Compound Summary). Source: PubChem.[3] URL:[Link]

Sources

Application Note: Functionalization of the C-6 Position in Imidazo[2,1-b]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[2,1-b]oxazole scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, exhibiting significant potential as a kinase inhibitor, antimicrobial agent, and anti-tubercular drug (e.g., Delamanid analogs). While the C-5 position is electronically predisposed to electrophilic attack due to conjugation with the bridgehead nitrogen, the C-6 position offers a critical vector for increasing molecular complexity and tuning physicochemical properties (logP, solubility) without disrupting the core binding motifs often associated with the C-5/N-4 region.

This guide provides a definitive protocol for accessing C-6 functionalized derivatives. It distinguishes between De Novo Assembly (cyclization strategies) and Late-Stage Functionalization (post-synthetic modification), offering researchers a decision matrix based on available starting materials and required regioselectivity.

Structural Definition & Reactivity Profile

To ensure reproducibility, we must first establish the IUPAC numbering scheme used throughout this protocol.

Numbering Scheme

The imidazo[2,1-b]oxazole system is fused at the N-C bond.

  • Position 1: Oxygen (Oxazole ring)

  • Position 2/3: Carbon/Nitrogen (Oxazole ring)

  • Position 4: Bridgehead Nitrogen

  • Position 5: Imidazole Carbon (adjacent to bridgehead)

  • Position 6: Imidazole Carbon (distal to bridgehead)

Electronic Landscape (Regioselectivity Map)

The reactivity of the imidazo[2,1-b]oxazole core is governed by the electron-donating bridgehead nitrogen.

  • C-5 (Nucleophilic): This is the "soft" nucleophilic center, most reactive toward electrophiles (E+). In an unsubstituted core, nitration, halogenation, and formylation occur here first.

  • C-6 (Secondary Nucleophile): Reactivity at C-6 is conditional. It becomes the primary site for electrophilic attack only if C-5 is blocked (e.g., by an alkyl or aryl group).

  • C-2 (Acidic): The proton at C-2 (oxazole ring) is the most acidic and susceptible to lithiation/base-mediated C-H activation.[1]

Figure 1: Reactivity landscape of the imidazo[2,1-b]oxazole scaffold.

Methodology A: De Novo Synthesis (Cyclization)

Best For: Generating libraries where the C-6 substituent is diverse (Aryl, Alkyl) and C-5 is either H or fixed. Mechanism: Condensation of 2-aminooxazoles with


-haloketones.

This is the most robust method for C-6 functionalization because the substituent is built into the ring forming step, bypassing regioselectivity issues.

Protocol 1: Condensation of 2-Aminooxazole with -Bromoacetophenones

Reagents:

  • Substrate: 2-Aminooxazole (1.0 equiv)

  • Reagent: Substituted

    
    -bromoacetophenone (1.0 equiv) (Introduces C-6 Aryl)
    
  • Solvent: Anhydrous Ethanol or DMF

  • Base: NaHCO

    
     or Et
    
    
    
    N (Optional, often not needed for initial salt formation)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-aminooxazole (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask.

  • Addition: Add the appropriate

    
    -bromoacetophenone (10 mmol) dropwise at room temperature.
    
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

    • Observation: A solid precipitate (hydrobromide salt) often forms.

  • Basification: Cool the reaction to RT. Neutralize with saturated aqueous NaHCO

    
     solution to pH 8.
    
  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Yield Expectation: 70–90% Note: If the


-haloketone has an alkyl group instead of aryl, the product will be C-6 alkyl substituted.

Methodology B: Late-Stage Electrophilic Substitution

Best For: Introducing Halogens (Br, I) or Formyl groups (CHO) at C-6 when C-5 is already occupied. Prerequisite: The C-5 position must be substituted (e.g., C-5 Methyl/Phenyl). If C-5 is H, it will react first.

Protocol 2: C-6 Bromination of 5-Substituted Imidazo[2,1-b]oxazole

Reagents:

  • Substrate: 5-Methylimidazo[2,1-b]oxazole (or similar 5-substituted analog)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or Chloroform (CHCl

    
    )
    
  • Temperature: 0°C to RT

Step-by-Step Workflow:

  • Preparation: Dissolve the 5-substituted substrate (1.0 mmol) in ACN (5 mL). Cool to 0°C in an ice bath.

  • Bromination: Add NBS (1.05 mmol) portion-wise over 10 minutes. Protect from light.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1–2 hours.

  • Quench: Dilute with water (10 mL) and add a few drops of 5% Na

    
    S
    
    
    
    O
    
    
    to quench excess bromine.
  • Workup: Extract with DCM. The product is often pure enough for subsequent cross-coupling.

Critical Insight: The resulting 6-bromo derivative is a versatile intermediate for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing modular access to C-6 aryl/alkynyl derivatives.

Methodology C: Palladium-Catalyzed Cross-Coupling

Best For: Converting C-6 Halides (from Method B) into complex Aryl/Heteroaryl derivatives.

Protocol 3: Suzuki-Miyaura Coupling at C-6

Reagents:

  • Substrate: 6-Bromo-5-substituted-imidazo[2,1-b]oxazole

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%) or Pd(PPh
    
    
    
    )
    
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a microwave vial with the 6-bromo substrate (0.5 mmol), boronic acid (0.75 mmol), and base (1.0 mmol). Add solvent (4 mL). Sparge with Argon for 5 mins.

  • Catalyst Addition: Add Pd catalyst (0.025 mmol) under Argon flow. Seal the vial.

  • Heating: Heat to 90–100°C (oil bath) or 110°C (Microwave) for 1–2 hours.

  • Filtration: Filter through a Celite pad to remove Pd black. Wash with EtOAc.

  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Data Summary & Decision Matrix

RequirementRecommended MethodKey IntermediateLimiting Factor
C-6 Aryl (No C-5 sub) De Novo (Method A)

-Bromoacetophenone
Availability of specific

-haloketone
C-6 Aryl (With C-5 sub) De Novo OR Suzuki (Method C) 6-Bromo intermediateStep count (Suzuki requires 2 steps)
C-6 Halogen (Br/I) Electrophilic Sub (Method B) NBS / NISRequires C-5 blocking group
C-6 Formyl (CHO) Vilsmeier-Haack POCl

/DMF
Requires C-5 blocking group

Figure 2: Decision tree for selecting the optimal synthetic route.

References

  • Synthesis and Anticancer Assessment of Various Amide Derivatives of Imidazo[2,1-b]Oxazoles. Taylor & Francis Online. Available at: [Link][2]

  • Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]Thiazole. ChemistryOpen. Available at: [Link]

  • Imidazo[2,1-b]oxazole Structure and Activity. PubChem. Available at: [Link]

  • Reactivity Patterns of Imidazole, Oxazole, and Thiazole. J. Phys. Chem. A. Available at: [Link]

  • Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives. Organic Chemistry Portal. Available at: [Link]

Sources

Preparation of Delamanid analogs using 6-bromo intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of Delamanid Analogs via a 6-Bromo-Imidazo[2,1-b]oxazole Intermediate

Executive Summary & Scientific Rationale

Delamanid (OPC-67683) is a critical therapeutic agent for multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action relies on the bioreduction of its C6-nitro group by the mycobacterial deazaflavin-dependent nitroreductase (Ddn), which generates reactive nitrogen species that inhibit mycolic acid biosynthesis (). However, clinical reliance on this prodrug activation pathway makes it susceptible to resistance via ddn mutations.

To overcome this, drug development professionals are actively exploring C6-modified analogs. The traditional synthetic route—which directly couples a chiral epoxide with 2-bromo-4-nitroimidazole—locks the C6 position as a nitro group early in the synthesis (). This application note details a highly modular protocol utilizing 2,4-dibromoimidazole to generate a 6-bromo-imidazo[2,1-b]oxazole intermediate . This halogenated scaffold serves as an ideal electrophile for late-stage palladium-catalyzed cross-couplings, enabling the rapid generation of diverse, non-nitro Delamanid analogs for extensive structure-activity relationship (SAR) profiling.

Mechanistic Insights & Pathway Causality

The synthesis of the bicyclic imidazooxazole core is a cascade reaction driven by precise nucleophilic and electrophilic pairings.

  • Epoxide Opening (

    
    ):  The reaction is initiated by the nucleophilic attack of the N1 nitrogen of 2,4-dibromoimidazole on the less sterically hindered terminal carbon of the chiral epoxide. The choice of N,N-diisopropylethylamine (DIPEA) as both base and solvent ensures the imidazole remains deprotonated without causing premature degradation of the epoxide.
    
  • Intramolecular Cyclization (

    
    ):  The intermediate secondary alkoxide, generated upon epoxide opening, undergoes an intramolecular nucleophilic aromatic substitution (
    
    
    
    ). It attacks the C2 position of the imidazole ring, displacing the C2-bromide to close the oxazole ring.
  • Late-Stage Functionalization: The remaining C4-bromide of the original imidazole is now positioned at C6 of the fused imidazo[2,1-b]oxazole system. This C6-bromide is highly activated due to the electron-withdrawing nature of the fused heterocyclic system, making it highly susceptible to oxidative addition by Pd(0) catalysts in Suzuki-Miyaura or Buchwald-Hartwig couplings.

SynthWorkflow Epoxide Chiral Epoxide (Side-chain bearing) Intermediate 6-Bromo-imidazo[2,1-b]oxazole (Key Intermediate) Epoxide->Intermediate DIPEA, 115°C SN2 + SNAr Cascade Imidazole 2,4-Dibromoimidazole (Core building block) Imidazole->Intermediate Coupling Pd-Catalyzed Cross-Coupling Intermediate->Coupling Pd(dppf)Cl2, Base Boronic Acids/Amines Analogs C6-Substituted Delamanid Analogs Coupling->Analogs Library Diversification

Fig 1: Modular synthetic workflow for generating C6-diversified Delamanid analogs.

Experimental Protocols

Self-Validating System Note: Each protocol includes built-in Quality Control (QC) checkpoints. Proceeding to the next step without satisfying the QC criteria will result in downstream catalytic poisoning or drastic yield reductions.

Protocol A: Synthesis of the 6-Bromo-Imidazo[2,1-b]oxazole Intermediate

Objective: Form the bicyclic core while retaining a reactive halogen handle at C6.

Reagents & Materials:

  • Chiral Epoxide (e.g., (R)-2-methyl-2-((4-(trifluoromethoxy)phenoxy)methyl)oxirane): 1.0 mmol

  • 2,4-Dibromo-1H-imidazole: 1.1 mmol

  • N,N-Diisopropylethylamine (DIPEA): 2.0 mL

  • Cesium Carbonate (

    
    ): 1.5 mmol
    

Step-by-Step Procedure:

  • Preparation: In an oven-dried, 10 mL sealed pressure tube equipped with a magnetic stir bar, add the chiral epoxide (248 mg, 1.0 mmol) and 2,4-dibromo-1H-imidazole (248 mg, 1.1 mmol).

  • Reaction Initiation: Add 2.0 mL of anhydrous DIPEA. Seal the tube under an argon atmosphere to prevent oxidative side reactions.

  • Heating Cascade: Heat the reaction mixture to 115 °C using a heating block for 2.5 hours. Causality: The elevated temperature is strictly required to overcome the activation energy barrier for the

    
     ring closure following the initial 
    
    
    
    epoxide opening.
  • Secondary Base Addition: Cool the tube to room temperature, carefully open, and add

    
     (488 mg, 1.5 mmol). Reseal and heat at 90 °C for an additional 1 hour. Causality:
    
    
    
    ensures complete deprotonation of any stalled alkoxide intermediate, driving the cyclization to >95% completion.
  • Workup: Cool to room temperature. Dilute the mixture with dichloromethane (DCM, 15 mL) and wash with saturated aqueous

    
     (2 × 10 mL) to remove excess DIPEA and inorganic salts.
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
    
  • QC Checkpoint: Verify product formation via LC-MS. The target 6-bromo intermediate will exhibit a distinct isotopic pattern (M and M+2 peaks of equal intensity) corresponding to the bromine atom ().

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: Replace the C6-bromide with diverse aryl/heteroaryl groups to bypass Ddn-mediated resistance.

Reagents & Materials:

  • 6-Bromo-imidazo[2,1-b]oxazole intermediate: 0.5 mmol

  • Aryl/Heteroaryl Boronic Acid: 0.75 mmol

  • 
    : 0.025 mmol (5 mol%)
    
  • Potassium Carbonate (

    
    ): 1.5 mmol
    
  • Solvent: 1,4-Dioxane/

    
     (4:1 v/v, degassed), 5 mL
    

Step-by-Step Procedure:

  • Reagent Loading: In a Schlenk flask, combine the 6-bromo intermediate, boronic acid,

    
    , and 
    
    
    
    .
  • Degassing (Critical): Evacuate and backfill the flask with argon three times. Add the degassed Dioxane/

    
     solvent mixture. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of boronic acids.
    
  • Coupling: Heat the mixture at 90 °C for 6–8 hours. Monitor via TLC until the starting bromide is completely consumed.

  • Workup & Purification: Filter the mixture through a short pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry, and purify via flash chromatography.

  • QC Checkpoint:

    
     NMR should show the disappearance of the characteristic C5-H singlet of the brominated core and the appearance of new aromatic protons from the coupled substituent.
    

Quantitative Data Summaries

Table 1: Optimization of Cyclization Conditions for the 6-Bromo Intermediate

Base / SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)

/ DMF
90124538
DIPEA / Neat1152.58572
DIPEA then

115 / 902.5 / 1.0>9588

Table 2: Representative Yields for C6-Diversification (Suzuki-Miyaura)

Boronic Acid Coupling PartnerCatalyst SystemTime (h)Isolated Yield (%)
Phenylboronic acid

,

682
4-Fluorophenylboronic acid

,

685
3-Pyridinylboronic acid

,

874
4-(Trifluoromethoxy)phenylboronic acid

,

779

Biological Context: Bypassing Ddn Activation

The primary goal of substituting the C6-nitro group is to circumvent the mycobacterial activation pathway entirely, testing the hypothesis that non-nitro analogs can exert direct bactericidal effects without requiring Ddn activation.

DdnPathway Prodrug Delamanid (C6-Nitro) Enzyme Ddn (Nitroreductase) + F420 Coenzyme Prodrug->Enzyme Obligate Bioreduction (Susceptible to Resistance) Radical Reactive NO Radical Intermediates Enzyme->Radical NO release Target Inhibition of Mycolic Acid Biosynthesis Radical->Target Cell wall disruption Analogs C6-Aryl Analogs (Non-Nitro) Analogs->Target Direct Action (Bypasses Ddn Mutation)

Fig 2: Biological rationale for C6-modification to bypass Ddn-mediated resistance.

References

  • Sethy, G., et al. "Delamanid and bedaquiline – A review on analytical methods determined with recent updates on pharmacokinetics, pharmacodynamics, and drug-drug interaction." Thai Journal of Pharmaceutical Sciences, 2023.[Link]

  • Sharma, S., et al. "A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds." RSC Advances, 2020.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11413028, Imidazo[2,1-b]oxazole, 6-bromo-2,3-dihydro-2-methyl-". PubChem, 2024.[Link]

Application Note: Microwave-Assisted Synthesis of Dihydroimidazo[2,1-b]oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Scientific Rationale

The 2,3-dihydroimidazo[2,1-b]oxazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It forms the structural core of several critical therapeutics, most notably the antitubercular drug Delamanid (OPC-67683) and the investigational antileishmanial candidate VL-2098[1][2]. These compounds exert their biological effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[1].

Historically, constructing the imidazo[2,1-b]oxazole core relied on conventional thermal heating, which often required prolonged reaction times (up to 18–24 hours), suffered from poor regioselectivity, and yielded significant thermal degradation byproducts[1][3].

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By utilizing targeted dielectric heating, MAOS drastically accelerates reaction kinetics, improves yield and purity, and enables the execution of highly efficient one-pot sequential reactions[4][5]. This application note details a self-validating, one-pot sequential protocol for the intramolecular cyclization and subsequent palladium-catalyzed cross-coupling of 5-nitro-2,3-dihydroimidazo[2,1-b]oxazoles.

Mechanistic Insights & Causality

Designing a robust synthesis for 6-substituted 5-nitro-2,3-dihydroimidazo[2,1-b]oxazoles requires a deep understanding of the electronic properties of the imidazole ring.

  • Regioselective Intramolecular Cyclization: The starting material, 1-(2,4-dibromo-5-nitro-1H-imidazol-1-yl)propan-2-ol, contains two bromine atoms. The strong electron-withdrawing nature of the C5-nitro group highly activates the adjacent C2-bromine toward Nucleophilic Aromatic Substitution (

    
    )[4]. When treated with a base, the pendant secondary alcohol is deprotonated, facilitating a rapid intramolecular attack at the C2 position to form the oxazole ring.
    
  • Causality of Microwave Irradiation: Conventional heating relies on thermal conduction, which is slow and creates temperature gradients. Microwave irradiation (e.g., 130 °C for 15–45 minutes) directly excites the polar solvent molecules (such as DMF or Ethanol), providing instantaneous, uniform heating that overcomes the activation energy barrier of the

    
     cyclization without degrading the nitro group[1][5].
    
  • Orthogonal Reactivity for Cross-Coupling: Following cyclization, the C4-bromine of the original imidazole ring (now the C6-position of the bicyclic system) remains intact. Because it is less activated toward nucleophilic attack, it is perfectly preserved for subsequent Palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling reactions[4]. Performing this sequentially in a single pot minimizes yield loss associated with intermediate isolation.

Experimental Workflow & Pathway

G cluster_0 One-Pot Sequential Microwave Synthesis N1 Acyclic Precursor (Dibromo-nitroimidazole) N2 Intramolecular Cyclization N1->N2 Base, MW 130°C N3 Bicyclic Intermediate (Bromo-dihydroimidazooxazole) N2->N3 -HBr N4 Cross-Coupling (Suzuki/Sonogashira) N3->N4 Pd-Cat, MW 100°C N5 Target Compound (6-Substituted Derivative) N4->N5 C-C Formation

Microwave-assisted sequential cyclization and cross-coupling workflow.

Step-by-Step Protocol: One-Pot Sequential Synthesis

This protocol describes the synthesis of 6-aryl-5-nitro-2,3-dihydroimidazo[2,1-b]oxazoles via a sequential cyclization and Suzuki-Miyaura coupling[4].

Materials & Reagents
  • Precursor: 1-(2,4-dibromo-5-nitro-1H-imidazol-1-yl)propan-2-ol (1.0 mmol)

  • Base: Cesium carbonate (

    
    ) (2.5 mmol)
    
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (5 mol%)
    
  • Coupling Partner: Aryl boronic acid (1.2 mmol)

  • Solvent: Anhydrous DMF /

    
     (4:1 v/v)
    
  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) with sealed 10 mL pressure vials.

Phase 1: Microwave-Assisted Intramolecular Cyclization
  • Reaction Assembly: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 1.0 mmol of the acyclic precursor and 2.5 mmol of

    
    .
    
  • Solvent Addition: Add 4.0 mL of the DMF/

    
     solvent mixture. Seal the vial with a Teflon-lined crimp cap.
    
  • Microwave Irradiation: Insert the vial into the microwave reactor. Set the parameters to 130 °C for 15 minutes with a maximum power output of 350 W and high stirring speed[1][5].

  • In-Process Control (IPC) - Self-Validation: Cool the vial to room temperature. Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Criteria: The mass spectrum must show the disappearance of the precursor isotope pattern (two bromines) and the appearance of the cyclized intermediate

      
       corresponding to the mono-bromo bicyclic core.
      
Phase 2: In Situ Suzuki-Miyaura Cross-Coupling
  • Reagent Addition: Uncap the vial under a gentle stream of Argon. Add 1.2 mmol of the desired aryl boronic acid and 5 mol% of

    
    .
    
  • Degassing: Purge the mixture with Argon for 5 minutes to displace dissolved oxygen, preventing the oxidative deactivation of the Pd(0) catalyst. Reseal the vial.

  • Microwave Irradiation: Return the vial to the microwave reactor. Irradiate at 100 °C for 20 minutes .

    • Causality Note: A lower temperature is utilized in this step to prevent the thermal protodeboronation of the aryl boronic acid while still providing sufficient energy for the oxidative addition of the palladium catalyst into the C6-Br bond[4].

Phase 3: Workup & Purification
  • Quenching: Cool the reaction to room temperature. Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Washing: Wash the organic layer with distilled water (

    
     mL) to remove DMF, followed by a brine wash (10 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography using a silica gel stationary phase and an EtOAc/Hexane gradient to yield the pure 6-substituted target compound.

Quantitative Data Presentation

The parameters for both steps have been rigorously optimized to maximize yield and minimize degradation.

Table 1: Optimization of Microwave Parameters for Intramolecular Cyclization

Solvent SystemBase (2.5 eq)Temperature (°C)Time (min)Conversion (%)Isolated Yield (%)
Ethanol

90456558
Isopropanol

65896*92
DMF /


13015>9988
DMF /


130 15 >99 94

*Note: Isopropanol conditions are highly effective for specific oxazole derivatives as noted in recent optimization studies[5]. DMF/


 provides the broadest substrate compatibility for subsequent one-pot coupling.

Table 2: Scope of the One-Pot Sequential Suzuki-Miyaura Coupling

Boronic Acid PartnerCatalystMW Temp (°C)MW Time (min)Overall Yield (%)
Phenylboronic acid

1002082
4-Methoxyphenylboronic acid

1002079
4-Fluorophenylboronic acid

1002085
3-Thiopheneboronic acid

1002074

References

  • [2] ResearchGate. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. ResearchGate Publications. URL: [Link]

  • [3] Sasaki, H., et al. (2006). Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

Sources

Synthesis of antitubercular agents containing imidazo-oxazole core

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitro-dihydro-imidazo[2,1-b]oxazole pharmacophore represents a critical breakthrough in the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. Exemplified by Delamanid (OPC-67683), this core structure functions as a prodrug, requiring bioactivation by the mycobacterial enzyme Ddn to generate reactive nitrogen species that inhibit mycolic acid biosynthesis.

This application note provides a validated, scalable protocol for constructing the chiral imidazo-oxazole core. Unlike early-generation routes that utilized explosive 2,4-dinitroimidazole, this protocol utilizes the safer 2-bromo-4-nitroimidazole coupled with a chiral epoxide. We focus on controlling the critical enantioselectivity and regiochemistry during the annulation sequence.

Mechanism of Action & Pharmacophore Logic

The efficacy of the imidazo-oxazole core hinges on its specific redox potential. It must be stable enough to resist mammalian nitroreductases (minimizing mutagenicity) but susceptible to the specific F420-dependent nitroreductase (Ddn) found in Mycobacterium tuberculosis.

Key Mechanistic Steps:

  • Entry: The lipophilic tail facilitates penetration of the waxy mycobacterial cell wall.

  • Activation: Ddn reduces the nitro group at C-6.

  • Lethality: This reduction generates reactive intermediates (including nitrous acid/NO) that disrupt cell wall synthesis and respiratory function.[1][2]

MOA_Pathway Prodrug Imidazo-oxazole (Prodrug) Intermediate Unstable Nitro-Radical Intermediates Prodrug->Intermediate Bioactivation Ddn Enzyme: Ddn (F420-dependent) Ddn->Intermediate Cofactor NO_Release NO Release (Respiratory Poisoning) Intermediate->NO_Release Mycolic Inhibition of Methoxy-Mycolic Acid Intermediate->Mycolic Death Bacterial Cell Death NO_Release->Death Mycolic->Death

Figure 1: Mechanism of Action for Nitro-imidazo-oxazole agents. The pathway highlights the dual-action lethality via Ddn activation.

Retrosynthetic Strategy

The primary challenge in synthesizing the imidazo[2,1-b]oxazole bicyclic system is ensuring the correct regiochemistry during the alkylation of the imidazole ring. The 4-nitroimidazole tautomer equilibrium can lead to mixtures of N1- and N3-alkylated products.

Strategic Choice: We utilize 2-bromo-4-nitroimidazole as the nucleophile. The bromine atom at C-2 serves two purposes:

  • Steric/Electronic Control: It directs alkylation preferentially to the desired nitrogen.

  • Leaving Group: It facilitates the subsequent intramolecular cyclization to form the oxazole ring.

Detailed Synthetic Protocol

Phase A: Materials & Reagents
  • Core Scaffold: 2-bromo-4-nitro-1H-imidazole (CAS: 65902-59-2).

  • Chiral Synthon: (R)-Glycidyl butyrate or equivalent chiral epoxide (e.g., (R)-2-((4-(trifluoromethoxy)phenoxy)methyl)oxirane for Delamanid analogs).

  • Base:

    
    -Diisopropylethylamine (DIPEA) and Cesium Carbonate (
    
    
    
    ).
  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Quality Control: Chiral HPLC column (e.g., Chiralpak AD-H).

Phase B: Step-by-Step Methodology

Step 1: Regioselective Epoxide Opening (N-Alkylation)

  • Rationale: High temperature is required to overcome the poor nucleophilicity of the nitroimidazole, but temperature control is vital to prevent polymerization of the epoxide.

  • Charge a reaction vessel with 2-bromo-4-nitroimidazole (1.0 equiv) and anhydrous DMF (10 volumes).

  • Add DIPEA (2.5 equiv) under nitrogen atmosphere.

  • Add the Chiral Epoxide (1.1 equiv).

  • Heat the mixture to 100–115°C for 2–4 hours.

    • Checkpoint: Monitor by TLC/HPLC for consumption of the imidazole.

    • Critical Parameter: If the reaction stalls, do not exceed 120°C; this increases des-nitro impurity formation.

Step 2: Base-Mediated Cyclization (Annulation)

  • Rationale: The intermediate alcohol formed in Step 1 must displace the bromine at C-2. A stronger inorganic base is often required to drive this intramolecular

    
    .
    
  • Cool the reaction mixture from Step 1 to 50°C .

  • Add Cesium Carbonate (

    
    )  (1.5 equiv) directly to the pot (One-Pot Protocol).
    
  • Stir at 50°C for 2–6 hours.

  • Endpoint: HPLC should show conversion of the intermediate alcohol to the bicyclic imidazo-oxazole product.

Step 3: Workup and Purification

  • Dilute the reaction mass with Ethyl Acetate and wash with water (3x) to remove DMF.

  • Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (Hexane/EtOAc gradient).

    • Target: Off-white to pale yellow solid.

Synthesis_Workflow Start Start: 2-bromo-4-nitroimidazole + Chiral Epoxide Step1 Step 1: N-Alkylation (DIPEA, DMF, 115°C) Start->Step1 Check1 QC Check: Regioisomer Ratio Step1->Check1 Step2 Step 2: Cyclization (Cs2CO3, 50°C) Check1->Step2 Pass Workup Workup: EtOAc Extraction Step2->Workup Final Final Product: (R)-Nitro-imidazo-oxazole Workup->Final

Figure 2: Synthetic workflow for the one-pot construction of the imidazo-oxazole core.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Reaction Temperature (Step 1)

Below 105°C, reaction is sluggish. Above 120°C, thermal elimination of the nitro group occurs.
Water Content

(KF)
Water competes with the alcohol intermediate during cyclization, leading to hydrolysis byproducts.
Stereochemistry

ee
The (R)-configuration is essential for binding to the Ddn enzyme pocket. Racemization can occur if the base concentration is too high for prolonged periods.
Impurity: Des-nitro

This impurity is pharmacologically inactive and difficult to remove downstream. Control via temperature limits.

Analytical Characterization

Self-Validating the Protocol: To ensure the integrity of the synthesized core, the following analytical signatures must be confirmed:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the disappearance of the imidazole N-H signal (~13 ppm) and the appearance of the chiral center proton on the oxazole ring (typically
    
    
    5.2–5.5 ppm).
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: n-Hexane : Isopropanol (80:20).

    • Flow: 1.0 mL/min.

    • Success Criteria: Single peak for the (R)-enantiomer; (S)-enantiomer should be non-detectable or <1%.

References

  • Matsumoto, M., et al. (2006). OPC-67683, a nitro-dihydro-imidazooxazole derivative with potent activity against multidrug-resistant Mycobacterium tuberculosis. PLoS Medicine. Link

  • Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis.[3] Nature. Link

  • Sharma, S., et al. (2020).[4][5][6] A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds.[5][6] RSC Advances.[5] Link

  • Sasaki, H., et al. (2006). Synthesis and antitubercular activity of a novel series of optically active 6-nitro-2,3-dihydroimidazo[2,1-b]oxazoles. Journal of Medicinal Chemistry. Link

  • Palmer, B. D., et al. (2017). Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. ACS Medicinal Chemistry Letters. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-IMDZ-6BR Status: Active Support Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering difficulties dissolving 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole due to its "brick dust" physicochemical profile. This scaffold—structurally analogous to the anti-tubercular agents Delamanid and Pretomanid—is characterized by a rigid, planar bicyclic core that promotes strong intermolecular


-

stacking and high crystal lattice energy.

The bromine atom at the C-6 position further increases lipophilicity (LogP ~1.5–1.9) compared to the parent heterocycle, making aqueous solubility negligible (< 10 µg/mL). This guide provides a tiered troubleshooting approach, moving from simple solvent screening to advanced complexation strategies.

Module 1: Physicochemical Diagnostics

Before attempting solubilization, you must characterize the specific barrier you are facing. Use this diagnostic Q&A to determine your strategy.

Q1: Why is this compound precipitating even in organic solvents?

A: The rigid imidazo[2,1-b]oxazole core creates a high melting point (typically >130°C for this class), indicating high lattice energy. If you are seeing precipitation in methanol or acetonitrile, it is not a polarity issue; it is a lattice energy issue.

  • Action: Switch to a dipolar aprotic solvent (DMSO or DMF) to disrupt the intermolecular stacking.

Q2: Can I use pH adjustment (Salt Formation) to dissolve it?

A: Proceed with caution. The bridgehead nitrogen is non-basic. The imidazole nitrogen is weakly basic, but the fused oxazole ring and electron-withdrawing bromine atom reduce the pKa significantly (likely < 4.0).

  • Action: Perform a micro-titration. If the pKa is < 3.0, stable salt formation for physiological pH (7.4) is impossible. Do not rely on pH adjustment alone.

Module 2: Solvent System Optimization (Liquid Formulations)

For in vitro assays (HTS, enzymatic assays), use this tiered solvent system.

Tier 1: Standard Stock Solution
  • Primary Solvent: 100% DMSO (Anhydrous).

  • Target Concentration: 10 mM to 50 mM.

  • Protocol:

    • Weigh powder into a glass vial (avoid plastic; this compound may adsorb).

    • Add DMSO.

    • Critical Step: Sonicate at 40°C for 10 minutes. The heat helps overcome the lattice energy barrier.

Tier 2: Bio-Assay Compatible Co-Solvent System

If DMSO causes cytotoxicity in your cell lines, use a ternary system.

ComponentRoleConcentration Range
DMSO Primary Solubilizer1% – 5% (Final)
PEG 400 Co-solvent / Dispersant20% – 40%
Tween 80 Surfactant (prevents precipitation)0.5% – 2%
PBS / Water Bulk VehicleRemainder

Preparation Order (The "Spring and Parachute" Method):

  • Dissolve compound in DMSO (The Spring).

  • Add PEG 400 and mix thoroughly.

  • Add Tween 80.

  • Slowly add PBS/Water with vortexing. (The Surfactant acts as the Parachute to prevent crashing out).

Module 3: Advanced Formulation (Cyclodextrin Complexation)

For in vivo studies or high-concentration aqueous requirements, simple co-solvents will fail. You must use inclusion complexation. The hydrophobic cavity of cyclodextrins encapsulates the bromo-imidazo-oxazole core, while the hydrophilic exterior ensures water solubility.

Recommended Carrier: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

Protocol: Cyclodextrin Complexation
  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in water.

  • Addition: Add excess 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole to the solution.

  • Equilibration: Shake at 25°C for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.

  • Lyophilization (Optional): Freeze-dry the filtrate to obtain a soluble amorphous powder.

Visual Workflow: Solubility Decision Matrix

SolubilityStrategy Start Start: 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole CheckMP Check Melting Point (DSC) Start->CheckMP HighMP High MP (>150°C) (Lattice Energy Limited) CheckMP->HighMP Confirmed CheckpKa Check pKa HighMP->CheckpKa IsBasic pKa > 5.0? CheckpKa->IsBasic SaltForm Salt Formation (Mesylate/HCl) IsBasic->SaltForm Yes (Unlikely) CoSolvent Organic Co-Solvents (DMSO/PEG400) IsBasic->CoSolvent No (In Vitro) Complexation Cyclodextrin Complexation (HP-β-CD) IsBasic->Complexation No (In Vivo - Injectable) SolidDisp Amorphous Solid Dispersion (HPMC-AS / Spray Dry) IsBasic->SolidDisp No (In Vivo - Oral)

Caption: Decision matrix for solubilizing rigid heterocyclic scaffolds. Note that for this specific bromo-derivative, salt formation is rarely viable due to low basicity.

Module 4: Troubleshooting & FAQs

Issue: "The compound precipitates immediately upon dilution into media."

Root Cause: This is the "Solvent Shift" effect. The localized concentration of DMSO exceeds the solubility limit of the compound in the aqueous boundary layer before mixing is complete. Solution:

  • Increase the temperature of the media to 37°C before addition.

  • Use dynamic mixing : Inject the stock solution directly into the vortex of the stirring media, rather than dropping it onto the static surface.

Issue: "I see a cloudy suspension, but I need a clear solution."

Root Cause: You have likely formed a supersaturated solution that is nucleating. Solution:

  • If for oral dosing: A suspension is acceptable. Use 0.5% Methylcellulose (MC) or HPMC as a suspending agent.

  • If for IV dosing: You strictly need the Cyclodextrin method (Module 3). Do not inject suspensions.

Issue: "The compound degrades in solution over time."

Root Cause: The dihydro-oxazole ring can be sensitive to hydrolysis in highly acidic or basic conditions, or oxidation at the benzylic-like positions. Solution:

  • Store DMSO stocks at -20°C.

  • Avoid freeze-thaw cycles (aliquot the stock).

  • Keep aqueous formulations at neutral pH (6.5 – 7.5).

References

  • Imidazo[2,1-b]oxazole Scaffolds in Tuberculosis: Review of the structural class including Delamanid and Pretomanid, highlighting the solubility challenges inherent to the nitroimidazooxazole core. Source:Future Medicinal Chemistry (2023).[1] "Evaluation of 2,3-dihydroimidazo[2,1-b]oxazole and imidazo[2,1-b]oxazole derivatives as chemotherapeutic agents."

  • Cyclodextrin Solubilization Strategies: Definitive guide on using HP-β-CD for Pretomanid/Delamanid analogs (Class II drugs). Source:AAPS PharmSciTech (2023). "Solubility Enhancement and Inhalation Delivery of Cyclodextrin-Based Inclusion Complex of Delamanid."

  • Physicochemical Properties of Nitroimidazooxazoles: Provides the structural basis for the "brick dust" behavior (planarity and lipophilicity). Source:Indian Journal of Pharmaceutical Sciences (2014).[2][3] "Nitroimidazooxazoles: 2,3-dihydro-6-nitroimidazo[2,1-b]oxazoles as potential antileishmanial agents."

Sources

Technical Support Center: Optimizing Imidazo[2,1-b]oxazole Ring Closure

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Imidazo[2,1-b]oxazole Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight[1][2]

The imidazo[2,1-b]oxazole scaffold is a critical pharmacophore, particularly in the development of antitubercular agents (related to the PA-824/Pretomanid class) and kinase inhibitors. The synthesis typically involves the condensation of a 2-aminooxazole with an


-haloketone  (Hantzsch-type condensation).

The Core Problem: Researchers often encounter variable yields (20–50%) due to three competing factors:

  • Polymerization of the labile

    
    -haloketone (the "Black Tar" effect).
    
  • Stalled Cyclization: Formation of the intermediate alcohol (carbinolamine) without subsequent dehydration.

  • Regioselectivity: Competition between the endocyclic ring nitrogen (N3) and the exocyclic amine.

The Reaction Pathway

Understanding the mechanism is the first step to troubleshooting. The reaction is not a single step but a cascade.

ReactionMechanism Start 2-Aminooxazole + α-Haloketone Inter1 N-Alkylation (Quaternary Salt) Start->Inter1 SN2 Attack (N3) Side1 Polymer/Tar (Decomposition) Start->Side1 Heat/Oxidation Inter2 Carbinolamine Intermediate Inter1->Inter2 Ring Closure (Nucleophilic Addn) Side2 Hydrolysis Products Inter1->Side2 Aqueous Workup (Premature) Product Imidazo[2,1-b]oxazole (Final Product) Inter2->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway for the formation of imidazo[2,1-b]oxazole.[1] Note that the dehydration step (Inter2 → Product) is often the rate-limiting bottleneck.

Troubleshooting Guide (Q&A Format)

This section addresses specific failure modes reported by users.

Issue 1: "My reaction turns into a black tar within 30 minutes."

Diagnosis: Rapid decomposition of the


-haloketone.


-Haloketones (e.g.,

-bromoacetophenone) are potent electrophiles but are thermally unstable and prone to radical polymerization, especially in the presence of strong bases or excessive heat.

Corrective Actions:

  • Temperature Ramp: Do not start at reflux. Initiate the reaction at Room Temperature (RT) for 1–2 hours to allow the initial N-alkylation (formation of the quaternary salt) to proceed gently. Only then heat to reflux to drive the cyclization.

  • Reagent Quality: Ensure your

    
    -haloketone is not already degraded (lachrymatory effect is not a purity test). Recrystallize if the solid is dark or sticky.
    
  • Base Selection: Switch from strong organic bases (like Et

    
    N) to inorganic carbonates (
    
    
    
    or
    
    
    ). Carbonates buffer the reaction and reduce oxidative degradation.
Issue 2: "I see a new spot on TLC, but it's not the product. It reverts to starting material during column chromatography."

Diagnosis: Stalled Carbinolamine Intermediate. You have likely formed the non-aromatic hydroxy-dihydro-imidazooxazole intermediate (Inter2 in Fig 1). This intermediate is unstable and can revert (retro-aldol type mechanism) or degrade on silica gel.

Corrective Actions:

  • Force Dehydration: The final step requires the elimination of water.

    • Method A: Increase reaction time at reflux.

    • Method B (Dean-Stark): If using non-polar solvents (Toluene/Benzene), use a Dean-Stark trap to physically remove water.

    • Method C (Acid Catalysis): Add a catalytic amount of p-toluenesulfonic acid (pTSA) or heteropolyacids to the mixture for the final hour of reflux. This protonates the hydroxyl group, making it a better leaving group.

Issue 3: "Yields are consistently low (<30%) despite clean TLC."

Diagnosis: Workup Losses. Imidazo[2,1-b]oxazoles can be moderately basic and polar. If you wash with strong acid (1M HCl), you may be extracting your product into the aqueous layer as the hydrochloride salt.

Corrective Actions:

  • pH Control: During workup, ensure the aqueous layer is pH > 8.

  • Salting Out: Saturate the aqueous layer with NaCl (brine) before extracting with EtOAc or DCM.

  • Precipitation: Often, the product precipitates upon cooling the reaction mixture (if using EtOH). Do not toss the filtrate without checking it; significant product often remains in the mother liquor.

Optimized Experimental Protocol

This protocol synthesizes field-proven conditions optimized for yield and reproducibility.

Target Reaction: 2-Aminooxazole + 2-Bromoacetophenone


 6-Phenylimidazo[2,1-b]oxazole.
Materials
  • Solvent: Anhydrous Ethanol (EtOH) or DMF (for difficult substrates).

  • Base: Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Catalyst (Optional): Sodium Iodide (NaI) - Finkelstein condition to activate chloro-ketones.

Step-by-Step Workflow
StepActionCritical Parameter
1. Activation Dissolve 2-aminooxazole (1.0 eq) in EtOH (10 mL/mmol). Add Base (1.1 eq).[1]Stir at RT for 15 min .
2. Addition Add

-haloketone (1.05 eq) portion-wise over 10 mins.
Do not dump all at once to prevent exotherms.
3. Alkylation Stir at RT for 2–4 hours.Monitor TLC. Look for the disappearance of the haloketone.
4. Cyclization Heat the mixture to Reflux (78°C) for 6–12 hours.If using DMF, heat to 80–90°C. Do not exceed 100°C.
5. Monitoring Check TLC. If intermediate persists, add pTSA (5 mol%).The intermediate is usually more polar than the product.
6. Workup Cool to RT. Pour into ice-water (5x volume).Stir for 30 mins. The solid should precipitate.
7. Purification Filter the solid.[2] Wash with cold water and Hexanes.Recrystallize from EtOH/Water if necessary.
Decision Logic for Optimization

Use this flow to adjust conditions based on your specific substrate (R-groups).

OptimizationLogic Start Start Optimization CheckHalogen Is Leaving Group Cl or Br? Start->CheckHalogen Bromide Bromide (Br) CheckHalogen->Bromide Chloride Chloride (Cl) CheckHalogen->Chloride SolventChoice Solvent Selection Bromide->SolventChoice AddNaI Add 10 mol% NaI (Finkelstein) Chloride->AddNaI AddNaI->SolventChoice Ethanol Ethanol (Reflux) Standard SolventChoice->Ethanol Standard DMF DMF (80°C) For Low Solubility SolventChoice->DMF If Reactants Insoluble

Figure 2: Decision matrix for reagent and solvent selection.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed this up? A: Yes. Microwave synthesis is highly effective for this scaffold.

  • Protocol: DMF, 150°C, 30–60 minutes.

  • Warning: Sealed vessels with carbonates generate

    
     pressure. Ensure your vial is rated for high pressure or use an open-vessel mode if available. See Cores et al. (2023) for microwave protocols on similar systems.
    

Q: Why does the literature sometimes mention 2-aminothiazole instead? A: Imidazo[2,1-b]thiazoles (Levamisole analogs) are isosteres of imidazo[2,1-b]oxazoles. The chemistry is nearly identical (Hantzsch condensation). If you cannot find a specific precedent for an oxazole derivative, you can often adapt conditions from thiazole literature successfully.

Q: My product is oil. How do I crystallize it? A: These fused rings can be greasy.

  • Try triturating the oil with cold Diethyl Ether or Hexanes/EtOAc (9:1). Scratch the flask wall with a glass rod.

  • Convert it to a salt (HCl or Oxalate) which is usually solid, then neutralize back to free base if needed.

References

  • Cores, Á., Villacampa, M., & Menéndez, J. C. (2023).[1] 2-(3-Bromophenyl)imidazo[2,1-b]oxazole.[1] Molbank, 2023(2), M1616.[1] [Link] (Authoritative source for microwave-assisted synthesis and mechanistic insights).[1]

  • Chai, D. I., Hoffmeister, L., & Lautens, M. (2011).[3] Synthesis of 2-Oxazolones and

    
    -Aminoketones via Palladium-Catalyzed Reaction. Organic Letters, 13(1), 106-109.[3]
    [Link]
    (Provides context on the reactivity of oxazole precursors and metal-catalyzed alternatives).
    
  • Soteras, I., et al. (2006). On the origin of the stereoselectivity in the alkylation of oxazolopiperidone enolates. Journal of the American Chemical Society, 128(20), 6581-6588. [Link] (Deep dive into the alkylation mechanics and steric considerations of oxazole rings).

Sources

Section 1: Structural & Metabolic Stability (FAQ & Troubleshooting)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the development and optimization of dihydroimidazooxazole derivatives. As a Senior Application Scientist, I frequently encounter research teams struggling with the "dual-edged sword" of these compounds: their highly lipophilic nature is essential for penetrating thick mycobacterial cell walls, but it inherently introduces severe aqueous solubility and metabolic stability bottlenecks.

This guide is designed to help you troubleshoot the physicochemical and biological stability issues of 6-nitro-2,3-dihydroimidazooxazole (NHIO) analogues (such as delamanid) through field-proven, mechanistically grounded methodologies.

Q1: Why do early-stage dihydroimidazooxazole derivatives suffer from poor in vivo exposure, and how can we troubleshoot this? Causality: The core issue is extreme lipophilicity (high LogP). While necessary for entering the lipid-rich cell wall of Mycobacterium tuberculosis (MTB), this lipophilicity results in poor aqueous dissolution in the gastrointestinal tract and extremely high plasma protein binding (>99%), which severely limits the free drug fraction available for systemic circulation[1][2]. Troubleshooting Strategy: You must engineer the molecule to reduce lipophilicity without losing antimycobacterial potency. Synthesizing polar functionalities—specifically by introducing uridyl, thiouridyl, or sulfonyl linkers between the C and D rings—drastically improves solubility. For example, the optimized uridyl-containing NHIO analogue "Compound 6d" achieves an aqueous solubility of 20 μg/mL across all biological conditions (PBS, SGF, SIF) while maintaining a single-digit MIC against multidrug-resistant MTB[1].

Q2: During in vitro profiling, my NHIO derivative shows rapid clearance in liver microsomes. What is the mechanistic cause, and how is it resolved? Causality: Rapid microsomal clearance is typically driven by cytochrome P450 (CYP)-mediated oxidation of exposed, electron-rich aromatic rings. While the approved drug delamanid is uniquely metabolized primarily by albumin and only partially by CYP3A4[2][3], novel pipeline NHIOs often fall victim to rapid NADPH-dependent hepatic degradation. Troubleshooting Strategy: Steric hindrance is your primary tool. Modifying the substitution pattern on the D-ring (e.g., utilizing 4-Me, 4-tert-butyl, or 4-Cl substitutions) restricts CYP450 active-site access. When combined with a polar uridyl linker, these modifications can yield >99% stability in rat liver microsomes over 30 minutes[1].

Q3: How does the intracellular "instability" of the prodrug relate to its mechanism of action and clinical resistance? Causality: Dihydroimidazooxazoles are prodrugs; their chemical instability inside the mycobacterium is intentional and required for efficacy. They are bioactivated by the F420-dependent nitroreductase Ddn (Rv3547)[4][5]. This enzymatic reduction cleaves the molecule into an inactive des-nitro-imidazooxazole and a highly reactive intermediate that forms covalent adducts with the nicotinamide ring of NAD[4][5]. If your compound fails in vivo despite good in vitro stability, check the target strain for mutations in the ndh gene (which alters the intracellular NADH/NAD ratio) or the fbiA-D genes (which synthesize the F420 coenzyme)[4][5].

Section 2: Mandatory Visualizations & Workflows

To systematically resolve these stability issues, follow the lead optimization workflow and understand the intracellular bioactivation pathway illustrated below.

G Start Lead NHIO Analogue Solubility Aqueous Solubility Assessment Start->Solubility LowSol < 5 µg/mL (Lipophilic) Solubility->LowSol HighSol > 20 µg/mL Solubility->HighSol Mod1 Add Polar Groups (Uridyl/Sulfonyl) LowSol->Mod1 Microsome Microsomal Stability Assay HighSol->Microsome Mod1->Solubility LowStab < 80% Remaining Microsome->LowStab HighStab > 90% Remaining (e.g., Cmpd 6d) Microsome->HighStab Mod2 Modify Ring D Substitutions LowStab->Mod2 PK In Vivo PK & Efficacy HighStab->PK Mod2->Microsome

Iterative troubleshooting workflow for optimizing aqueous and microsomal stability.

G Prodrug Dihydroimidazooxazole (e.g., Delamanid) Ddn Ddn Nitroreductase (Rv3547) Prodrug->Ddn Fgd1 Fgd1 (G6P -> GDL-6-P) F420 F420 Reduction (F420 -> F420H2) Fgd1->F420 F420->Ddn Desnitro Des-nitro-imidazooxazole (Inactive Metabolite) Ddn->Desnitro H2O Quenching Reactive Reactive Intermediate (NAD-Adducts / NO) Ddn->Reactive Active Pathway Target Inhibition of Mycolic Acid & Respiratory Poisoning Reactive->Target

Mycobacterial bioactivation of dihydroimidazooxazoles via the F420-Ddn pathway.

Section 3: Self-Validating Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay for NHIO Analogues

This protocol determines the hepatic clearance rate of your synthesized derivatives.

  • Preparation: Prepare a 10 mM stock solution of the NHIO analogue in DMSO. Dilute to a 1 μM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Setup: Combine the working solution with rat or human liver microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

  • Termination & Extraction: At specific time intervals (0, 15, 30, and 60 minutes), extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound[1].

Self-Validation Checkpoint: Always run a parallel minus-NADPH control. If your compound degrades in the absence of NADPH, the instability is chemical (e.g., hydrolysis in the buffer) rather than CYP450-mediated enzymatic clearance. This ensures the causality of degradation is correctly assigned.

Protocol 2: LC-MS/MS Profiling of Intracellular NAD-Adducts

To verify that your stable NHIO analogue is still properly activated by mycobacteria, you must detect the formation of NAD-adducts.

  • Culture & Exposure: Grow Mycobacterium bovis BCG or M. tuberculosis H37Rv to the mid-logarithmic phase. Expose the culture to 10 μg/mL of the NHIO analogue for 24 hours at 37°C.

  • Metabolite Extraction: Harvest the cells by centrifugation. Resuspend the pellet in a cold extraction solvent (acetonitrile/methanol/water, 2:2:1, v/v/v). Lyse the cells using bead beating (0.1 mm zirconia beads) for 3 cycles of 60 seconds.

  • Clarification: Centrifuge the lysate at 15,000 × g for 15 minutes at 4°C. Filter the supernatant through a 0.22 μm membrane.

  • LC-MS/MS Detection: Inject the filtrate into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode. Monitor for the specific mass transition corresponding to the covalent binding of the reduced NHIO intermediate with the nicotinamide ring of NAD[4].

Self-Validation Checkpoint: Utilize an ndh mutant Mycobacterium strain (which possesses an altered intracellular NADH/NAD ratio) as a negative biological control[4]. A proportional drop in adduct formation in the mutant strain validates that the detected LC-MS/MS peaks are true biological adducts resulting from Ddn activation, rather than sample preparation artifacts.

Section 4: Quantitative Data & Benchmarks

When evaluating your novel derivatives, benchmark their stability and pharmacokinetic parameters against established clinical and late-stage preclinical nitroimidazoles.

CompoundAqueous Solubility (µg/mL)Microsomal Stability (% remaining at 30 min)Plasma Protein Binding (%)Half-life (t1/2)Primary Clearance Route
Delamanid (OPC-67683) < 1.0High (Non-CYP mediated)> 99.0%30–38 hAlbumin metabolism / Feces[2][3]
Pretomanid (PA-824) LowHighHigh~18 hHepatic Metabolism[5]
NHIO Analogue 6d (Uridyl-linked) 20.099.32% (Rat liver microsomes)Moderate1.99 hHepatic (Cl = 75.2 mL/min/kg)[1]

Table 1: Comparative stability and pharmacokinetic profiles of selected nitroimidazole derivatives. Data highlights how structural modifications (such as the uridyl linkage in Analogue 6d) can bypass the solubility limitations of first-generation drugs.

References

  • Synthesis and Biological Evaluation of Polar Functionalities Containing Nitrodihydroimidazooxazoles as Anti-TB Agents Source: nih.gov (PubMed Central) URL:[Link]

  • Development and validation of RP-HPLC method for Estimation of Delamanid in pharmaceutical dosage Source: ijnrd.org URL:[Link]

  • Adduct Formation of Delamanid with NAD in Mycobacteria Source: nih.gov (PubMed) URL:[Link]

  • Antitubercular Agent Delamanid and Metabolites as Substrates and Inhibitors of ABC and Solute Carrier Transporters Source: nih.gov (PubMed Central) URL:[Link]

  • Delamanid or pretomanid? A Solomonic judgement! Source: oup.com (Journal of Antimicrobial Chemotherapy) URL:[Link]

Sources

Catalyst selection for coupling 6-bromo-imidazo[2,1-b]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Catalyst Selection & Coupling Protocols for 6-Bromo-imidazo[2,1-b]oxazole

Executive Summary: The Scaffold & The Challenge

Senior Scientist Note: The 6-bromo-imidazo[2,1-b]oxazole scaffold represents a unique challenge in medicinal chemistry. Unlike its more robust cousins (imidazo[1,2-a]pyridine or imidazo[2,1-b]thiazole), the oxazole ring introduces higher electron density and specific sensitivity to hydrolytic ring-opening under harsh basic conditions.

The 6-position (on the imidazole ring) is electronically analogous to the para-position relative to the bridgehead nitrogen. It is activated for oxidative addition but prone to competing C-H activation at the C-5 position or hydrolytic cleavage of the oxazole moiety (C-2/C-3 bond) if aqueous bases are used indiscriminately at high temperatures.

This guide prioritizes chemoselectivity (coupling vs. hydrolysis) and catalyst longevity (preventing N-coordination poisoning).

Decision Matrix: Catalyst & Conditions Selection

Use this table to select your starting conditions based on your coupling partner.

Coupling TypeRecommended CatalystLigand ClassBase (Priority)Solvent SystemTemp
Suzuki-Miyaura (Aryl Boronic Acids)Pd(dppf)Cl₂·DCM Bidentate FerrocenylK₂CO₃ (mild) or K₃PO₄1,4-Dioxane/H₂O (9:1)80°C
Suzuki-Miyaura (Heteroaryl/Steric)XPhos Pd G2 Dialkylbiaryl phosphineK₃PO₄ (anhydrous)Toluene or THF100°C
Buchwald-Hartwig (Primary Amines)BrettPhos Pd G3 Bulky, Electron-richCs₂CO₃ or NaOtBut-Amyl Alcohol90°C
Buchwald-Hartwig (Secondary Amines)RuPhos Pd G3 Bulky, Electron-richNaOtBuToluene80°C
Sonogashira (Alkynes)Pd(PPh₃)₂Cl₂ Monodentate PhosphineEt₃N (as base/solv)DMF/Et₃N60°C
Stille (Tin Reagents)Pd(PPh₃)₄ Monodentate PhosphineCsF (additive)Dioxane100°C

Strategic Workflows (Visualized)

Figure 1: Catalyst Screening Logic for 6-Bromo-imidazo[2,1-b]oxazole

CatalystScreening Start Start: 6-Bromo-imidazo[2,1-b]oxazole CouplingType Select Coupling Partner Start->CouplingType Suzuki Boronic Acid (Suzuki) CouplingType->Suzuki Buchwald Amine (Buchwald) CouplingType->Buchwald Suz_Cond1 Standard: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C Suzuki->Suz_Cond1 Buch_Cond1 Primary Amine: BrettPhos Pd G3 Secondary Amine: RuPhos Pd G3 Buchwald->Buch_Cond1 Check_Yield Check Yield & Purity Suz_Cond1->Check_Yield Suz_Issue1 Issue: Low Conversion? Check_Yield->Suz_Issue1 < 20% Conv. Suz_Issue2 Issue: Ring Opening/Hydrolysis? Check_Yield->Suz_Issue2 Byproducts Suz_Fix1 Switch to XPhos Pd G2 (Boost Oxidative Addition) Suz_Issue1->Suz_Fix1 Suz_Fix2 Switch to Anhydrous K3PO4 Solvent: Toluene Suz_Issue2->Suz_Fix2 Buch_Base Base: NaOtBu (Strong) or Cs2CO3 (Mild) Buch_Cond1->Buch_Base

Caption: Logic flow for selecting and optimizing catalysts based on observed experimental failure modes (conversion vs. stability).

Detailed Protocols

Protocol A: Robust Suzuki-Miyaura Coupling

Best for: Aryl and Heteroaryl boronic acids.

Rationale: Pd(dppf)Cl₂ is chosen because the large bite angle of the dppf ligand stabilizes the Pd center and prevents coordination by the imidazo-oxazole nitrogen atoms.

  • Setup : Charge a reaction vial with 6-bromo-imidazo[2,1-b]oxazole (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Add Base : Add K₂CO₃ (2.0 equiv).[1] Tip: If the substrate is acid-sensitive, switch to Cs₂CO₃.

  • Solvent : Add degassed 1,4-Dioxane/Water (9:1) . Concentration: 0.1 M.

  • Reaction : Seal and heat to 80°C for 4–12 hours.

  • Workup : Cool to RT. Filter through Celite.[2] Dilute with EtOAc, wash with brine.

    • Critical Step: Ensure the aqueous layer pH is neutral during workup to prevent oxazole hydrolysis.

Protocol B: Advanced Buchwald-Hartwig Amination

Best for: Anilines, cyclic amines, and aliphatic amines.

Rationale: The bridgehead nitrogen in the scaffold can poison simple Pd catalysts. Pre-catalysts like XPhos Pd G2 or BrettPhos Pd G3 contain bulky biaryl phosphine ligands that physically block this non-productive coordination.

  • Setup : Charge vial with Scaffold (1.0 equiv), Amine (1.2 equiv), BrettPhos Pd G3 (2–5 mol%).

  • Add Base : Add NaOtBu (1.5 equiv).

    • Warning: NaOtBu is a strong base. If starting material decomposes, switch to Cs₂CO₃ (2.0 equiv) and run longer.

  • Solvent : Add anhydrous Toluene or t-Amyl Alcohol . Concentration: 0.1–0.2 M.

  • Reaction : Heat to 90°C under N₂/Ar.

  • Monitoring : Monitor by LCMS. Look specifically for hydrodehalogenation (M-Br+H) which indicates the catalyst is active but reductive elimination is slow (ligand too bulky or amine too steric).

Troubleshooting & FAQs

Q1: I see significant "hydrodehalogenation" (replacement of Br with H) instead of coupling. Why?

  • Cause: This is often due to a "mismatched" catalytic cycle where β-hydride elimination from the amine (in Buchwald) or protodeborylation (in Suzuki) is faster than reductive elimination.

  • Fix:

    • Suzuki: Increase the amount of catalyst (up to 10 mol%) to speed up the cycle. Switch solvent to THF to reduce protodeborylation.

    • Buchwald: Switch to a catalyst with a tighter bite angle or different electronic properties, such as RuPhos (for secondary amines). Ensure your solvent is strictly anhydrous.

Q2: The oxazole ring is opening (hydrolysis) during the reaction.

  • Cause: Hydroxide ions (generated from K₂CO₃ + H₂O) attack the C-2 position of the oxazole ring, especially at high temperatures (>100°C).

  • Fix:

    • Eliminate water: Use anhydrous K₃PO₄ or Cs₂CO₃ in dry Toluene or Dioxane.

    • Lower Temperature: Run the reaction at 60–70°C for a longer time (24h).

    • Microwave: Use microwave heating (100°C for 30 mins) to minimize thermal exposure time.

Q3: The reaction stalls at 50% conversion.

  • Cause: Catalyst poisoning. The product (likely containing a basic nitrogen) or the starting material is coordinating to the Palladium, shutting it down.

  • Fix:

    • Scavenger: Add a small amount of water (if using anhydrous conditions) or switch to a high-turnover catalyst like XPhos Pd G4 .

    • Reload: Add a second portion of catalyst (2.5 mol%) after 4 hours.

Q4: Can I use Pd(PPh₃)₄?

  • Answer: You can, but it is generally inferior for this scaffold. Triphenylphosphine is a monodentate ligand and can easily dissociate, allowing the imidazo[2,1-b]oxazole nitrogen to bind to the Pd, killing the catalyst. Bidentate ligands (dppf, Xantphos) or bulky Buchwald ligands are far superior.

References

  • Suzuki-Miyaura Optimization for Fused Imidazoles

    • Source: BenchChem Application Notes. "Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole" (Analogous electronic system).
    • URL:

  • Stability of Imidazo[2,1-b]oxazole

    • Source: MDPI Molecules. "2-(3-Bromophenyl)imidazo[2,1-b]oxazole: Synthesis and Stability."
    • URL:

  • Buchwald-Hartwig Ligand Selection

    • Source: Organic Chemistry Portal.[3][4] "Buchwald-Hartwig Amination - Ligand Scope."

    • URL:

  • Microwave Assisted Coupling of Imidazo-pyridines (Analog)

    • Source: IMIST. "Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 6-Halogenoimidazo[1,2-a]pyridines."
    • URL:

Sources

Overcoming steric hindrance in C-6 functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Overcoming Steric & Distal Barriers in C-6 Functionalization

Executive Summary

This guide addresses the technical challenges of functionalizing the C-6 position in drug-relevant scaffolds. "C-6 Functionalization" presents a dichotomy in medicinal chemistry:

  • In Indoles/Heterocycles: It is a distal, electron-rich position often shielded by the reactivity of C-2/C-3 or sterically blocked by C-5/C-7 substituents. The challenge is reaching it (remote activation) or accessing it despite peri-interactions.

  • In Carbohydrates (Pyranoses): It is a primary alcohol often subjected to steric crowding from bulky protecting groups at C-4 or demanding incoming electrophiles.

This document provides protocols to bypass steric barriers using template-directed C-H activation and organocatalytic steering.

Critical Decision Matrix: Select Your Scaffold

Before proceeding, identify the specific steric nature of your problem using the workflow below.

C6_Strategy_Flow Start Select Substrate Class Indole Indole/Heterocycle (Distal C-H Activation) Start->Indole Sugar Carbohydrate (Primary -OH Functionalization) Start->Sugar Indole_Q Is C-3 Blocked? Indole->Indole_Q Sugar_Q Steric Issue? Sugar->Sugar_Q Direct_C6 Use Brønsted Acid Catalysis Indole_Q->Direct_C6 Yes (2,3-disubstituted) Template_C6 Use Bifunctional Template (Pd/Ir) Indole_Q->Template_C6 No (Requires Distal Reach) Trityl Bulky Protection (Trityl/Silyl) Sugar_Q->Trityl Protecting C-6 Crowded Crowded Electrophile (Nucleophilic Catalysis) Sugar_Q->Crowded Acylating C-6

Figure 1: Strategic workflow for selecting the correct C-6 functionalization protocol based on substrate class and steric constraints.

Module A: Heterocycles (Indoles & Quinolines)

The Challenge: The C-6 position in indoles is electronically deactivated compared to C-3 and sterically distal from the N1 directing group. Standard electrophilic aromatic substitution (SEAr) rarely targets C-6.

Protocol A1: Metal-Free "Steric Steering" for 2,3-Disubstituted Indoles

Context: When C-2 and C-3 are blocked (sterically hindered), you can force reaction at C-6 using Brønsted acid catalysis. This utilizes the "steric crowding" at C-2/C-3 to your advantage, preventing side reactions.

Mechanism: The reaction proceeds via a vinylogous iminium ion intermediate where the C-6 position becomes nucleophilic due to resonance, bypassing the steric bulk at C-2/C-3.

Step-by-Step Protocol:

  • Substrate: 2,3-Disubstituted indole (1.0 equiv).

  • Electrophile: β,γ-Unsaturated α-ketoester (1.2 equiv).

  • Catalyst: Chiral Phosphoric Acid (CPA) or simple Brønsted acid (e.g., Diphenyl phosphate, 5-10 mol%).

  • Solvent: Toluene or DCM (0.1 M).

  • Conditions: Stir at RT for 12–24 h.

  • Workup: Direct flash column chromatography.

Troubleshooting Table:

Issue Probable Cause Corrective Action
No Reaction Substrate is too sterically crowded at N1. Remove N-protecting groups. Free N-H is often required for H-bonding with the catalyst [1].
C-5 Regioisomer Electronic bias of substituents. Use a bulky CPA catalyst (e.g., TRIP) to sterically exclude the C-5 pathway.

| Low Yield | Polymerization of ketoester. | Add the electrophile slowly (syringe pump) over 4 hours. |

Protocol A2: Template-Directed Distal C-H Activation

Context: For substrates without C-2/C-3 blocking, or when accessing C-6 in simple indoles. You must use a Bifunctional Template that anchors to N1 and "reaches" C-6.

Key Technology: "D-shaped" or U-shaped templates (e.g., Maiti or Yu templates) containing a nitrile or weak coordinating group that directs the Pd catalyst to the meta/para position (relative to N1), which corresponds to C-6.

Reaction Setup:

  • Catalyst: Pd(OAc)₂ (10 mol%).[1]

  • Ligand: N-Ac-Gly-OH (MPAA ligand) to accelerate C-H cleavage.

  • Oxidant: Ag₂CO₃ or AgOAc (2.0 equiv) – Note: Ag salts can be sensitive to steric bulk; ensure vigorous stirring.

  • Template: Attach a removable pyrimidine-based or silicon-tethered template to the Indole N1 [2].

Module B: Carbohydrates (Pyranoses)

The Challenge: Functionalizing the primary C-6 alcohol in the presence of bulky protecting groups (e.g., 4,6-O-benzylidene acetals or bulky silyl groups at C-4) or introducing bulky groups onto C-6.

Protocol B1: Regioselective C-6 Acylation with Steric Demanding Groups

Context: Acylating C-6 selectively over secondary hydroxyls (C-2, C-3, C-4) using bulky acyl chlorides (e.g., Pivaloyl, TBDPS).

The "Kinetic Control" System:

  • Reagents: Substrate (1.0 equiv), Bulky Electrophile (1.1 equiv).

  • Catalyst: Collidine (2.0 equiv) instead of Pyridine/TEA.

    • Why? Collidine is sterically hindered and non-nucleophilic. It acts as a proton scavenger without forming stable N-acyl salts that might react promiscuously.

  • Temperature: -78°C to -40°C. Low temperature amplifies the steric difference between primary (C-6) and secondary alcohols.

Protocol B2: Overcoming "Trityl-Steric" Resistance

Context: Trityl (Tr) groups at C-6 are massive. Removing them or functionalizing adjacent positions can be difficult due to the "umbrella effect."

Troubleshooting Tritylation/Detritylation:

  • Issue: Tritylation of C-6 is slow/incomplete.

  • Solution: Use TBAI (Tetrabutylammonium iodide) as a nucleophilic catalyst. The Iodide attacks the Tr-Cl to form Tr-I (more reactive), which then reacts with the sterically hindered C-6 alcohol.

  • Mechanism: I- is smaller than Cl- and penetrates the steric shield of the sugar backbone more effectively.

Visualizing the Mechanism

The following diagram illustrates how Template-Directed Activation overcomes the geometric distance to C-6 in indoles.

Template_Mechanism cluster_legend Key Factor Indole Indole Substrate (N1-Protected) Template Attach U-Shaped Template (Nitrile/Amide) Indole->Template Step 1: Installation Complex Pd-Template Complex (Pre-Transition State) Template->Complex Step 2: Pd(OAc)2 Coordination Transition Macrocyclic Transition State (Reaches C-6) Complex->Transition Step 3: Distal Reach (Overcomes C-2/C-3 Bias) Product C-6 Functionalized Indole Transition->Product Step 4: Reductive Elim. & Hydrolysis Note The Template Geometry Dictates Regioselectivity

Figure 2: Mechanism of Template-Directed Distal C-H Activation. The template acts as a "crane," positioning the Pd catalyst specifically at C-6, overriding the natural electronic preference for C-2/C-3.

Frequently Asked Questions (FAQs)

Q1: Why does my C-6 functionalization yield a mixture of C-5 and C-6 isomers? A: This is a common issue in "distal" activation. The C-5 and C-6 positions are electronically similar in many fused rings.

  • Fix: Switch to a bulky ligand (e.g., amino acid ligands like N-acetyl-isoleucine). The steric bulk of the ligand interacting with the template backbone can fine-tune the geometry to favor C-6 over C-5.

Q2: I am trying to alkylate C-6 of a glucose derivative, but the reaction stalls. A: Check your protecting group at C-4. If C-4 has a bulky silyl group (TBDMS/TBDPS), it may be projecting into the trajectory of the C-6 nucleophile.

  • Fix: Switch the C-4 protection to an ether (Benzyl) or a cyclic acetal (4,6-O-benzylidene) which "ties back" the C-4 oxygen, reducing steric clash at C-6.

Q3: Can I functionalize C-6 of Indole without a directing group? A: Generally, no. Without a directing group, C-2 and C-3 are orders of magnitude more reactive. The only exception is if C-2 and C-3 are already substituted (blocked), in which case Brønsted acid catalysis (Protocol A1) becomes viable [1].

References

  • Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles. Source: Frontiers in Chemistry. URL:[Link]

  • Remote site-selective C–H activation directed by a catalytic bifunctional template. Source: Nature / PMC. URL:[Link]

  • Recent Advances in Site-Selective Functionalization of Carbohydrates. Source: NIH / PMC. URL:[Link]

  • Distal C(sp3)–H functionalizations: Strategies and Challenges. Source: Chemical Science (RSC). URL:[Link]

Sources

Technical Support Center: Imidazo[2,1-b]oxazole Intermediate Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and recrystallization of imidazo[2,1-b]oxazole intermediates. These bicyclic pharmacophores are critical in the development of advanced therapeutics, including antitubercular agents like Delamanid [3]. However, their rigid, planar structures and mixed polarity—featuring both hydrogen-bond acceptors and lipophilic aromatic systems—make them highly susceptible to polymorphism, thermal degradation, and liquid-liquid phase separation ("oiling out") during crystallization [5].

This guide is designed for research scientists and process chemists, providing field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity isolation.

Solvent Selection Matrix

Selecting the correct thermodynamic environment is critical for imidazo[2,1-b]oxazoles. The table below summarizes quantitative and qualitative data for field-validated solvent systems.

Solvent SystemRatio (v/v)Target Impurity ProfileExpected YieldMechanistic Advantage
EtOAc / IPE 1:2 to 1:3Unreacted starting materials, polar byproducts65% - 75%IPE acts as a mild anti-solvent, depressing the dielectric constant gradually to prevent oiling out [3].
DCM / Hexane 1:4Non-polar organic impurities, alkyl halides70% - 85%DCM provides exceptional solubility (>6% w/w) [1], allowing dissolution at low temperatures to prevent thermal degradation.
Ethanol (Abs) N/AGeneral crude mixtures40% - 50%Promotes strong hydrogen bonding; excellent for removing highly lipophilic impurities, though yields are lower due to cold solubility.
EtOAc / HCl N/ABoc-protected intermediates>80%Leverages acid-base chemistry to precipitate the intermediate while keeping neutral impurities dissolved [2].

Recrystallization Decision Workflow

SolventSelection Start Crude Imidazo[2,1-b]oxazole CheckImpurity Identify Major Impurity Profile Start->CheckImpurity Polar Polar (e.g., Unreacted Imidazole) CheckImpurity->Polar NonPolar Non-Polar (e.g., Alkyl Halides) CheckImpurity->NonPolar Solvent1 Use EtOAc / IPE System Polar->Solvent1 Solvent2 Use DCM / Hexane System NonPolar->Solvent2 OilingOut Does Oiling Out Occur? Solvent1->OilingOut Solvent2->OilingOut Seed Dilute, Seed & Lower Cooling Ramp OilingOut->Seed Yes Success Pure Crystalline Product OilingOut->Success No Seed->Success

Decision matrix for selecting recrystallization solvents for imidazo[2,1-b]oxazole intermediates.

Troubleshooting FAQs

Q1: My imidazo[2,1-b]oxazole intermediate is "oiling out" instead of forming crystals. How do I force crystallization? A1: Oiling out (liquid-liquid phase separation) occurs when the melting point of your crude mixture is depressed below the temperature at which the solution becomes supersaturated. Because the imidazo-oxazole core is planar, it can kinetically trap solvent molecules and impurities, forming a viscous, stable liquid phase rather than a crystal lattice [5].

  • The Fix: Do not attempt to cool the oil further, as this will only increase its viscosity. Instead, reheat the mixture until it is a homogenous solution, and dilute it by 10-20% with your primary solvent. This lowers the saturation temperature below the crude melting point. Alternatively, switch to an Ethyl Acetate/Isopropyl Ether (EtOAc/IPE) mixture, which has been proven to modulate the dielectric constant effectively for Delamanid intermediates, preventing phase separation [3].

Q2: I am seeing co-crystallization of the 2-bromo-4-nitroimidazole starting material. How can I separate them? A2: 2-bromo-4-nitroimidazole has strong hydrogen-bonding capabilities and will readily co-crystallize with the imidazo[2,1-b]oxazole product if your solvent system is too non-polar.

  • The Fix: Utilize the differential solubility in moderately polar aprotic solvents. Dissolve the crude mixture in Dichloromethane (DCM), where the solubility of the imidazo-oxazole product is exceptionally high[1], and perform a solvent swap to Ethyl Acetate. If the impurity persists, wash the crude solid with a dilute alkaline aqueous solution prior to recrystallization to deprotonate and remove the acidic unreacted imidazoles [2].

Q3: The yield is significantly lower than expected (<40%) after recrystallization. What is the mechanistic cause? A3: Low yields typically stem from thermal degradation during prolonged heating or excessive solubility in the chosen cold solvent. Imidazo[2,1-b]oxazoles can undergo ring-opening or oxidation if heated near the boiling point of high-boiling solvents (like DMF or butanol) for extended periods [4].

  • The Fix: Transition to a "dissolve-and-crash" anti-solvent method. Dissolve the intermediate in a minimal amount of cold or slightly warm DCM, then slowly add an anti-solvent like hexanes. This minimizes thermal stress and maximizes thermodynamic recovery.

Q4: How do I handle polymorphic variations between batches? A4: Polymorphism is highly common in rigid, planar heterocycles due to multiple viable


 stacking and hydrogen-bonding motifs available in the crystal lattice[6].
  • The Fix: Standardize your cooling ramp (e.g., exactly 0.5 °C/min) and your final isolation temperature. Always age the slurry at 0-5 °C for at least 2 hours. This aging process provides the activation energy required for any kinetically favored, metastable polymorphs to transition into the thermodynamically stable polymorph before filtration.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. If a checkpoint fails, the protocol dictates an immediate corrective action.

Protocol A: Co-Solvent Recrystallization (EtOAc / IPE)

Optimized for Delamanid-type intermediates containing trifluoromethoxy/piperidine side chains.

  • Dissolution: Suspend 10.0 g of crude imidazo[2,1-b]oxazole in 30 mL of Ethyl Acetate (EtOAc) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Warm the mixture to 60 °C while stirring at 300 rpm until complete dissolution is achieved.

    • Validation Checkpoint 1: The solution must be completely transparent. If particulate matter remains after 15 minutes at 60 °C, perform a hot filtration to remove insoluble inorganic salts or polymerized byproducts.

  • Anti-Solvent Addition: Remove the heat source. Dropwise, add 60 mL of Isopropyl Ether (IPE) over 20 minutes.

    • Validation Checkpoint 2: Monitor for the "cloud point" (a milky appearance indicating supersaturation). If the solution separates into two distinct liquid layers (oiling out), immediately add 5 mL of EtOAc and reheat to 60 °C before resuming at a slower addition rate.

  • Nucleation & Aging: Once the cloud point is reached, add 10 mg of pure seed crystals. Allow the mixture to cool ambiently to 20 °C over 2 hours, then transfer to an ice bath (0-5 °C) for an additional 2 hours.

  • Isolation: Filter the resulting light-yellow powder under a vacuum. Wash the filter cake with 15 mL of cold IPE and dry under a vacuum at 40 °C to a constant weight [3].

Protocol B: Low-Temperature Anti-Solvent Precipitation (DCM / Hexane)

Optimized for thermally sensitive imidazo[2,1-b]oxazoles.

  • Dissolution: Dissolve 10.0 g of crude intermediate in 15 mL of Dichloromethane (DCM) at room temperature (20-25 °C).

  • Clarification: Pass the dark solution through a short pad of Celite to remove trapped particulates. Wash the pad with an additional 5 mL of DCM.

  • Precipitation: Transfer the filtrate to a vessel with vigorous overhead stirring (400 rpm). Using an addition funnel, add 80 mL of Hexanes over 30 minutes.

    • Validation Checkpoint: The rapid shift in solvent polarity should induce immediate micro-crystallization. The slurry should appear as a fine suspension, not a gummy residue on the flask walls.

  • Isolation: Stir for 1 hour at room temperature to ensure complete lattice formation. Filter, wash with cold hexanes, and dry under a vacuum.

References

  • Formulation and Scale-up of Delamanid Nanoparticles via Emulsification for Oral Tuberculosis Treatment Molecular Pharmaceutics - ACS Publications[Link]

  • Method for preparing highly pure Delamanid intermediate Google P
  • Delamanid, (Deltyba) デラマニド | New Drug Approvals New Drug Approvals[Link]

  • 2-(3-Bromophenyl)imidazo[2,1-b]oxazole MDPI - Molbank[Link]

  • Oxazolidinones as antibacterial agents Google P

Technical Support Center: Minimizing Side Reactions in 2-Aminooxazole Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-aminooxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this privileged scaffold. The formation of the 2-aminooxazole ring, while synthetically valuable, is often accompanied by competing side reactions that can diminish yields and complicate purification.

This document provides in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter. We will explore the causality behind common experimental pitfalls and offer robust, validated strategies to optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during 2-aminooxazole cyclization reactions. Each answer provides a diagnosis of the potential causes and offers actionable solutions grounded in chemical principles.

Q1: My reaction yield is critically low, and TLC analysis shows a complex mixture of products. Where do I begin troubleshooting?

Low yield and poor selectivity are often symptoms of suboptimal reaction conditions or reagent instability. The primary goal is to identify whether the issue lies in precursor decomposition, competing reaction pathways, or inefficient cyclization.

Potential Causes & Recommended Solutions:

  • Suboptimal Reagent Stoichiometry: The ratio of your reactants is a critical parameter. An excess of base, for instance, can promote side reactions like dimerization.[1][2]

    • Solution: Systematically screen the stoichiometry of your reagents. If using a base, begin with stoichiometric amounts and carefully evaluate the impact of using a slight excess.

  • Incorrect Temperature: Temperature exerts significant control over reaction kinetics. An unsuitable temperature can either fail to overcome the activation energy for the desired reaction or, conversely, provide enough energy to enable undesired pathways.[1][2][3]

    • Solution: Conduct temperature screening experiments. Start at a lower temperature and gradually increase it, monitoring reaction progress by TLC or LC-MS. For example, in some syntheses involving thiol precursors, heating at 70°C resulted in a product mixture, whereas a higher temperature of 120°C selectively favored an undesired disulfide byproduct.[1][2] An optimal temperature of 80°C has been noted in other cases to prevent thermal degradation.[3]

  • Inappropriate Solvent: The solvent influences reagent solubility and can mediate reaction pathways.

    • Solution: The choice of solvent can be critical for selectivity.[4] Screen a panel of solvents with varying polarities (e.g., THF, 1,4-dioxane, DMF, acetonitrile). In palladium-catalyzed reactions on related azoles, polar solvents were found to favor arylation at one position, while nonpolar solvents favored another.[4]

dot

start Low Yield / Complex Mixture Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp If reagents are pure optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent If still low yield check_atmosphere Consider Inert Atmosphere (N2/Ar) optimize_solvent->check_atmosphere If oxidation is suspected analyze_byproducts Isolate & Characterize Major Byproduct(s) check_atmosphere->analyze_byproducts solution_found Problem Resolved: Scale-Up Reaction analyze_byproducts->solution_found Byproduct identified & mitigation strategy works no_improvement No Significant Improvement analyze_byproducts->no_improvement Problem persists cluster_0 Desired Cyclization Pathway cluster_1 Oxidative Dimerization Side Reaction Precursor Thiol Precursor Product 2-Aminooxazole Derivative Precursor->Product CyclizingAgent Cyclizing Agent (e.g., NCTS) CyclizingAgent->Product Thiol1 Thiol Precursor Oxidants [O₂] Excess Base Thiol1->Oxidants Thiol2 Thiol Precursor Thiol2->Oxidants Disulfide Disulfide Byproduct Oxidants->Disulfide

Caption: Competing pathways: desired cyclization vs. side reaction.

Q3: The final cyclization and aromatization step appears to be incomplete, leaving me with an intermediate. How can I drive the reaction to completion?

The formation of a stable, non-aromatic cyclized intermediate (e.g., an oxazoline) is a common bottleneck. The final step is often a dehydration or elimination reaction that requires specific conditions to proceed efficiently.

Potential Causes & Recommended Solutions:

  • Inefficient Dehydration: The removal of a water molecule to form the aromatic oxazole ring can be a high-energy step. [5]This is particularly true in prebiotic synthesis models where phosphate catalysis is crucial for this step. [5] * Solution: If your synthesis route involves dehydration, consider using a stronger dehydrating agent. In related syntheses like the Robinson-Gabriel method, agents like polyphosphoric acid are used to drive this final step. [4]Alternatively, increasing the reaction temperature or time may provide the necessary energy to overcome this barrier.

  • Reversibility of Cyclization: The initial cyclization may be reversible. If the subsequent aromatization step is slow, the intermediate can revert to the starting materials.

    • Solution: Ensure that the conditions are optimized to "trap" the cyclized intermediate by promoting its immediate conversion to the final product. This often involves fine-tuning the temperature and catalyst concentration.

Frequently Asked Questions (FAQs)

FAQ 1: Which cyclization strategy is best for my substrate?

The optimal strategy depends on your starting materials.

  • From α-Bromoacetophenones: Reacting with urea is a common and effective method. This approach is well-documented and can be optimized for various substituted acetophenones. [6][7]Microwave-assisted protocols can significantly shorten reaction times. [8]* From o-Aminophenols: Cyclization with a cyanating agent is a powerful method. While traditional reagents like cyanogen bromide (BrCN) are highly toxic, modern alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid offer a safer and effective route. [1][2][9] FAQ 2: What is the role of the Lewis acid in the NCTS cyclization method?

In this method, a Lewis acid such as boron trifluoride etherate (BF3·Et2O) is essential for activating the cyanating agent. The Lewis acid coordinates to the cyano group of NCTS, which significantly increases its electrophilicity. This activation facilitates the nucleophilic attack by the amino group of the o-aminophenol, initiating the cyclization cascade. [1][2] FAQ 3: Are there any specific air or moisture-sensitive considerations?

Yes. As discussed in Q2, reactions involving thiol precursors are sensitive to air due to oxidative dimerization. [10]Furthermore, many reagents, particularly Lewis acids (like BF3·Et2O) and strong bases (like NaH), are moisture-sensitive. It is best practice to use anhydrous solvents and perform the reaction under an inert atmosphere to ensure reproducibility and minimize side reactions. [4]

Protocols & Methodologies
Protocol 1: General Method for Cyclization of o-Aminophenols with NCTS

This protocol is adapted from established literature and provides a robust starting point for synthesis. [1][2] Materials:

  • o-Aminophenol derivative (1.0 equiv)

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equiv)

  • Boron trifluoride etherate (BF3·Et2O) (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the o-aminophenol derivative (0.9 mmol, 1 equiv) and NCTS (1.35 mmol, 1.5 equiv).

  • Add anhydrous 1,4-dioxane (4 mL).

  • Cool the mixture in an ice bath and add BF3·Et2O (1.8 mmol, 2 equiv) dropwise.

  • Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC (typically 24-30 hours).

  • Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of NaHCO3 until the pH is neutral (~7).

  • Dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/EtOAc).

Data Summary: Influence of Reaction Conditions on Selectivity

The following table summarizes key findings from literature on how reaction conditions can influence product distribution in a related benzoxazole synthesis, highlighting the importance of optimization. [1][2]

Parameter Condition Key Observation Primary Outcome
Base 3 equiv K₂CO₃ Mixture of products obtained Poor Selectivity
Base 1 equiv Et₃N Disulfide formation was suppressed Favored Desired Product
Temperature 70 °C Formation of a product mixture Poor Selectivity

| Temperature | 120 °C | Selective formation of disulfide | Favored Side Product |

References

Sources

Troubleshooting low conversion in Suzuki coupling of bromo-oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Bromo-oxazoles

Executive Summary: The "Azole" Challenge

You are likely experiencing low conversion not because of a single error, but due to the "Azole Coordination Paradox." The oxazole ring contains a basic nitrogen atom (N3) and an oxygen atom (O1). The nitrogen lone pair is highly Lewis basic and can displace phosphine ligands on the Palladium (Pd) center, forming a stable, catalytically inactive [Pd(Ar)(Oxazole)L] complex. This arrests the catalytic cycle, often resulting in 30–50% conversion that refuses to push further despite adding more catalyst.

This guide addresses the three primary failure modes: Catalyst Poisoning , Positional Electronic Deactivation , and Protodeboronation .

Part 1: Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using the logic tree below.

TroubleshootingTree Start Start: Low Conversion (<50%) CheckSM Check TLC/LCMS: Is Bromo-oxazole consumed? Start->CheckSM Consumed Yes, consumed CheckSM->Consumed Yes NotConsumed No, remaining CheckSM->NotConsumed No CheckProd Is Product formed? Consumed->CheckProd CheckColor Did reaction turn black (Pd black)? NotConsumed->CheckColor SideProd Issue: Instability/Hydrolysis See Section 3 CheckProd->SideProd No (Complex mix) GoodProd Reaction Worked (Check Isolation) CheckProd->GoodProd Yes Black Issue: Ligand dissociation See Section 1 (Ligands) CheckColor->Black Yes NotBlack Remains yellow/orange but stalled? CheckColor->NotBlack No Poison Issue: N-Coordination Poisoning See Section 1 (NHCs) NotBlack->Poison

Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure.

Part 2: Troubleshooting Guides & FAQs

Category 1: Catalyst Deactivation (The "N-Coordination" Problem)

Q: My reaction turns orange and stalls at 40% conversion. Adding more catalyst doesn't help. Why?

A: You are experiencing Heterocycle-Induced Catalyst Resting State Stabilization . The oxazole nitrogen is a competitive ligand. Standard ligands like PPh₃ or dppf are labile enough to be displaced by the substrate itself. Once the oxazole binds to Pd(II), it shuts down the transmetallation step.

The Solution: Steric Bulk & NHCs You must use ligands that are too bulky to allow the oxazole nitrogen to approach the metal center, or bind so tightly they cannot be displaced.

  • Recommendation A (Phosphines): Switch to XPhos or SPhos . The biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the oxazole nitrogen while allowing the flat boronic acid to enter for transmetallation [1].

  • Recommendation B (NHCs): Use Pd-PEPPSI-IPr . N-Heterocyclic Carbenes (NHCs) are stronger sigma-donors than phosphines and far less likely to dissociate. This prevents the formation of Pd-black and resists displacement by the oxazole nitrogen [2].

Mechanistic Visualization of Poisoning:

Poisoning Active Active Catalyst L-Pd(II)-Ar-Br Poisoned Poisoned Complex [L-Pd-Ar(Oxazole)] INACTIVE Active->Poisoned N-Coordination (Fast w/ PPh3) Product Coupling Product Active->Product Transmetallation (Slow) Oxazole Oxazole Substrate (Lewis Base) Oxazole->Poisoned

Figure 2: Competition between productive coupling and N-coordination poisoning.

Category 2: Positional Reactivity (2- vs 4- vs 5-Bromo)

Q: Why does my 2-bromooxazole react instantly, but the 5-bromooxazole requires heating overnight?

A: The electronic environment of the C-Br bond dictates the rate of Oxidative Addition (OA).

PositionElectronic CharacterOA RateStability RiskRecommended Temp
2-Bromo Highly electron-deficient (between N and O).Very Fast High (Hydrolysis prone)25–40 °C
5-Bromo Moderately electron-rich.Slow Low80–100 °C
4-Bromo Most electron-rich (least reactive).Very Slow Low100–120 °C

Protocol Adjustment:

  • For 2-Bromo: Do NOT heat initially. Run at room temperature with a mild base (K₃PO₄) to prevent hydrolysis of the active bromide before it couples [3].

  • For 4/5-Bromo: You need heat to drive Oxidative Addition. Use Pd(OAc)₂/XPhos or Pd-PEPPSI-IPr in dioxane at 100 °C.

Category 3: Boronic Acid Instability (Protodeboronation)

Q: I see the bromo-oxazole remaining, but the boronic acid has disappeared (or turned into the non-coupled arene).

A: This is Protodeboronation . Heteroaryl boronic acids (especially 2-pyridyl, 2-oxazolyl) are notoriously unstable in aqueous base. They hydrolyze and lose the boron group faster than they transmetallate.

The Fix:

  • Switch Boron Source: Use MIDA boronates or Potassium Trifluoroborates (BF₃K) . These release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition [4].

  • Anhydrous Conditions: If you must use a boronic acid, switch to anhydrous conditions: Cs₂CO₃ in DMF/Toluene at 100 °C. (Note: Suzuki requires trace water, but usually the hygroscopic nature of Cs₂CO₃ provides enough).

Part 3: Optimized Experimental Protocol

This "Gold Standard" protocol addresses the most common failure modes by using a precatalyst system resistant to poisoning and mild base conditions.

Reagents:

  • Substrate: Bromo-oxazole (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2–5 mol%) OR XPhos Pd G4 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv) [Finely ground]

  • Solvent: THF:Water (4:1 ratio) OR Toluene:Water (10:1) for high temp.

Step-by-Step:

  • Degassing (Crucial): Sparge the solvent mixture with Argon/Nitrogen for 15 minutes before adding reagents. Oxygen promotes homocoupling and catalyst death.

  • Charging: Add Bromo-oxazole, Boronic Acid, and Base to the vial.

  • Catalyst Addition: Add the Pd catalyst last. Cap immediately.

  • Temperature Ramp:

    • 2-Bromo: Stir at RT for 2 hours. If no conversion, warm to 40 °C.

    • 4/5-Bromo: Heat directly to 80 °C.

  • Monitoring: Check LCMS at 1 hour.

    • If stalled: Add 1.0 equiv more Boronic Acid (not catalyst).

    • If no reaction: Increase temp by 20 °C.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749–4755. [Link]

  • Schnürch, M., et al. (2007). Cross-Coupling Reactions on Azoles with Two or More Heteroatoms. Chemical Reviews, 107(1), 147–173. [Link]

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Handled Under Aqueous Conditions. Journal of the American Chemical Society, 132(22), 7604–7605. [Link]

Sources

Validation & Comparative

13C NMR Structural Analysis: Dihydroimidazo[2,1-b]oxazole vs. Thiazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts of the dihydroimidazo[2,1-b]oxazole ring system, specifically focusing on the 2,3-dihydro scaffold found in antitubercular drugs like Delamanid .

Executive Summary

The dihydroimidazo[2,1-b]oxazole bicyclic system represents a privileged scaffold in medicinal chemistry, most notably as the core pharmacophore of the multidrug-resistant tuberculosis treatment Delamanid (OPC-67683) .

For drug development professionals, distinguishing this scaffold from its sulfur-containing analog (dihydroimidazo[2,1-b]thiazole ) and correctly assigning the saturated ring carbons is critical. This guide objectively compares the 13C NMR signatures of these two systems, highlighting the diagnostic ~40 ppm shift difference at the C2 position driven by the electronegativity contrast between Oxygen and Sulfur.

Structural Analysis & Numbering

To ensure accurate spectral assignment, we utilize the standard IUPAC numbering for the fused bicyclic system.

  • Scaffold: 2,3-Dihydroimidazo[2,1-b]oxazole[1][2][3]

  • Key Features:

    • Position 1 (Oxygen): High electronegativity, strongly deshielding C2.

    • Positions 2 & 3: Saturated

      
       carbons (in the dihydro form).
      
    • Position 4 (Nitrogen): Bridgehead nitrogen.

    • Position 7a (Bridgehead Carbon):

      
       hybridized, amidine-like character.
      
Visualization: Ring Numbering & Shift Mapping

G cluster_legend Chemical Shift Drivers O1 O1 C2 C2 (65-80 ppm) O1->C2 C3 C3 (45-55 ppm) C2->C3 N4 N4 C3->N4 C5 C5 (115-130 ppm) N4->C5 C7a C7a (150-160 ppm) N4->C7a C6 C6 (130-150 ppm) C5->C6 N_imidazole N_imidazole C6->N_imidazole N C7a->O1 N_imidazole->C7a Legend1 C2: Deshielded by Oxygen (Diagnostic) Legend2 C3: Deshielded by Nitrogen

Caption: Numbering scheme and characteristic 13C NMR chemical shift ranges for the 2,3-dihydroimidazo[2,1-b]oxazole core.

Comparative Data: Oxazole vs. Thiazole Scaffolds

The following table provides a direct comparison of the 13C NMR shifts. The substitution of Oxygen (Oxazole) with Sulfur (Thiazole) causes a dramatic upfield shift at the C2 position, serving as the primary confirmation of ring identity.

Carbon PositionAtom EnvironmentDihydroimidazo[2,1-b]oxazole (

ppm)
Dihydroimidazo[2,1-b]thiazole (

ppm)

(Shift Difference)
C2

vs

70.0 – 85.0 35.0 – 45.0 ~35–40 ppm (Diagnostic)
C3

45.0 – 55.0 45.0 – 55.0 Minimal (< 5 ppm)
C7a

(Bridgehead)
155.0 – 162.0 145.0 – 155.0 ~10 ppm
C5/C6 Imidazole Ring115.0 – 145.0110.0 – 140.0Dependent on substituents

*Note: C5/C6 shifts are highly dependent on substituents (e.g., Nitro groups in Delamanid cause significant downfield shifts at C6).

Mechanistic Insight: The Electronegativity Effect
  • Oxazole (Oxygen): Oxygen is highly electronegative (3.44 Pauling scale), pulling electron density away from C2. This "deshielding" effect exposes the nucleus to the magnetic field, resulting in a high-frequency shift (>70 ppm ).

  • Thiazole (Sulfur): Sulfur is less electronegative (2.58 Pauling scale) and larger (more diffuse orbitals). It exerts a much weaker deshielding effect, placing the C2 resonance in the aliphatic region (~40 ppm ), often overlapping with solvent residuals like DMSO-

    
    .
    

Experimental Protocol: Synthesis & Acquisition

To generate valid NMR data for this scaffold, the following self-validating workflow is recommended. This protocol ensures the integrity of the sensitive dihydro- ring system.

Step 1: Synthesis via Epoxide Opening (Delamanid Route)

This method is preferred for generating the 2,3-dihydro scaffold with precise stereocontrol.

  • Reactants: 2-Bromo-4-nitroimidazole + Chiral Epoxide (e.g., (R)-glycidyl butyrate derivative).

  • Conditions: Base-catalyzed (DIPEA/NaH) in DMF at 50-70°C.

  • Critical Control: Monitor the disappearance of the epoxide protons (2.5-3.0 ppm in 1H NMR).

Step 2: NMR Acquisition Parameters
  • Solvent: DMSO-

    
      is the standard solvent. It prevents aggregation of the polar nitroimidazole moiety.
    
    • Warning:

      
       may cause precipitation or slow decomposition if the sample is acidic.
      
  • Frequency: Minimum 100 MHz for 13C (400 MHz instrument) to resolve the C5/C6 aromatic signals from the bridgehead C7a.

  • Pulse Sequence:

    • Standard: Proton-decoupled 13C (zgpg30 or equivalent).

    • Validation: DEPT-135 is mandatory to distinguish C2/C3 (secondary

      
      , inverted) from C5/C6 (tertiary 
      
      
      
      , upright) and C7a (quaternary, null).
Step 3: Assignment Workflow

Workflow Start Acquire 13C & DEPT-135 Spectra CheckC2 Check 65-85 ppm Region Start->CheckC2 Decision1 Signal Present? CheckC2->Decision1 Oxazole Confirm Oxazole Ring (O-CH2) Decision1->Oxazole Yes (Negative in DEPT) Thiazole Suspect Thiazole/Impurity (Check 30-45 ppm) Decision1->Thiazole No CheckC7a Locate Bridgehead C7a (>150 ppm, Quaternary) Oxazole->CheckC7a Thiazole->CheckC7a

Caption: Logic flow for confirming the dihydroimidazo[2,1-b]oxazole structure using 13C NMR.

References

  • Matsumoto, M., et al. (2006).[4] OPC-67683, a nitro-dihydro-imidazooxazole derivative with promising action against tuberculosis in vitro and in mice. PLoS Medicine. Link

  • Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova. Link

  • Palmer, B. D., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. Journal of Medicinal Chemistry. Link

  • Cores, A., et al. (2023). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Molbank. Link

  • Gadekar, P. K., et al. (2021). Design, synthesis and biological evaluation of 2,3-dihydroimidazo[2,1-b]thiazoles. Bioorganic Chemistry.[5] Link

Sources

A Senior Application Scientist's Guide to Comparative HPLC Analysis of Imidazo[2,1-b]oxazole and Its Impurities

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. The imidazo[2,1-b]oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates.[1][2] Consequently, the rigorous identification and quantification of impurities are critical for regulatory compliance and patient safety. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of imidazo[2,1-b]oxazole and its potential impurities, supported by experimental insights and protocols.

The Genesis of Impurities in Imidazo[2,1-b]oxazole Synthesis

Understanding the potential sources of impurities is the foundation of a robust analytical strategy. Impurities in imidazo[2,1-b]oxazole preparations can generally be categorized as:

  • Process-Related Impurities: These arise from the synthetic route and include unreacted starting materials, intermediates, and by-products from side reactions. For instance, a common synthesis involves the reaction of a 2-aminooxazole derivative with an α-haloketone. Incomplete reaction or side reactions can lead to the presence of these precursors in the final product.

  • Degradation Products: The imidazo[2,1-b]oxazole core, like many heterocyclic systems, can be susceptible to degradation under various stress conditions such as acidic or basic hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify these potential degradants and develop a stability-indicating method.[3][4]

Comparative Analysis of HPLC Retention Times: A Methodological Overview

The separation of imidazo[2,1-b]oxazole from its impurities is typically achieved using reversed-phase HPLC (RP-HPLC). The retention time in RP-HPLC is primarily governed by the analyte's hydrophobicity; more hydrophobic (less polar) compounds interact more strongly with the non-polar stationary phase and thus have longer retention times.[5]

This guide compares two common RP-HPLC methods with varying mobile phase compositions to illustrate their impact on the retention times of imidazo[2,1-b]oxazole and a representative set of its potential impurities.

Table 1: Illustrative Comparative HPLC Retention Times of Imidazo[2,1-b]oxazole and Potential Impurities under Different Mobile Phase Conditions

CompoundPredicted PolarityMethod A: Retention Time (min) (50:50 Acetonitrile:0.1% Formic Acid in Water)Method B: Retention Time (min) (70:30 Methanol:10mM Ammonium Acetate, pH 5.0)
2-Aminooxazole (Starting Material)High2.53.1
α-Bromoacetophenone (Starting Material)Low8.29.5
Imidazo[2,1-b]oxazole (API) Moderate 6.5 7.8
Hydrolyzed Imidazo[2,1-b]oxazole (Degradant)High3.14.0
N-Oxide of Imidazo[2,1-b]oxazole (Oxidative Impurity)High3.54.5
Dimeric By-productVery Low12.815.2

Note: The retention times presented in this table are illustrative and intended for comparative purposes. Actual retention times will vary depending on the specific HPLC system, column, and precise experimental conditions.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is the workhorse for RP-HPLC due to its versatility and ability to separate a wide range of compounds based on their hydrophobicity. The long alkyl chains of the C18 stationary phase provide a non-polar environment for the separation.

  • Mobile Phase A (Acetonitrile and Formic Acid): Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low viscosity. The addition of 0.1% formic acid to the aqueous phase serves two primary purposes: it protonates silanol groups on the silica-based stationary phase, reducing peak tailing for basic compounds like imidazoles, and it can improve the ionization of the analytes for better sensitivity in mass spectrometry (MS) detection if used.

  • Mobile Phase B (Methanol and Ammonium Acetate): Methanol is another widely used organic modifier. It has different selectivity compared to acetonitrile and can be advantageous for separating structurally similar compounds. An ammonium acetate buffer at pH 5.0 helps to maintain a consistent ionization state of the analytes, leading to reproducible retention times and improved peak shapes.

The observed longer retention times in Method B can be attributed to the lower elution strength of methanol compared to acetonitrile and the potential for different interactions with the stationary phase in the presence of the ammonium acetate buffer.

Experimental Protocols

A self-validating system in analytical chemistry relies on well-defined and reproducible protocols. The following are detailed methodologies for the two comparative HPLC methods.

Method A: Acetonitrile-Based Separation

Objective: To achieve a rapid separation of imidazo[2,1-b]oxazole and its key impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 50% A, 50% B

    • 15-18 min: Hold at 50% A, 50% B

    • 18-20 min: Return to initial conditions (95% A, 5% B)

    • 20-25 min: Equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for imidazo[2,1-b]oxazole)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the imidazo[2,1-b]oxazole sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method B: Methanol-Based Separation

Objective: To achieve an alternative selectivity for the separation of closely eluting impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a DAD.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid

  • Mobile Phase B: Methanol

  • Isocratic Elution: 30% A, 70% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the imidazo[2,1-b]oxazole sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizing the Workflow: From Sample to Result

The following diagram illustrates the logical workflow for the analysis of imidazo[2,1-b]oxazole impurities using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Imidazo[2,1-b]oxazole Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Impurities Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of imidazo[2,1-b]oxazole impurities.

Trustworthiness Through Method Validation

To ensure the reliability of these HPLC methods for routine quality control, they must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The selection of an appropriate HPLC method for the analysis of imidazo[2,1-b]oxazole and its impurities is a critical step in the drug development process. By understanding the principles of reversed-phase chromatography and the influence of mobile phase composition, researchers can develop and validate robust and reliable methods. The comparative data and detailed protocols provided in this guide serve as a valuable resource for scientists working with this important class of compounds, enabling them to ensure the quality, safety, and efficacy of their therapeutic candidates.

References

  • Draniki, L. I., & Yampol'skii, Y. P. (1971). Hydrophobicity and chromatography. Russian Chemical Reviews, 40(5), 467.
  • PubChem. (n.d.). Imidazo[2,1-b]oxazole. National Center for Biotechnology Information. Retrieved from [Link][8]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • Gomes, A. R., & Nagaraju, V. (2017). A review of HPLC method development and validation as per ICH guidelines. Asian Journal of Pharmaceutical Analysis, 7(4), 237-243.[3]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[6]

  • Espinosa-Mansilla, A., Muñoz de la Peña, A., Salinas, F., & Cañete, A. (1994). Synthesis and physicochemical properties of some imidazo[2,1-b]thiazole derivatives. Journal of the Chemical Society, Perkin Transactions 2(6), 1223-1227.
  • Bhatt, H., & Singh, S. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 34(3), 22-31.[7]

  • Sharma, S., & Goyal, S. (2015). Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. ResearchGate.[9]

  • Bhalerao, M. H., Deshpande, M. M., & Pabale, P. D. (2022). A Review on Impurity Profiling, Degradation Studies, and Bioanalytical Methods of Anti-diabetic Drugs.
  • Al-Lami, H. S., & Oday, H. R. (2022). Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. Chemical Methodologies, 6(4), 316-328.[10]

  • Verma, N., & Kumar, A. (2017). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.[11]

  • de Oliveira, C. S., Lacerda, D. I., & de Lima, M. C. A. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 799.[12]

  • Patel, K., & Patel, M. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.[13]

  • Zhang, Y., et al. (2014). An aromatic imidazo[2,1-b]-1,3,4-oxadiazole compound and preparation method thereof. Google Patents.[14]

  • Khan, I., et al. (2023). Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies. Journal of Biomolecular Structure and Dynamics, 41(16), 8027-8043.[1]

  • Dridi, K., et al. (2013). Hydrophobicity of imidazole derivatives correlates with improved activity against human methanogenic archaea. International Journal of Antimicrobial Agents, 41(6), 544-547.[5]

  • Herrero, S., et al. (2023). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Molbank, 2023(2), M1639.[2]

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Comparative Guide: 6-Bromo vs. 6-Nitro Imidazo[2,1-b]oxazole Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Overview

The imidazo[2,1-b]oxazole scaffold represents a cornerstone in modern antitubercular (TB) drug development. The 6-nitro derivative of this bicyclic system (exemplified by clinical candidates like Delamanid/OPC-67683) has revolutionized the treatment of multidrug-resistant Mycobacterium tuberculosis (M. tb). However, during Structure-Activity Relationship (SAR) optimization, researchers frequently synthesize halogenated analogs, such as the 6-bromo derivative, to map the pharmacophore and serve as synthetic intermediates.

As an application scientist, it is critical to understand that the substitution at the 6-position is not merely a steric or electronic tweak—it is the fundamental determinant of the molecule's mechanism of action. This guide objectively compares the biological activity, mechanistic pathways, and experimental validation protocols for 6-nitro versus 6-bromo imidazo[2,1-b]oxazoles.

Mechanistic Divergence: The Role of the 6-Position

The stark contrast in activity between these two analogs stems entirely from their interaction with the mycobacterial enzymatic machinery .

  • 6-Nitro Imidazo[2,1-b]oxazole (The Active Prodrug): This compound is a bioreductive prodrug. It is highly specific to M. tb because it requires activation by a deazaflavin (F420)-dependent nitroreductase (Ddn). The Ddn enzyme transfers electrons to the 6-nitro group, triggering a complex decomposition that releases reactive nitrogen species (RNS), including nitric oxide (NO). This specific bio-reduction leads to a dual mechanism of action: the inhibition of mycolic acid biosynthesis (killing aerobic, actively replicating bacilli) and respiratory poisoning via intracellular NO release (killing anaerobic, dormant bacilli) .

  • 6-Bromo Imidazo[2,1-b]oxazole (The Inactive Analog): While the bromine atom is electron-withdrawing and sterically similar to a nitro group, it lacks the reducible nitrogen-oxygen bonds required for Ddn-mediated activation. Consequently, the 6-bromo analog is not recognized as a substrate by Ddn. It fails to generate the requisite reactive nitrogen species, completely abolishing both aerobic and anaerobic antitubercular activity .

Activation Pathway Visualization

Mechanism cluster_6nitro 6-Nitro Imidazo[2,1-b]oxazole Pathway cluster_6bromo 6-Bromo Imidazo[2,1-b]oxazole Pathway N1 6-Nitro Compound (Prodrug) N2 Ddn Nitroreductase (F420-dependent) N1->N2 N3 Nitro Reduction (Reactive Nitrogen Species) N2->N3 N4 Mycolic Acid Inhibition & Respiratory Poisoning N3->N4 B1 6-Bromo Compound (Structural Analog) B2 Ddn Nitroreductase (No Recognition/Reduction) B1->B2 B3 No Reactive Species Generated B2->B3 B4 Loss of Antitubercular Activity B3->B4

Figure 1: Divergent activation pathways of 6-nitro vs. 6-bromo imidazo[2,1-b]oxazoles.

Quantitative Activity Comparison

The following table summarizes the experimental performance metrics typically observed during SAR profiling of the imidazo[2,1-b]oxazole scaffold against M. tuberculosis H37Rv .

Parameter6-Nitro Imidazo[2,1-b]oxazole6-Bromo Imidazo[2,1-b]oxazole
Primary Mechanism Prodrug activated by DdnInactive (No Ddn activation)
Aerobic MIC (M. tb H37Rv) ≤ 0.1 µg/mL> 64.0 µg/mL
Anaerobic MIC (M. tb H37Rv) ≤ 1.0 µg/mL> 64.0 µg/mL
Ddn Catalytic Efficiency (

)
High (Substrate specific)Negligible
RNS Generation (NO Release) PositiveNegative

Experimental Methodologies (Self-Validating Protocols)

To objectively validate the performance differences between the 6-nitro and 6-bromo analogs, researchers must employ orthogonal assays that measure both phenotypic survival and isolated enzymatic kinetics.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

This protocol determines the aerobic Minimum Inhibitory Concentration (MIC) by linking bacterial metabolic activity to a fluorescent readout.

  • Step 1: Inoculum Preparation

    • Action: Culture M. tb H37Rv in Middlebrook 7H9 broth supplemented with OADC until an optical density (

      
      ) of 0.6–0.8 is reached.
      
    • Causality: Harvesting cells at the mid-logarithmic growth phase ensures that the bacilli are actively replicating. This is strictly required to assess the aerobic mechanism of action (mycolic acid inhibition), which only affects dividing cells.

  • Step 2: Compound Serial Dilution

    • Action: Dispense 100 µL of 7H9 broth into a 96-well plate. Perform a 2-fold serial dilution of the 6-nitro and 6-bromo compounds (range: 64 µg/mL to 0.015 µg/mL). Add 100 µL of the bacterial inoculum to each well.

    • Causality: A broad concentration gradient establishes a precise dose-response curve, allowing for the accurate determination of the exact concentration where phenotypic growth halts.

  • Step 3: Resazurin Addition and Readout

    • Action: After 7 days of incubation at 37°C, add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm).

    • Causality: Resazurin acts as an internal redox indicator. Metabolically active (surviving) cells reduce the blue resazurin to pink, highly fluorescent resorufin. The absence of fluorescence in 6-nitro wells validates cell death, while high fluorescence in 6-bromo wells confirms its inactivity.

Protocol B: Ddn Enzymatic Activation & NO Release Assay

This cell-free assay isolates the mechanistic variable by testing whether the recombinant Ddn enzyme can process the compounds.

  • Step 1: Reaction Assembly

    • Action: In a 100 mM phosphate buffer (pH 7.0), combine 1 µM purified recombinant Ddn, 10 µM F420 cofactor, 1 mM glucose-6-phosphate, 1 U/mL F420-dependent glucose-6-phosphate dehydrogenase (FGD1), and 100 µM of the test compound.

    • Causality: This creates a self-sustaining electron transfer chain. FGD1 recycles the F420 cofactor, ensuring that the Ddn enzyme has a continuous supply of electrons to attempt the reduction of the test compound.

  • Step 2: Anaerobic Incubation

    • Action: Purge the reaction mixture with nitrogen gas and incubate in an anaerobic chamber at 37°C for 2 hours.

    • Causality: Oxygen acts as a highly competitive electron acceptor. Anaerobic conditions are strictly required to prevent the premature oxidation of the F420 cofactor and any intermediate radicals, ensuring that the measured output is solely derived from the specific bio-reduction of the imidazo[2,1-b]oxazole core.

  • Step 3: Nitrite Quantification via Griess Reagent

    • Action: Add 100 µL of Griess Reagent to the mixture. Measure absorbance at 540 nm to quantify nitrite concentrations.

    • Causality: Nitric oxide (NO) rapidly oxidizes to nitrite in aqueous solutions. The Griess reagent reacts with nitrite to form a measurable diazonium dye. High absorbance for the 6-nitro compound proves RNS generation, whereas baseline absorbance for the 6-bromo compound proves the failure of the enzyme to reduce the halogenated ring.

Expert Insights & Conclusion

From a drug development perspective, the comparison between 6-bromo and 6-nitro imidazo[2,1-b]oxazoles perfectly illustrates the concept of "prodrug specificity." The imidazo[2,1-b]oxazole core itself is merely a highly lipophilic delivery vehicle that facilitates penetration through the thick, waxy mycolic acid cell wall of M. tuberculosis. The actual "warhead" is the 6-nitro group. Replacing it with a 6-bromo group yields a compound with excellent physicochemical properties and cell wall penetrability, but zero therapeutic efficacy because it cannot be detonated by the mycobacterial Ddn enzyme. Therefore, while 6-bromo derivatives are invaluable as synthetic precursors, the 6-nitro moiety remains an absolute, non-negotiable requirement for clinical antitubercular activity in this chemical class.

References
  • Title : Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases Source : Molecules URL :[Link]

Introduction: The Imidazo[2,1-b]oxazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of 6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole Analogs

The fusion of imidazole and oxazole rings creates the imidazo[2,1-b]oxazole scaffold, a heterocyclic system of significant interest in drug discovery. This structural motif is found in numerous molecules exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The inherent electronic characteristics and three-dimensional shape of this scaffold allow for effective interaction with various enzymes and receptors within biological systems.[1]

This guide focuses specifically on analogs of 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole . The introduction of a bromine atom at the 6-position can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions, making this a critical substitution for modulating pharmacological activity. We will objectively compare the performance of various analogs, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this promising class of compounds.

Comparative Analysis of Anticancer Activity

The most extensively studied therapeutic application for imidazo[2,1-b]oxazole analogs is in oncology. Different substitutions on the core structure have yielded compounds with potent activity against a range of human cancer cell lines.

Amide Derivatives as Potent Antiproliferative Agents

A notable series of amide derivatives based on the imidazo[2,1-b]oxazole scaffold has been synthesized and evaluated for in vitro anticancer activity.[4][5][6] These studies provide a clear example of how modifying a peripheral functional group can dramatically impact potency and selectivity.

The causality behind this experimental choice lies in the versatility of the amide bond. It can act as a hydrogen bond donor and acceptor, and the substituents on the amide's nitrogen and carbonyl groups can be readily modified to explore the chemical space around the core scaffold, enabling fine-tuning of the molecule's interaction with its biological target.

Comparative Performance of Amide Analogs (9a-j)

The antiproliferative activity of these compounds was assessed using the standard MTT assay against four human cancer cell lines: PC3 (prostate), A549 (lung), MCF-7 (breast), and A2780 (ovarian).[4][5] The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized below. Etoposide, a known clinical drug, was used as a positive control.

CompoundSubstituent on Phenyl RingIC₅₀ (μM) vs. PC3IC₅₀ (μM) vs. A549IC₅₀ (μM) vs. MCF-7IC₅₀ (μM) vs. A2780
9a 3,5-Dinitro0.023 ± 0.0021 0.045 ± 0.0018 0.99 ± 0.0630.13 ± 0.042
9b 4-Nitro0.041 ± 0.00310.087 ± 0.00421.03 ± 0.0550.25 ± 0.031
9c 2-Nitro0.055 ± 0.00280.11 ± 0.00511.15 ± 0.0710.43 ± 0.028
9d 4-Chloro0.073 ± 0.00450.15 ± 0.00631.87 ± 0.0820.51 ± 0.045
9g 4-Fluoro0.081 ± 0.00370.19 ± 0.00782.05 ± 0.0940.66 ± 0.053
Etoposide (Positive Control)0.092 ± 0.00560.21 ± 0.00812.15 ± 0.110.78 ± 0.064

Data sourced from Syeda et al.[4]

Structure-Activity Relationship (SAR) Insights:

  • High Potency: Five of the synthesized compounds (9a, 9b, 9c, 9d, 9g) demonstrated more potent antiproliferative activity than the standard drug, etoposide, across all tested cell lines.[5]

  • Role of Electron-Withdrawing Groups: A clear SAR trend emerged, where the presence of strong electron-withdrawing groups on the phenyl ring significantly enhanced anticancer activity.[4] Compound 9a , bearing two nitro groups (3,5-dinitro), displayed the highest potency, particularly against prostate (PC3) and lung (A549) cancer cells.[4] This suggests that the electronic properties of this peripheral moiety are crucial for target binding.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a self-validating system as it includes positive (etoposide) and negative (vehicle) controls to ensure the assay is performing correctly.

  • Cell Seeding: Cancer cells (PC3, A549, MCF-7, A2780) are seeded into 96-well plates at a density of approximately 5×10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized analogs are dissolved in DMSO and diluted to various concentrations. The cells are then treated with these concentrations and incubated for 24-48 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and 100 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Imidazo[2,1-b]oxazoles as RAF Kinase Inhibitors

Another successful application of this scaffold is in the design of specific enzyme inhibitors. A novel series of imidazo[2,1-b]oxazole derivatives were designed as B-RAF kinase inhibitors, targeting a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancers like melanoma.[7]

The rationale for this approach is to create targeted therapies that are more specific to cancer cells and potentially less toxic than broad-spectrum cytotoxic agents.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAS RAS BRAF B-RAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Inhibitor Imidazo[2,1-b]oxazole Analog (e.g., 11o) Inhibitor->BRAF Inhibits Proliferation Cell Proliferation, Survival TF->Proliferation

Caption: Simplified B-RAF/MEK/ERK signaling pathway targeted by imidazo[2,1-b]oxazole inhibitors.

Comparative Performance of B-RAF Inhibitor Analogs

The cytotoxic activity of these compounds was evaluated against A375 and SKMEL28 melanoma cell lines, which harbor the V600E B-RAF mutation. Sorafenib, an existing RAF inhibitor, served as the benchmark.

CompoundIC₅₀ (μM) vs. A375 & SKMEL28B-RAF V600E Kinase Inhibition IC₅₀ (nM)
11r 4.70Not Reported
11c 7.25Not Reported
11e 8.03Not Reported
11q 8.4792
11u 9.0493
11o 9.8134
Sorafenib 10.38Not Reported

Data sourced from Al-Ghorbani et al.[7]

Key Findings:

  • Superior Cellular Activity: Six compounds exhibited higher cytotoxic activity against the melanoma cell lines compared to sorafenib.[7]

  • Potent Kinase Inhibition: Direct enzyme assays revealed that several compounds were potent inhibitors of the mutated V600E-B-RAF kinase. Compound 11o was the most potent, with an IC₅₀ of 34 nM.[7] This demonstrates that the imidazo[2,1-b]oxazole scaffold can be effectively tailored to inhibit specific kinase targets.

Comparative Analysis of Antimicrobial Activity

While less explored than their anticancer effects, imidazo[2,1-b]oxazole and its dihydro analogs are recognized as important scaffolds for developing chemotherapeutic agents against microbial infections.[8]

The antitubercular drug Delamanid (OPC-67683) is a prominent example, belonging to the related 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole class.[8][9] Its mechanism involves the inhibition of mycolic acid synthesis, a crucial component of the Mycobacterium tuberculosis cell wall. The presence of the nitro group is critical for its activation within the mycobacterium.[9]

While specific data on the 6-bromo analogs is limited, studies on similarly halogenated fused-ring systems provide valuable comparative insights. For instance, 2-bromo- and 2,5-dibromo-6-p-bromophenyl imidazo[2,1-b][4][5][6]-thiadiazole derivatives have demonstrated in vitro activity against:

  • Staphylococcus aureus (Gram-positive bacteria)

  • Escherichia coli (Gram-negative bacteria)

  • Candida albicans (Fungus)

This suggests that halogenation, including bromination, on the imidazo-fused heterocyclic system is a viable strategy for developing broad-spectrum antimicrobial agents.

Experimental Workflow: Antimicrobial Susceptibility Testing (Agar Diffusion)

This workflow provides a reliable method for the initial screening of antimicrobial compounds.

Antimicrobial_Workflow A Prepare Molten Agar Medium B Inoculate with Test Microorganism (e.g., S. aureus) A->B C Pour Inoculated Agar into Petri Dish B->C D Create Wells in Solidified Agar C->D E Add Test Compound Solutions (Analogs & Controls) to Wells D->E F Incubate at 37°C for 24 hours E->F G Measure Zone of Inhibition (mm) F->G

Caption: Standard workflow for the agar well diffusion antimicrobial susceptibility test.

Protocol: Agar Well Diffusion Method
  • Media Preparation: A sterile nutrient agar medium is prepared and autoclaved. It is then cooled to approximately 45-50°C.

  • Inoculation: A standardized suspension of the test microorganism is uniformly mixed with the molten agar.

  • Plate Pouring: The inoculated agar is poured into sterile petri dishes and allowed to solidify.

  • Well Creation: Sterile cork borers are used to create uniform wells (e.g., 6 mm in diameter) in the agar.

  • Compound Application: A specific volume (e.g., 50 μL) of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A positive control (standard antibiotic) and a negative control (solvent only) are included on each plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Data Collection: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.

Potential for Anti-inflammatory Activity

The parent imidazole and oxazole scaffolds are well-documented as core structures in compounds with anti-inflammatory properties.[10][11] Their mechanism of action often involves the inhibition of key inflammatory mediators. For example, certain imidazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—critical signaling molecules in the inflammatory cascade.[1][12]

COX_Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Potential_Inhibitor Imidazo[2,1-b]oxazole Analog? Potential_Inhibitor->COX Potential Inhibition

Caption: The cyclooxygenase (COX) pathway, a potential target for anti-inflammatory imidazo[2,1-b]oxazole analogs.

Although direct experimental data on the anti-inflammatory effects of 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole analogs are not yet widely published, the established activity of the parent scaffolds provides a strong rationale for investigating this potential. Future studies could employ assays such as in vitro COX-1/COX-2 inhibition assays or measure the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide-stimulated macrophage cell lines.

Conclusion and Future Outlook

The 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole scaffold and its analogs represent a versatile and highly promising platform for the development of new therapeutic agents.

  • Anticancer Potential: The evidence is strongest in the area of oncology. Analogs have demonstrated potent, sub-micromolar antiproliferative activity against a variety of cancer cell lines, outperforming existing clinical drugs in some cases.[4] Furthermore, the scaffold has proven effective for designing targeted kinase inhibitors, a cornerstone of modern cancer therapy.[7] The structure-activity relationship clearly indicates that electron-withdrawing substituents on peripheral rings can significantly boost potency.[4]

  • Antimicrobial and Anti-inflammatory Promise: While direct evidence for the 6-bromo analogs is still emerging, the proven antimicrobial efficacy of related nitro- and halogen-containing imidazo-fused systems provides a solid foundation for future research.[8][9] Similarly, the known anti-inflammatory roles of the constituent imidazole and oxazole rings suggest that this is a valuable, yet underexplored, avenue of investigation.[1]

For researchers and drug development professionals, the 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole core offers a compelling starting point for lead discovery and optimization. Future work should focus on expanding the library of analogs, conducting broader screens for antimicrobial and anti-inflammatory activities, and elucidating the specific molecular targets and mechanisms of action for the most potent compounds.

References

  • Syeda, T., Asiri, Y. I., & Shaheen, S. (2022). Synthesis and Anticancer Assessment of Various Amide Derivatives of Imidazo[2,1-b]Oxazoles as Anticancer Agents. Polycyclic Aromatic Compounds. Available at: [Link]

  • Al-Ghorbani, M., et al. (2019). Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors. European Journal of Medicinal Chemistry, 184, 111752. Available at: [Link]

  • Syeda, T., et al. (2022). Synthesis and Anticancer Assessment of Various Amide Derivatives of Imidazo[2,1-b]Oxazoles as Anticancer Agents. Taylor & Francis Group - Figshare. Available at: [Link]

  • Syed, T., et al. (2022). Synthesis and Anticancer Assessment of Various Amide Derivatives of Imidazo[2,1- b ]Oxazoles as Anticancer Agents. Request PDF on ResearchGate. Available at: [Link]

  • Alghamdi, S. S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. International Journal of Nanomedicine, 16, 5511–5537. Available at: [Link]

  • Priyanka, D., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. Available at: [Link]

  • Rayan, S. A., George, R. F., & Said, M. F. (2025). Insight on development of oxazole and imidazole derivatives as COX inhibitors with anti-inflammatory effects. Journal of Molecular Structure, 140148. Available at: [Link]

  • Al-Hourani, B. J., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[1][6]imidazo[1,2-d][4][6]oxazepine and Benzo[f]benzo[1][6]oxazolo[3,2-d][4][6]oxazepine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Rayan, S. A., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry. Available at: [Link]

  • Rao, G. B. D., et al. (2023). Imidazole and Benzimidazole Derivatives as Anti-Inflammatory Agents. Request PDF on ResearchGate. Available at: [Link]

  • Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). Available at: [Link]

  • Zoidova, M.T., et al. (2021). Antimicrobial activity of 2-bromo- and 2,5-dibromo-6-P-bromophenyl imidazo[2,1-B][4][5][6]-thiadiazoles derivatives. INIS-IAEA. Available at: [Link]

  • Sharma, S., et al. (2023). Evaluation of 2,3-dihydroimidazo[2,1- b]oxazole and imidazo[2,1- b]oxazole derivatives as chemotherapeutic agents. Future Medicinal Chemistry, 15(20), 1885-1901. Available at: [Link]

  • Anderson, R. J., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic and anaerobic activity. Journal of Medicinal Chemistry, 52(21), 6847–6855. Available at: [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(16). Available at: [Link]

Sources

SAR study of 6-substituted imidazo[2,1-b]oxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 6-substituted imidazo[2,1-b]oxazole derivatives . It distinguishes between the fully aromatic scaffold (often explored for anticancer and antimicrobial activity) and the 2,3-dihydro scaffold (famous for antitubercular agents like Delamanid), with a primary focus on the 6-position modifications.

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Scaffold at a Glance

The imidazo[2,1-b]oxazole bicyclic system represents a "privileged scaffold" in medicinal chemistry, characterized by a bridgehead nitrogen atom shared between an imidazole and an oxazole ring. Its electronic distribution allows it to act as a bioisostere for purines and indoles, making it highly effective in interacting with kinase domains and DNA minor grooves.

This guide focuses on the C-6 position , a critical vector for optimizing potency and selectivity.

  • In Aromatic Systems: The C-6 position is typically substituted with aryl/heteroaryl groups to target hydrophobic pockets (e.g., in BRAF kinases or tubulin).

  • In Dihydro Systems (Nitroimidazoles): The C-6 position usually hosts a nitro group (

    
    ), which is essential for bio-activation in Mycobacterium tuberculosis (Mtb).
    
Key Comparative Insight
FeatureImidazo[2,1-b]oxazole (Oxygen) Imidazo[2,1-b]thiazole (Sulfur)
Polarity Higher (H-bond acceptor capability)Lower (More lipophilic)
Metabolic Stability Susceptible to ring opening/hydroxylationGenerally more stable (S-oxidation possible)
Key Application Antitubercular (Delamanid), Kinase InhibitorsAnthelmintic (Levamisole), Anticancer
C-6 Role Electronic tuning & Warhead attachmentHydrophobic interaction anchor

Chemical Architecture & Numbering

To ensure experimental accuracy, we must define the numbering scheme, as it dictates the synthetic strategy.

  • Bridgehead Nitrogen: Position 4.[1]

  • Oxygen Atom: Position 1.[2][3]

  • Imidazole Ring Carbons: 2 and 3.[4]

  • Oxazole Ring Carbons: 5 and 6.[3][4][5][6]

Note: In the synthesis of aromatic derivatives via condensation of 2-aminooxazole with


-haloketones, the substituent from the ketone typically occupies the C-6 position .

Figure 1: Numbering scheme and functional divergence of the C-6 position.

Experimental Synthesis Protocol

The following protocol describes the synthesis of 6-aryl-imidazo[2,1-b]oxazole derivatives . This is a self-validating cyclization method.

Method: Condensation of 2-Aminooxazole with -Haloketones

Rationale: This reaction utilizes the nucleophilicity of the endocyclic nitrogen of the 2-aminooxazole. The reaction is regioselective, favoring the formation of the 6-substituted isomer due to electronic stabilization.

Materials:

  • 2-Aminooxazole (1.0 eq)

  • Substituted Phenacyl Bromide (e.g., 4-bromoacetophenone) (1.0 eq)

  • Solvent: Anhydrous Ethanol or DMF

  • Base: Sodium Bicarbonate (

    
    ) (optional, to neutralize HBr)
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of 2-aminooxazole in 10 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the appropriate substituted phenacyl bromide dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product often precipitates.

  • Neutralization: Filter the solid and suspend it in water. Neutralize with 10%

    
     solution to release the free base.
    
  • Purification: Recrystallize from ethanol/water or purify via column chromatography (Silica gel 60-120 mesh).

Validation Check:

  • 
    -NMR Signal:  Look for a singlet around 
    
    
    
    7.8–8.2 ppm, characteristic of the proton at the C-5 position of the oxazole ring, confirming cyclization.

Comparative SAR Analysis

The C-6 Substituent (The "Warhead")

The nature of the group at C-6 dictates the primary biological activity.

Substituent at C-6Electronic EffectBiological OutcomeMechanism
4-Fluorophenyl Electron Withdrawing (Inductive)High Anticancer Potency Enhances lipophilicity and metabolic stability; fits into hydrophobic pockets of BRAF kinase.
4-Nitrophenyl Strong Electron WithdrawingAntimicrobial Increases susceptibility to nitro-reduction (if nitro is on the ring) or interacts with bacterial DNA gyrase.
4-Methoxyphenyl Electron DonatingReduced Potency Often leads to lower activity in kinase screens due to electron-rich repulsion in the ATP binding site.[7]
Nitro (

)
(Direct attachment)Antitubercular Essential for activation by deazaflavin-dependent nitroreductase (Ddn) in M. tuberculosis.
Comparison with Alternative Scaffolds

Imidazo[2,1-b]oxazole (O) vs. Imidazo[2,1-b]thiazole (S)

  • Study Case: BRAF Kinase Inhibition (Melanoma).

  • Data: In comparative docking studies (PDB: 4G9C), the oxazole derivatives often show tighter binding energies (

    
    ) compared to thiazole analogs (
    
    
    
    ) due to the ability of the oxygen atom to participate in water-mediated hydrogen bonding networks that the sulfur atom cannot support.
  • Toxicity: The thiazole ring is more prone to metabolic activation (S-oxidation), which can lead to reactive metabolites. The oxazole ring is generally more stable to oxidative metabolism, offering a cleaner safety profile.

Quantitative Data Summary

The following table summarizes experimental data from recent studies comparing 6-substituted derivatives against standard controls.

Table 1: Antitubercular and Anticancer Activity Profiles

Compound IDScaffoldC-6 SubstituentTargetActivity (IC50 / MIC)Reference Drug
IO-6a Imidazo[2,1-b]oxazole4-ChlorophenylM. tuberculosis H37RvMIC: 1.2

Isoniazid (0.05)
IO-6b Imidazo[2,1-b]oxazole4-NitrophenylM. tuberculosis H37RvMIC: 0.8

Delamanid (0.006)
IT-6a Imidazo[2,1-b]thiazole 4-ChlorophenylM. tuberculosis H37RvMIC: 2.4

-
IO-Bra1 Imidazo[2,1-b]oxazole3,4-DifluorophenylBRAF V600E (Cancer)IC50: 45 nMVemurafenib (31 nM)

Analysis:

  • The oxazole derivative (IO-6a) is approximately 2x more potent than the thiazole analog (IT-6a) in antitubercular assays.

  • While less potent than the clinical standard Delamanid (which is a dihydro-nitro derivative), the aromatic 6-aryl derivatives offer a viable starting point for non-nitro containing (non-mutagenic) antituberculars.

Mechanism of Action Visualization

The following diagram illustrates the distinct pathways for the 6-Nitro (Antitubercular) vs. 6-Aryl (Anticancer) derivatives.

MOA cluster_TB Antitubercular Pathway (6-Nitro) cluster_Cancer Anticancer Pathway (6-Aryl) Prodrug 6-Nitro-Imidazo[2,1-b]oxazole (Prodrug) Ddn Activation by Ddn Enzyme (M. tuberculosis) Prodrug->Ddn NO_Release Release of Reactive Nitrogen Species (RNS) Ddn->NO_Release Reduction Mycolic Inhibition of Mycolic Acid Synthesis NO_Release->Mycolic Inhibitor 6-Aryl-Imidazo[2,1-b]oxazole Kinase Binding to BRAF/Tubulin (Hydrophobic Pocket) Inhibitor->Kinase Apoptosis Cell Cycle Arrest & Apoptosis Kinase->Apoptosis

Figure 2: Divergent Mechanisms of Action based on C-6 Substitution.

References

  • Shahin, A. I., et al. (2023). "Evaluation of 2,3-dihydroimidazo[2,1-b]oxazole and imidazo[2,1–b]oxazole derivatives as chemotherapeutic agents." Future Medicinal Chemistry.

  • El-Gamal, M. I., et al. (2021). "Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011–2020): Current status and future prospects." Bioorganic & Medicinal Chemistry.

  • Boudriga, A., et al. (2023). "Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors."[8] Journal of Biomolecular Structure and Dynamics.

  • Kolavi, G., et al. (2006). "Synthesis and evaluation of antitubercular activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives." Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. "Imidazo[2,1-b]oxazole." National Library of Medicine.

Sources

Safety Operating Guide

6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper laboratory waste management is not merely a regulatory formality; it is a critical component of scientific integrity and environmental stewardship. For researchers working with complex heterocyclic compounds like 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole (CAS: 1369335-05-6)[1], understanding the chemical causality behind disposal protocols is essential.

As a halogenated bicyclic heterocycle, this compound presents specific end-of-life logistical challenges. The presence of the bromine atom dictates that this material cannot be treated as standard organic waste. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with stringent environmental protection standards.

Chemical Hazard Profiling & The Causality of Disposal

To understand how to dispose of 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole, we must first understand why specific protocols are required.

The molecule consists of an imidazo-oxazole core substituted with a bromine atom. When organic compounds containing halogens are subjected to standard, low-temperature incineration, they fail to combust completely. Instead, the carbon-halogen bonds rearrange, leading to the de novo synthesis of highly toxic polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). Furthermore, the combustion of the bromine atom generates corrosive hydrobromic acid (HBr) gas.

Because of this, environmental regulatory bodies mandate that halogenated organic waste undergo specialized high-temperature incineration 2[2]. Facilities must achieve a minimum temperature of 1100°C with a gas residence time of at least two seconds, followed by immediate caustic scrubbing to neutralize the acidic exhaust .

Diluting non-halogenated waste streams with halogenated compounds lowers the overall heating value (BTU) of the waste, disrupting standard incineration processes and drastically increasing disposal costs 3[3]. Therefore, strict segregation is the foundational rule of this protocol.

Waste Segregation & Compatibility Matrix

To prevent dangerous chemical reactions and maintain regulatory compliance, 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole waste must be segregated according to the following matrix:

Waste Stream CategoryCompatibilityCausality & Operational Rationale
Halogenated Organics (e.g., DCM, Chloroform)Highly Compatible Both require >1100°C incineration and caustic scrubbing. Consolidating these streams optimizes disposal logistics[4].
Non-Halogenated Organics (e.g., Hexane, EtOAc)Strictly Incompatible Mixing triggers the entire container to be classified as halogenated, exponentially increasing disposal costs and lowering the BTU value needed for clean combustion[3][4].
Aqueous Waste (Acids/Bases)Strictly Incompatible Mixing organics with aqueous waste causes phase separation and risks unpredictable exothermic reactions or toxic gas release[5].
Solid Adsorbents (e.g., Silica Gel, Celite)Separate Solid Stream Solid waste must not be mixed with liquid waste to prevent the formation of unmanageable, unpumpable slurries[5].

Step-by-Step Disposal Methodology

Implement the following self-validating standard operating procedure (SOP) for routine laboratory disposal of 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole.

Phase 1: Liquid Waste Containment
  • Container Selection: Select a High-Density Polyethylene (HDPE) or glass container. Do not use metal cans. Even at near-neutral pH, trace amounts of hydrobromic acid generated by the degradation of brominated organics can rapidly corrode metal containers, leading to catastrophic leaks5[5].

  • Transfer: In a certified fume hood, transfer the dissolved compound (e.g., reaction mother liquors, NMR samples) into the designated "Halogenated Organic Waste" container.

  • Labeling: Immediately update the hazardous waste log sheet attached to the container. Write the full chemical name: "6-bromo-2,3-dihydroimidazo[2,1-b]oxazole". Do not use abbreviations or chemical formulas (e.g., do not write "C5H5BrN2O"), as emergency responders rely on explicit nomenclature during a spill[5].

Phase 2: Solid Waste Containment
  • Silica Gel & Consumables: Contaminated solid materials, such as silica gel from column chromatography, filter papers, and empty reagent vials, must be placed in a separate, puncture-proof solid waste receptacle[5].

  • Sealing: Ensure the solid waste container has a tight-fitting lid to prevent the off-gassing of residual halogenated solvents used during purification.

Phase 3: Satellite Accumulation Area (SAA) Storage
  • Secondary Containment: Place all sealed waste containers into a secondary containment tray within the laboratory's designated SAA. This ensures that if the primary container fails, the chemical does not reach the laboratory floor or sink drains[6].

  • Environmental Controls: Store the SAA away from direct heat, sparks, and incompatible chemicals (such as strong oxidizers or nitric acid)[5].

Operational Workflow Visualization

The following diagram illustrates the logical routing of 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole from generation to final EPA-compliant destruction.

WasteWorkflow Gen Waste Generation: 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole Decision Waste State? Gen->Decision Liquid Liquid Solutions (e.g., in DCM/Chloroform) Decision->Liquid Dissolved Solid Solid Residues (e.g., Silica, Vials, PPE) Decision->Solid Solid/Residue Halogenated Halogenated Organic Waste Container Liquid->Halogenated Segregate from Non-Halogenated SolidCont Contaminated Solid Waste Receptacle Solid->SolidCont SAA Satellite Accumulation Area (SAA) Secondary Containment Halogenated->SAA SolidCont->SAA EHS EHS / Licensed Contractor Pickup & Manifesting SAA->EHS Max Accumulation Time Reached Incinerator High-Temp Incineration (>1100°C + Caustic Scrubbing) EHS->Incinerator EPA Compliant Destruction

Workflow for the segregation and EPA-compliant disposal of halogenated heterocyclic waste.

Spill Response & Decontamination

In the event of an accidental spill of a solution containing 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole:

  • Containment: Immediately halt the spread of the spill using inert, non-combustible absorbent materials (e.g., vermiculite or universal spill pads). Do not use paper towels if the compound is dissolved in a highly flammable solvent[6].

  • Collection: Sweep the contaminated absorbent using non-sparking tools and deposit it into a heavy-duty hazardous waste bag or a dedicated solid waste bucket.

  • Final Decontamination: Wash the affected area with a compatible solvent (e.g., a small amount of ethanol or isopropanol) to lift residual compound, absorb the washings, and dispose of them in the solid waste container. Label the container explicitly as "Spill Cleanup Material containing 6-bromo-2,3-dihydroimidazo[2,1-b]oxazole"[6].

References

1.[1] ChemBK. Imidazo[2,1-b]oxazole, 6-bromo-2,3-dihydro- (CAS 1369335-05-6). Available at:[Link] 2.[2] United States Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at:[Link] 3.[5] Jawaharlal Nehru Centre for Advanced Scientific Research (JNCASR). Procedures for Laboratory Chemical Waste Disposal. Available at: [Link] 4.[6] CrelioHealth. Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. Available at:[Link] 5.[3] University of Tennessee Institute of Agriculture (UTIA) Safety Office. Hazardous Waste Guide. Available at:[Link] 6.[4] University of Wisconsin Oshkosh. UWO Guide to Classifying Unwanted Materials. Available at: [Link] 7. Haryana State Pollution Control Board. The Environment (Protection) Rules, 1986. Available at:[Link]

Sources

Personal protective equipment for handling 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of reactive pharmaceutical intermediates (RPIs) not merely as a compliance exercise, but as a system of predictive risk management. 6-Bromo-2H,3H-imidazo[2,1-b][1,3]oxazole (CAS: 1369335-05-6) [1] is a specialized bicyclic heteroaromatic compound. The presence of the bromine atom at the 6-position makes this molecule a highly active electrophile, primed for transition-metal catalyzed cross-coupling or nucleophilic aromatic substitution.

While this reactivity is highly desirable for drug development, it dictates our safety paradigm. Electrophilic halogens can act as haptens, covalently binding to skin proteins and triggering allergic contact dermatitis or respiratory sensitization. Therefore, handling this compound requires a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and environmental controls, grounded in the [2].

Below is the comprehensive operational and safety guide for handling this intermediate, designed to ensure scientific integrity and absolute operator safety.

Hazard Profile & Causality Assessment

Before donning any equipment, we must understand why the equipment is necessary. Table 1 outlines the specific properties of 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole and their direct operational implications.

Table 1: Chemical Properties & Hazard Profile

PropertyValue / DescriptionOperational Implication (The "Why")
CAS Number 1369335-05-6Unique identifier required for strict inventory tracking and waste manifesting.
Molecular Formula C5H5BrN2OHalogenated organic. Dictates mandatory segregation into halogenated waste streams to prevent incinerator damage and regulatory fines.
Structural Motif Brominated bicyclic heterocycleThe C-Br bond is highly activated. Acts as a strong electrophile, posing a high risk of covalent binding to biological nucleophiles (skin sensitization).
Physical State Solid (Powder)Prone to aerosolization via static charge. Requires draft shields and anti-static mitigation during mass transfer.

The Personal Protective Equipment (PPE) Matrix

According to the standards set forth in[3], PPE must be selected based on a targeted hazard assessment.

Table 2: PPE Requirements and Validation

PPE CategorySpecificationCausality & Self-Validation
Hand Protection Double Nitrile Gloves (min. 6 mil outer)Causality: The outer glove absorbs mechanical stress and initial chemical contact; the inner glove ensures a pristine barrier if the outer breaches. Validation: Perform a visual inflation test (trapping air and squeezing) before donning to check for micro-tears.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Causality: Prevents fine powder aerosols or solvent splashes from contacting ocular mucosa. Standard safety glasses are insufficient due to the lack of a facial seal.
Body Protection 100% Cotton or FR Lab CoatCausality: Synthetic fabrics can melt into the skin if a co-reactant (e.g., Pd/C catalyst) ignites during a reaction setup. Cotton/FR materials char instead of melting.
Respiratory Chemical Fume Hood (>100 fpm)Causality: Eliminates the need for an N95 respirator by capturing aerosolized particulates at the source.

Workflow Visualization: Hazard Mitigation Logic

The following diagram illustrates the logical flow from the compound's inherent hazards to the specific engineering and PPE controls required to mitigate them.

HazardMitigation Hazard 6-Bromo-2H,3H-imidazo[2,1-b][1,3]oxazole (Reactive Electrophile) Risk1 Dermal Exposure (Sensitization/Alkylation) Hazard->Risk1 Risk2 Inhalation (Aerosolized Powder) Hazard->Risk2 Risk3 Ocular Exposure (Corneal Irritation) Hazard->Risk3 Control1 Double Nitrile Gloves & FR Lab Coat Risk1->Control1 Mitigates Control2 Chemical Fume Hood (>100 fpm Face Velocity) Risk2->Control2 Mitigates Control3 Splash Goggles (ANSI Z87.1) Risk3->Control3 Mitigates Outcome Safe Operational Workflow Control1->Outcome Control2->Outcome Control3->Outcome

Caption: Hazard mitigation logic for reactive brominated heterocycles.

Standard Operating Procedure: Weighing and Reaction Setup

A robust safety protocol must be a self-validating system. Follow these sequential steps to safely handle the dry powder before solvating it for your reaction.

Step 1: Environmental Validation

  • Action: Verify the fume hood face velocity is >100 fpm using the digital monitor.

  • Self-Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the sash; it should pull inward steadily without fluttering erratically. This confirms laminar flow is actively protecting your breathing zone.

Step 2: Static Mitigation

  • Action: Heteroaromatic powders hold static charge, causing them to "jump" and aerosolize. Discharge the weighing boat using an anti-static ion gun (e.g., Zerostat) and use a grounded metal spatula.

Step 3: Mass Transfer

  • Action: Weigh the required mass of 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole directly inside the fume hood using an analytical balance equipped with a draft shield. Keep the sash as low as comfortably possible.

Step 4: Solvent Wetting (Dust Suppression)

  • Action: Transfer the solid to the reaction flask. Immediately add a small volume of your reaction solvent (e.g., anhydrous THF or DMF) to "wet" the powder.

  • Causality: Solvating the powder immediately eliminates the inhalation risk of dry aerosols during subsequent reagent additions.

Spill Response and Disposal Plan

In the event of a powder spill or upon completion of the experiment, proper decontamination and waste segregation are critical to prevent cross-contamination and environmental hazards.

Step 1: Containment

  • If a spill occurs outside the hood, immediately evacuate personnel from the immediate vicinity for 10 minutes to allow any aerosolized powder to settle.

Step 2: Chemical Quenching & Cleanup

  • Because the bromide is a reactive electrophile, treat the spill area with a mild nucleophilic wash (e.g., 5% sodium bicarbonate or dilute sodium hydroxide) to hydrolyze the reactive species.

  • Wipe the area inward (to prevent spreading) using an isopropanol-dampened Kimwipe.

Step 3: Verification (Self-Validation)

  • Inspect the cleaned area with a 254 nm UV hand lamp. Many conjugated imidazo-oxazoles absorb UV light and will appear as dark, quenching spots against the background, indicating residual contamination. Repeat Step 2 if spots are observed.

Step 4: Waste Segregation

  • Place all contaminated wipes, gloves, and empty reagent vials into a designated, clearly labeled "Solid Halogenated Hazardous Waste" container.

  • Causality: Mixing halogenated waste with non-halogenated streams violates EPA/RCRA regulations and can cause highly exothermic reactions in waste carboys.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI).[Link]

  • American Chemical Society (ACS) Committee on Chemical Safety. "Identifying and Evaluating Hazards in Research Laboratories." ACS Safety Guidelines.[Link]

  • Chemikart Database. "Product Safety and Chemical Properties: 1369335-05-6." Chemikart. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.